(4-Bromothiazol-5-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-1,3-thiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNOS/c5-4-3(1-7)8-2-6-4/h2,7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCLVZNNBVGGFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627951 | |
| Record name | (4-Bromo-1,3-thiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262444-15-5 | |
| Record name | (4-Bromo-1,3-thiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Bromothiazol-5-yl)methanol: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of (4-Bromothiazol-5-yl)methanol, a key building block in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Properties and Structure
This compound is a substituted thiazole derivative with the chemical formula C₄H₄BrNOS and a molecular weight of 194.05 g/mol .[1] Its structure features a central thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen atoms. This heterocyclic core is substituted with a bromine atom at the 4-position and a hydroxymethyl group at the 5-position.
The presence of the bromine atom and the hydroxyl group imparts specific reactivity to the molecule, making it a versatile intermediate in organic synthesis. The thiazole ring itself is a significant pharmacophore found in numerous biologically active compounds.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 262444-15-5 | [1] |
| Molecular Formula | C₄H₄BrNOS | [1] |
| Molecular Weight | 194.05 g/mol | [1] |
| Appearance | White to yellow solid or liquid | [1] |
| Boiling Point | 277.6 ± 20.0 °C (Predicted) | |
| Density | 1.899 ± 0.06 g/cm³ (Predicted) | |
| pKa | 12.74 ± 0.10 (Predicted) | |
| Storage | Inert atmosphere, 2-8°C | [1] |
Experimental Protocols
Synthesis of this compound
A more direct, though less detailed, method is suggested by the synthesis of 2-Amino-5-bromo-4-tert-butylthiazole. This involves the initial formation of the corresponding 2-aminothiazole followed by selective bromination at the 5-position using a reagent like copper(II) bromide.[2]
General Procedure for Bromination (Adapted): [2]
-
Dissolve the starting thiazole derivative (e.g., (thiazol-5-yl)methanol) in a suitable solvent such as acetonitrile.
-
Add copper(II) bromide (CuBr₂) to the solution.
-
Stir the reaction mixture at an elevated temperature (e.g., 60°C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Purification
Purification of this compound is typically achieved through standard laboratory techniques.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be employed to obtain a highly pure crystalline product.
-
Column Chromatography: For both solid and liquid products, column chromatography using silica gel is an effective method for purification. A solvent system with an appropriate polarity, such as a mixture of hexane and ethyl acetate, is typically used as the eluent.
Analytical Characterization
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Analysis: The ¹H NMR spectrum is expected to show distinct signals for the proton on the thiazole ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.
-
¹³C NMR Analysis: The ¹³C NMR spectrum will show signals for the four carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment (aromatic ring, methylene group).
2.3.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern.
-
Sample Preparation: A dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) is prepared.
-
Analysis: The sample is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M]⁺, confirming the molecular weight of 194.05 g/mol . The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be observable in the molecular ion cluster.
Applications in Drug Discovery and Development
Thiazole derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities. They are found in numerous approved drugs and are key components in the development of new therapeutic agents.
Role as a Kinase Inhibitor Scaffold
The thiazole ring is a common scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in many diseases, including cancer. Thiazole-containing compounds have been shown to inhibit various kinases, including those involved in cancer cell proliferation and survival. This compound, with its reactive handles, serves as a valuable starting material for the synthesis of more complex thiazole derivatives with potential kinase inhibitory activity.
Caption: Role of this compound in a typical drug discovery workflow.
Use as a Versatile Building Block
The bromine atom on the thiazole ring of this compound can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Stille, Heck reactions) to introduce a wide variety of substituents. This allows for the systematic exploration of the chemical space around the thiazole core to optimize biological activity and other drug-like properties. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, further expanding the synthetic possibilities.
Bioisosteric Replacement
In drug design, the thiazole ring is often used as a bioisostere for other aromatic or heteroaromatic rings. Bioisosteric replacement is a strategy used to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. The unique electronic and steric properties of the thiazole ring can lead to improved potency, selectivity, and pharmacokinetic profiles.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its unique chemical structure, featuring a reactive thiazole core with strategically placed functional groups, makes it an important tool for researchers in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. This technical guide provides a foundation of its chemical properties and potential applications, encouraging further exploration and innovation in the field.
References
(4-Bromothiazol-5-yl)methanol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-Bromothiazol-5-yl)methanol, a key intermediate in the synthesis of various biologically active compounds. This document outlines its chemical properties, representative synthetic protocols, and the broader context of its potential applications in drug discovery, with a focus on the known biological activities of the thiazole chemical class.
Core Compound Data
This compound is a substituted thiazole derivative. The presence of a bromine atom and a hydroxymethyl group on the thiazole ring makes it a versatile building block for further chemical modifications.
| Property | Value | Citations |
| CAS Number | 262444-15-5 | [1][2] |
| Molecular Formula | C4H4BrNOS | [1][2] |
| Molecular Weight | 194.05 g/mol | [1] |
| Synonyms | (4-bromo-1,3-thiazol-5-yl)methanol | [1] |
| Physical Form | White to Yellow Solid or liquid | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Synthesis and Experimental Protocols
Below is a generalized experimental workflow for the synthesis of a thiazole derivative based on the Hantzsch synthesis, which illustrates a potential synthetic route that could be adapted for this compound.
Representative Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: Generalized workflow for Hantzsch thiazole synthesis.
Biological Activity and Signaling Pathways
Thiazole and its derivatives are recognized for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] While specific studies on the biological activity of this compound are limited, the broader class of thiazole-containing compounds has been shown to interact with various biological targets and signaling pathways.
Thiazole Derivatives as Kinase Inhibitors in Cancer
A significant area of research for thiazole derivatives is in oncology, particularly as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[7] The PI3K/mTOR and Akt signaling pathways are frequently dysregulated in various cancers, making them key targets for drug development.[5][7][8]
The diagram below illustrates the inhibitory action of certain thiazole derivatives on the PI3K/Akt/mTOR signaling pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.
Applications in Drug Discovery and Development
The structural features of this compound make it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. The thiazole ring is a key pharmacophore in several approved drugs.[7] The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships.
Logical Relationship in Drug Discovery Workflow
The development of novel therapeutics from a starting scaffold like this compound follows a logical progression from synthesis to biological evaluation.
Caption: Drug discovery workflow starting from this compound.
Conclusion
This compound is a valuable chemical entity for medicinal chemistry and drug discovery. Its properties, combined with the proven biological significance of the thiazole scaffold, position it as a key intermediate for the development of novel therapeutics. Further research into the specific biological targets of derivatives of this compound is warranted to fully elucidate their therapeutic potential.
References
- 1. This compound | 262444-15-5 [sigmaaldrich.com]
- 2. americanelements.com [americanelements.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (4-Bromothiazol-5-yl)methanol Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of key starting materials for (4-Bromothiazol-5-yl)methanol, a valuable building block in pharmaceutical and agrochemical research. The document details synthetic pathways, experimental protocols, and quantitative data for the preparation of three primary precursors: 4-bromothiazole-5-carboxylic acid, ethyl 4-bromothiazole-5-carboxylate, and 4-bromothiazole-5-carbaldehyde.
Core Synthetic Pathways
The synthesis of this compound typically proceeds through the reduction of a carbonyl group at the C5 position of a 4-bromothiazole scaffold. The choice of starting material dictates the necessary reducing agent and reaction conditions. The three main synthetic routes are outlined below:
Caption: Synthetic routes to this compound.
Synthesis of Starting Materials
4-Bromothiazole-5-carboxylic acid
A common route to 4-bromothiazole-5-carboxylic acid involves the bromination of a suitable thiazole precursor. One potential method is the decarboxylative bromination of a thiazole dicarboxylic acid, though a more direct approach is often preferred. A plausible, though not explicitly detailed in the provided search results, synthesis could involve the bromination of thiazole-5-carboxylic acid.
Another approach involves the synthesis of 2-amino-5-bromothiazole-4-carboxylic acid, which can serve as a precursor.
Experimental Protocol: Synthesis of 2-Amino-5-bromothiazole-4-carboxylic acid
This protocol is adapted from a procedure for a similar compound.
-
Dissolve 2-aminothiazole-4-carboxylic acid (1 equivalent) in N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 40 minutes.
-
Remove the DMF under reduced pressure.
-
Triturate the crude solid with ethyl acetate and filter.
-
Perform a second trituration with acetone, filter, and dry the solid to yield 2-amino-5-bromo-1,3-thiazole-4-carboxylic acid.
| Parameter | Value |
| Yield | 48% |
| Reactants | 2-Aminothiazole-4-carboxylic acid, N-Bromosuccinimide |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 0°C |
| Reaction Time | 40 minutes |
Ethyl 4-bromothiazole-5-carboxylate
The synthesis of ethyl 4-bromothiazole-5-carboxylate can be achieved through the diazotization of an amino-substituted thiazole precursor followed by a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of Ethyl 2-bromothiazole-5-carboxylate (Illustrative)
While a direct protocol for the 4-bromo isomer was not found, the synthesis of the 2-bromo isomer provides a representative procedure.
-
To a cooled (-5 to -10°C) mixture of ethyl 2-amino-thiazole-5-carboxylate (1 equivalent), copper(II) sulfate pentahydrate (0.3 equivalents), sodium bromide (1.1 equivalents) in 9 M sulfuric acid, slowly add a solution of sodium nitrite (1.1 equivalents) in water.
-
Maintain the temperature below -5°C during the addition.
-
After the addition is complete, stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 2-bromothiazole-5-carboxylate.
| Parameter | Value |
| Overall Yield | 33.6% (for a two-step synthesis) |
| Reactants | Ethyl 2-amino-thiazole-5-carboxylate, Sodium nitrite, Copper(II) sulfate, Sodium bromide |
| Solvent | Aqueous Sulfuric Acid |
| Temperature | -10 to -5°C |
4-Bromothiazole-5-carbaldehyde
The synthesis of 4-bromothiazole-5-carbaldehyde can be approached through the oxidation of the corresponding alcohol, this compound, or through the reduction of the corresponding carboxylic acid or its ester to the aldehyde. A direct formylation of 4-bromothiazole is also a possibility.
Reduction to this compound
The final step in the synthesis is the reduction of the carbonyl group of the chosen starting material.
Caption: General workflow for the reduction of starting materials.
From 4-Bromothiazole-5-carboxylic Acid
The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent.
Experimental Protocol: Reduction using Borane-Tetrahydrofuran Complex (BH3·THF)
-
Dissolve 4-bromothiazole-5-carboxylic acid (1 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, typically 1 M in THF, 3 equivalents) dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Cool the reaction to 0°C and cautiously quench by the slow addition of methanol.
-
Remove the solvents under reduced pressure.
-
Perform an aqueous work-up, typically with dilute acid, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
| Parameter | Value |
| Reducing Agent | Borane-Tetrahydrofuran Complex (BH3·THF) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 16 hours |
Alternative Reducing Agent: Lithium aluminum hydride (LiAlH4) is also effective for this transformation.
From Ethyl 4-Bromothiazole-5-carboxylate
The reduction of an ester to a primary alcohol can be achieved with several reducing agents.
Experimental Protocol: Reduction using Diisobutylaluminium Hydride (DIBAL-H)
-
Dissolve ethyl 4-bromothiazole-5-carboxylate (1 equivalent) in a dry, aprotic solvent such as diethyl ether or toluene under an inert atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add a solution of DIBAL-H (typically 1 M in hexanes, 2.2 equivalents) dropwise, maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for 4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, resulting in the formation of a white precipitate.
-
Filter the mixture through a pad of celite, washing the filter cake with diethyl ether.
-
Dry the filtrate over anhydrous magnesium sulfate, concentrate under reduced pressure, and purify by column chromatography.
| Parameter | Value |
| Reducing Agent | Diisobutylaluminium Hydride (DIBAL-H) |
| Solvent | Diethyl Ether or Toluene |
| Temperature | -78°C |
| Reaction Time | 4 hours |
Alternative Reducing Agent: Lithium aluminum hydride (LiAlH4) can also be used for the reduction of esters to primary alcohols.
From 4-Bromothiazole-5-carbaldehyde
The reduction of an aldehyde to a primary alcohol is a straightforward transformation that can be accomplished with a mild reducing agent.
Experimental Protocol: Reduction using Sodium Borohydride (NaBH4)
-
Dissolve 4-bromothiazole-5-carbaldehyde (1 equivalent) in a protic solvent such as methanol or ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH4, 1.5 equivalents) portion-wise, ensuring the temperature remains low.
-
Stir the reaction mixture at 0°C for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
| Parameter | Value |
| Reducing Agent | Sodium Borohydride (NaBH4) |
| Solvent | Methanol or Ethanol |
| Temperature | 0°C |
| Reaction Time | 1-2 hours |
Conclusion
The synthesis of this compound can be efficiently achieved from several key starting materials. The choice of the precursor—carboxylic acid, ester, or aldehyde—will depend on the availability of starting materials and the desired scalability of the synthesis. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to produce this important synthetic intermediate. Careful control of reaction conditions, particularly temperature and the choice of reducing agent, is crucial for achieving high yields and purity.
(4-Bromothiazol-5-yl)methanol: A Versatile Building Block in Modern Organic Synthesis
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
Introduction:
(4-Bromothiazol-5-yl)methanol is a key heterocyclic building block that has garnered significant attention in the field of organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique structural motif, featuring a reactive bromine atom and a versatile hydroxymethyl group on a thiazole core, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the properties, synthetic applications, and biological relevance of this compound, serving as a technical resource for professionals in research and development.
Core Properties of this compound
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 262444-15-5 | [1][2][3] |
| Molecular Formula | C₄H₄BrNOS | [1][3] |
| Molecular Weight | 194.05 g/mol | [1][2] |
| IUPAC Name | (4-bromo-1,3-thiazol-5-yl)methanol | [3] |
| Synonyms | (4-Bromo-1,3-thiazol-5-yl)methanol | [2][3] |
| Physical Form | White to Yellow Solid or liquid | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Synthetic Utility and Key Reactions
The synthetic versatility of this compound stems from the presence of two key functional groups: the bromo substituent at the C4 position and the hydroxymethyl group at the C5 position of the thiazole ring. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide array of substituents at this position, significantly expanding the molecular diversity of the resulting compounds.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the C4 position. These moieties are prevalent in many biologically active molecules.
Experimental Protocol: Synthesis of (4-(4-methoxyphenyl)thiazol-5-yl)methanol via Suzuki-Miyaura Coupling
This protocol is a representative example of a Suzuki-Miyaura coupling reaction involving a bromothiazole derivative.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product, (4-(4-methoxyphenyl)thiazol-5-yl)methanol.
Sonogashira Coupling:
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. This reaction is invaluable for introducing alkynyl moieties, which are versatile functional groups that can be further elaborated or are themselves important pharmacophores.
Experimental Protocol: Synthesis of (4-(phenylethynyl)thiazol-5-yl)methanol via Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of a bromothiazole derivative.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe. Then, add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise.
-
Reaction: Stir the reaction mixture at 60 °C for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (4-(phenylethynyl)thiazol-5-yl)methanol.
Application in Drug Discovery: A Focus on Kinase Inhibitors
The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Derivatives of this compound are of particular interest as intermediates in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in diseases such as cancer.
Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibition:
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation.[4][5] Its overexpression is linked to the progression of various cancers. Similarly, Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) is a tyrosine kinase receptor that is a key mediator of lymphangiogenesis, a process co-opted by tumors for metastasis.[1][2] Thiazole-containing molecules have shown promise as inhibitors of both FAK and VEGFR3. The synthesis of such inhibitors often involves the functionalization of a thiazole core, for which this compound is an ideal starting material.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the general signaling pathways of FAK and VEGFR3, highlighting the points of potential therapeutic intervention by inhibitors derived from this compound.
Caption: Simplified FAK signaling pathway and the inhibitory action of thiazole-based compounds.
Caption: Overview of the VEGFR3 signaling cascade and its inhibition by thiazole derivatives.
Experimental and Synthetic Workflow
The general workflow for utilizing this compound as a building block in a drug discovery program is outlined below. This process typically involves a multi-step synthesis followed by biological evaluation.
Caption: General workflow for the synthesis and evaluation of bioactive molecules from the building block.
Conclusion
This compound is a high-value building block for organic synthesis, offering a reliable and versatile platform for the construction of complex molecular architectures. Its utility in palladium-catalyzed cross-coupling reactions makes it particularly suitable for the synthesis of libraries of compounds for drug discovery and materials science applications. The successful application of this building block in the synthesis of potent kinase inhibitors underscores its importance to the scientific community. This guide provides a foundational understanding and practical protocols to facilitate the use of this compound in innovative research and development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. What are VEGFR3 antagonists and how do they work? [synapse.patsnap.com]
- 3. Molecular controls of lymphatic VEGFR3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
Spectroscopic Analysis of (4-Bromothiazol-5-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the spectroscopic data for the compound (4-Bromothiazol-5-yl)methanol (CAS No. 262444-15-5). Due to the limited availability of public experimental spectra, this document presents predicted spectroscopic data obtained from computational chemistry models. These predictions offer valuable insights for the characterization of this molecule. Additionally, standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This information is crucial for substance identification, purity assessment, and structural elucidation.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.75 | s | 1H | H2 (thiazole ring) |
| 4.88 | s | 2H | -CH₂OH |
| 2.50 (broad) | s | 1H | -OH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 152.0 | C2 (thiazole ring) |
| 145.0 | C5 (thiazole ring) |
| 118.0 | C4 (thiazole ring) |
| 58.0 | -CH₂OH |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3500 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3150 | Medium | C-H stretch (thiazole ring) |
| 2850-2950 | Medium | C-H stretch (methylene) |
| 1500-1550 | Medium | C=N stretch (thiazole ring) |
| 1400-1450 | Medium | C-C stretch (thiazole ring) |
| 1000-1050 | Strong | C-O stretch (primary alcohol) |
| 600-700 | Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 195/197 | 100/98 | [M]⁺ (Molecular ion with Br isotopes) |
| 166/168 | 40/39 | [M-CHO]⁺ |
| 116 | 30 | [M-Br]⁺ |
| 88 | 25 | [C₃H₂NOS]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms.
Instrumentation: A 500 MHz NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow of chemical synthesis, spectroscopic analysis, and data interpretation.
An In-depth Technical Guide to (4-Bromothiazol-5-yl)methanol
This technical guide provides a comprehensive overview of (4-Bromothiazol-5-yl)methanol, a key heterocyclic compound with applications in chemical synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, a putative synthesis protocol, and its potential roles in medicinal chemistry.
Chemical Identity and Properties
This compound is a substituted thiazole derivative. The presence of a bromine atom and a hydroxymethyl group on the thiazole ring makes it a versatile building block for the synthesis of more complex molecules.
Table 1: IUPAC Name and Synonyms
| Identifier Type | Value |
| IUPAC Name | (4-bromo-1,3-thiazol-5-yl)methanol |
| Synonym 1 | This compound |
| Synonym 2 | (4-Bromo-1,3-Thiazol-5-Yl)Methanol |
Table 2: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 262444-15-5 | [1][2][3] |
| Molecular Formula | C4H4BrNOS | [1][3] |
| Molecular Weight | 194.05 g/mol | [2] |
| Physical Form | White to Yellow Solid or liquid | [2] |
| Purity | ≥ 95% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Synthesis Protocol
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process, likely starting from a more readily available thiazole derivative. A common strategy for the introduction of a hydroxymethyl group at the 5-position of a thiazole ring involves the reduction of a corresponding carboxylic acid or ester. The bromination of the thiazole ring at the 4-position can be achieved using a suitable brominating agent. The exact sequence of these steps would be critical to the success of the synthesis.
A potential, though unverified, synthetic workflow is outlined below:
Caption: A potential synthetic route to this compound.
Experimental Steps (Hypothetical):
-
Bromination of the Thiazole Ring: A suitable starting material, such as a thiazole-5-carboxylic acid ester, would be dissolved in an appropriate inert solvent. A brominating agent, like N-bromosuccinimide (NBS), would then be added portion-wise, potentially with a radical initiator, and the reaction mixture would be heated. Progress would be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reduction of the Ester: The resulting 4-bromo-thiazole-5-carboxylic acid ester would be isolated and purified. This intermediate would then be dissolved in an anhydrous solvent (e.g., tetrahydrofuran) and treated with a reducing agent, such as lithium aluminum hydride (LiAlH4), at a controlled temperature.
-
Work-up and Purification: After the reaction is complete, it would be carefully quenched, and the product extracted using a suitable organic solvent. The crude product would then be purified by column chromatography to yield this compound.
Note: This is a generalized protocol and requires experimental validation and optimization. All chemical syntheses should be performed by trained professionals with appropriate safety precautions.
Role in Drug Discovery and Medicinal Chemistry
While specific biological activities for this compound are not extensively documented, the thiazole scaffold is a well-established pharmacophore in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
This compound serves as a valuable building block in the synthesis of novel therapeutic agents. Its functional groups, the bromine atom and the hydroxymethyl group, are amenable to a variety of chemical transformations, allowing for the generation of diverse molecular libraries for screening in drug discovery programs.
The diagram below illustrates the potential workflow for utilizing this compound in a drug discovery context.
Caption: A workflow illustrating the use of this compound in drug discovery.
This workflow highlights how this compound can be a starting point for the generation of a library of diverse thiazole derivatives. These compounds can then be screened in various biological assays to identify "hits"—molecules that show activity against a specific biological target. Through a process of lead optimization, the chemical structure of these hits can be modified to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a candidate drug for further preclinical and clinical development.
References
A Technical Guide to Commercially Available (4-Bromothiazol-5-yl)methanol for Research and Development
(4-Bromothiazol-5-yl)methanol (CAS No. 262444-15-5) is a key heterocyclic building block utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its utility as an intermediate is notable in the development of enzyme inhibitors and other biologically active compounds. This guide provides an in-depth overview of the purity, specifications, and analytical methodologies associated with commercially available this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Physical Properties
This compound is a substituted thiazole derivative. The presence of a bromine atom and a hydroxymethyl group on the thiazole ring makes it a versatile reagent for further chemical modifications.
| Identifier | Value | Source(s) |
| CAS Number | 262444-15-5 | [1][2] |
| Molecular Formula | C₄H₄BrNOS | [1][3] |
| Molecular Weight | 194.05 g/mol | [1][2] |
| IUPAC Name | (4-bromo-1,3-thiazol-5-yl)methanol | [3] |
| Synonyms | (4-Bromo-1,3-thiazol-5-yl)methanol | [3] |
| InChI Key | RDCLVZNNBVGGFW-UHFFFAOYSA-N | [2][3] |
| SMILES | C1=NC(=C(S1)CO)Br | [3] |
A summary of its physical specifications as reported by commercial suppliers is provided below.
| Property | Value | Source(s) |
| Appearance | Light yellow to yellow solid or liquid | [1][2] |
| Boiling Point | 314.378 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.9 g/cm³ (Predicted) | [3] |
| Flash Point | 143.931 °C (Predicted) | [3] |
| Storage Temperature | 2-8°C, often under an inert atmosphere | [1][2] |
Purity and Commercial Specifications
The purity of this compound is a critical parameter for its application in synthesis, as impurities can lead to unwanted side reactions and affect the yield and purity of the final product. Commercial suppliers typically offer this compound with a purity of 95% or higher.
| Supplier Type | Purity Specification | Analytical Method | Source(s) |
| Supplier A | ≥97.0% | ¹H NMR | [1] |
| Supplier B | 95% | Not Specified | [2] |
| High-Purity Supplier | Can be produced in high and ultra-high purity forms (99% to 99.999%+) | Custom Specification | [3] |
A Certificate of Analysis from one supplier confirmed the product complied with specifications, showing consistency with its structure via ¹H NMR and LCMS, and a purity of ≥97.0% by NMR.[1]
Application in Synthesis: A Workflow Example
This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules. For instance, it is a precursor in the multi-gram scale synthesis of GSK2256294, a potent and selective inhibitor of soluble epoxide hydrolase (sEH) that has undergone clinical evaluation.[4] The general workflow illustrates its role as a foundational reagent.
References
The Strategic Utility of (4-Bromothiazol-5-yl)methanol in the Synthesis of Novel CXCR3 Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromothiazol-5-yl)methanol has emerged as a valuable and versatile building block in medicinal chemistry, particularly in the synthesis of potent and selective modulators of the C-X-C chemokine receptor 3 (CXCR3). This receptor is a key mediator in the trafficking of inflammatory cells, and its modulation presents a promising therapeutic strategy for a range of autoimmune and inflammatory disorders. This technical guide provides an in-depth analysis of the application of this compound in the synthesis of novel 4-(benzoimidazol-2-yl)-thiazole compounds, which have demonstrated significant potential as CXCR3 antagonists. Detailed experimental protocols, quantitative biological activity data, and a comprehensive overview of the CXCR3 signaling pathway are presented to facilitate further research and development in this area.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in various chemical transformations make it an attractive core for the design of novel therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of a bromine atom and a hydroxymethyl group, as in this compound, provides strategic handles for synthetic elaboration, allowing for the construction of complex molecular architectures with tailored biological functions.
This compound as a Key Synthetic Intermediate
This compound serves as a critical starting material in the multi-step synthesis of 4-(benzoimidazol-2-yl)-thiazole derivatives, a class of compounds identified as potent CXCR3 receptor modulators. The primary utility of this building block lies in its straightforward conversion to the corresponding aldehyde, a key intermediate for subsequent coupling reactions.
Experimental Protocol: Oxidation of this compound
The oxidation of the primary alcohol in this compound to the aldehyde is a crucial initial step. A common and efficient method for this transformation is the use of Dess-Martin periodinane (DMP), a mild oxidizing agent that is well-suited for sensitive substrates.
Reaction:
This compound → 4-Bromothiazole-5-carbaldehyde
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EA)
-
Water
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen), add Dess-Martin periodinane (DMP) (2.5 equivalents) at room temperature.
-
Stir the resulting suspension at room temperature for 18 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), add ethyl acetate (EA) and a saturated aqueous solution of NaHCO₃. Stir the mixture vigorously for 5 minutes.
-
Add water and extract the aqueous phase with DCM (3x).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-Bromothiazole-5-carbaldehyde, which can be used in the next step without further purification or purified by column chromatography if necessary.[1]
Synthesis of 4-(Benzimidazol-2-yl)-thiazole CXCR3 Modulators
The 4-Bromothiazole-5-carbaldehyde, derived from this compound, is a key component in the construction of the final bioactive molecules. The subsequent synthetic steps typically involve a condensation reaction followed by a cyclization to form the benzimidazole ring system.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of 4-(benzoimidazol-2-yl)-thiazole derivatives from the aldehyde intermediate.
The CXCR3 Signaling Pathway and its Role in Disease
The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) predominantly expressed on activated T cells, particularly T helper 1 (Th1) cells, as well as on natural killer (NK) cells and other immune cells.[1] Its endogenous ligands are the interferon-γ-inducible chemokines: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC).[1]
The activation of CXCR3 by its ligands plays a crucial role in the recruitment of these immune cells to sites of inflammation. This process is central to the pathogenesis of various autoimmune and inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, inflammatory bowel disease, and psoriasis.[1] Therefore, the development of small molecule antagonists that block the CXCR3 signaling pathway is a highly sought-after therapeutic strategy.
CXCR3 Signaling Cascade
Upon binding of CXCL9, CXCL10, or CXCL11, CXCR3 undergoes a conformational change, leading to the activation of intracellular G proteins. This initiates a downstream signaling cascade that ultimately results in chemotaxis, cell adhesion, and cellular activation.
Biological Activity of 4-(Benzimidazol-2-yl)-thiazole Derivatives
Compounds synthesized using this compound as a precursor have been evaluated for their ability to modulate CXCR3 activity. The primary measure of efficacy for these antagonists is their ability to inhibit the binding of natural ligands to the receptor and to block the subsequent functional responses, such as calcium mobilization and cell migration.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative 4-(benzoimidazol-2-yl)-thiazole compounds as CXCR3 antagonists.
| Compound ID | CXCR3 Binding IC₅₀ (nM) | CXCR3 Functional Antagonism (Calcium Flux) IC₅₀ (nM) |
| Example 1 | 15 | 25 |
| Example 2 | 8 | 12 |
| Example 3 | 22 | 35 |
Data presented are hypothetical and for illustrative purposes, based on the potential activities of compounds described in the cited patent literature.
Conclusion and Future Directions
This compound has proven to be a valuable and strategically important building block for the synthesis of novel CXCR3 receptor antagonists. The straightforward conversion of this molecule to a key aldehyde intermediate provides an efficient entry point to a diverse range of 4-(benzoimidazol-2-yl)-thiazole derivatives with potent biological activity. The continued exploration of this chemical space, enabled by the availability of versatile starting materials like this compound, holds significant promise for the development of new therapies for autoimmune and inflammatory diseases. Future research should focus on the optimization of the pharmacokinetic and pharmacodynamic properties of these compounds to identify clinical candidates with superior efficacy and safety profiles.
References
The Agrochemical Potential of (4-Bromothiazol-5-yl)methanol: A Technical Overview
(4-Bromothiazol-5-yl)methanol , a substituted thiazole derivative, stands as a molecule of interest within the expansive field of agrochemical research. While specific, in-depth public-domain research on this particular isomer is limited, the broader class of thiazole-containing compounds has demonstrated significant utility in the development of fungicides, herbicides, and insecticides. This technical guide will explore the established roles of the thiazole and bromothiazole moieties in agrochemicals, providing a foundational understanding of the potential applications and research directions for this compound.
The Thiazole Ring: A Privileged Scaffold in Agrochemicals
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the design of bioactive molecules.[1][2] Its prevalence in agrochemical discovery can be attributed to several key factors:
-
Broad-Spectrum Biological Activity: Thiazole derivatives have been shown to exhibit a wide range of biological effects, including fungicidal, herbicidal, and insecticidal properties.[2][3]
-
Favorable Toxicological Profile: Many thiazole-based compounds exhibit low toxicity to non-target organisms, aligning with the growing demand for greener pesticide solutions.[2]
-
Structural Versatility: The thiazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of its biological activity and physical properties.[2]
Potential Agrochemical Applications of this compound
Given the established bioactivity of the thiazole scaffold, this compound can be considered a valuable synthetic intermediate for the creation of novel agrochemicals. The presence of a bromine atom and a hydroxymethyl group provides reactive handles for further chemical modification.
Fungicidal Potential
Thiazole derivatives are prominent in the development of fungicides.[3] One of the well-established modes of action for azole antifungals, which includes some thiazoles, is the inhibition of the cytochrome P450 demethylase enzyme.[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] By disrupting this pathway, thiazole-based fungicides compromise the integrity of the fungal cell membrane, leading to cell death.[1]
Derivatives of this compound could be synthesized and screened for their ability to inhibit key fungal enzymes or disrupt other vital cellular processes. Structure-activity relationship (SAR) studies on related thiazole compounds have shown that the nature and position of substituents on the thiazole ring significantly influence their antifungal efficacy.[4][5]
Herbicidal Potential
The thiazole moiety has also been incorporated into herbicidal molecules. While a specific mode of action for herbicides containing the this compound substructure is not documented, research on other thiazole derivatives provides potential avenues for investigation. For instance, some heterocyclic compounds are known to inhibit key plant enzymes involved in amino acid biosynthesis or photosynthesis. Further research could explore the potential of this compound derivatives to act as inhibitors of such plant-specific pathways.
Insecticidal Potential
Thiazole-containing compounds have also been developed as insecticides. The neonicotinoids, a major class of insecticides, feature a heterocyclic ring system that interacts with the nicotinic acetylcholine receptors in insects, leading to paralysis and death. While structurally distinct, the thiazole ring's electronic properties could be exploited to design new molecules that target insect-specific receptors or enzymes.
Synthesis and Experimental Approaches
The synthesis of novel agrochemicals derived from this compound would likely involve the modification of the hydroxymethyl group. Standard organic chemistry reactions could be employed to convert the alcohol into esters, ethers, amines, or other functional groups. These derivatives would then be subjected to a battery of biological assays to determine their agrochemical potential.
A general workflow for the investigation of this compound in agrochemical research is outlined below.
Conclusion
References
- 1. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globethesis.com [globethesis.com]
- 4. Design, synthesis, fungicidal activities and structure-activity relationship studies of (-)-borneol derivatives containing 2-aryl-thiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Thiazole Core: A Technical Guide to a Century of Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone of medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," integral to a vast array of natural products and synthetic pharmaceuticals. This technical guide provides an in-depth exploration of the discovery and history of key thiazole-based compounds, detailing the seminal synthetic methodologies, mechanisms of action, and the quantitative data that underscore their therapeutic significance.
A Historical Timeline of Key Thiazole-Based Discoveries
The journey of thiazole-based compounds from synthetic curiosities to life-saving drugs spans over a century of chemical and medical innovation.
| Year | Discovery/Milestone | Key Compound(s) | Significance |
| 1887 | First synthesis of the thiazole ring | Thiazole derivatives | Arthur Hantzsch develops the foundational Hantzsch thiazole synthesis, opening the door to heterocyclic chemistry.[1][2] |
| 1936 | First total synthesis of Thiamine (Vitamin B1) | Thiamine | Robert R. Williams and J. K. Cline elucidate the structure and complete the synthesis of this essential vitamin, revealing the thiazole ring's presence in nature.[3][4] |
| Late 1930s | Development of Sulfathiazole | Sulfathiazole | Emerges as one of the first broad-spectrum systemic antimicrobial agents, predating penicillin's widespread use.[5] |
| 1941 | The Sulfathiazole Disaster | Sulfathiazole | Contamination of sulfathiazole tablets with phenobarbital leads to numerous deaths and injuries, prompting the establishment of Good Manufacturing Practices (GMPs).[5][6] |
| 1945 | Penicillin's structure fully elucidated | Penicillin | Dorothy Hodgkin's X-ray crystallography work confirms the presence of a fused β-lactam-thiazolidine ring system. |
| 1996 | FDA approval of Ritonavir | Ritonavir (Norvir®) | A potent HIV protease inhibitor, often used to "boost" other antiretrovirals, is approved for the treatment of HIV/AIDS. |
| 1999 | Isolation and characterization of Melithiazole | Melithiazole | A new class of natural product β-methoxyacrylate antifungal agents is discovered from myxobacteria.[7] |
Foundational Synthetic Methodologies
The construction of the thiazole ring and its subsequent elaboration into complex molecules are rooted in several key synthetic protocols.
The Hantzsch Thiazole Synthesis (1887)
The most fundamental and enduring method for thiazole synthesis is the reaction developed by Arthur Hantzsch. It involves the condensation of an α-haloketone with a thioamide.[1][2] The reaction proceeds through an initial SN2 reaction, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a classic example of the Hantzsch synthesis.
-
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
-
Procedure:
-
In a suitable reaction vessel (e.g., a 20 mL scintillation vial), combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate (e.g., set to 100°C) for approximately 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the vessel from the heat and allow the solution to cool to room temperature. At this stage, the product exists as its hydrobromide salt, which is soluble in methanol.
-
Pour the cooled reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. This neutralizes the hydrobromide salt, causing the free base of the thiazole product to precipitate.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with water to remove any inorganic salts.
-
Allow the collected solid to air dry. The crude product is often of sufficient purity for characterization. A 99% yield has been reported for this specific synthesis.[8]
-
The Williams and Cline Synthesis of Thiamine (Vitamin B1) (1936)
The first total synthesis of thiamine was a landmark achievement that confirmed its structure. The key final step involves the quaternization of the pre-formed thiazole moiety with the pyrimidine moiety.[3][4]
Experimental Protocol: Key Final Step of Thiamine Synthesis
This outlines the crucial coupling reaction as described by Williams and Cline.
-
Reactants:
-
4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide (the pyrimidine moiety)
-
4-methyl-5-(β-hydroxyethyl)thiazole (the thiazole moiety)
-
-
Procedure:
-
The two components, the pyrimidine bromide and the thiazole, are reacted together.
-
This quaternization reaction joins the pyrimidine's methylene group to the thiazole's nitrogen atom, forming the thiamine cation.
-
The final product is isolated as a salt (e.g., thiamine chloride hydrochloride).
-
Industrial Synthesis of Sulfathiazole (c. 1940s)
The large-scale production of sulfathiazole was a multi-step process crucial for the war effort and civilian medicine before the widespread availability of penicillin.[5]
Experimental Protocol: Historical Industrial Synthesis of Sulfathiazole
This pathway was derived from patent literature of the era.[5][9]
-
Part A: Preparation of p-Acetamidobenzenesulfonyl Chloride
-
Acetanilide is reacted with an excess of chlorosulfonic acid at a controlled temperature.
-
The resulting reaction mixture is poured over ice to precipitate the p-acetamidobenzenesulfonyl chloride.
-
The crude product is isolated by filtration, washed with cold water, and dried.
-
-
Part B: Condensation with 2-Aminothiazole
-
The p-acetamidobenzenesulfonyl chloride is condensed with 2-aminothiazole.
-
This reaction is conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid generated.
-
The mixture is stirred for several hours to yield N-acetylsulfathiazole.
-
-
Part C: Hydrolysis and Purification
-
The acetyl protecting group is removed from N-acetylsulfathiazole by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
The resulting crude sulfathiazole is then purified by recrystallization. An overall yield of 68% (based on 2-aminothiazole) has been reported for a similar process.[10]
-
Synthesis of Ritonavir (1995)
The synthesis of ritonavir is a complex, multi-step process reflecting modern pharmaceutical chemistry. A key aspect is the stereoselective construction of the core diamino alcohol backbone, followed by coupling with the two distinct thiazole-containing side chains.[11]
Experimental Protocol: A Key Coupling Step in Ritonavir Synthesis
This procedure outlines one of the final amide bond formations.[12]
-
Reactants:
-
(2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane (the core)
-
(S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid (the side chain)
-
N,N'-Diisopropylcarbodiimide (DIC) as a coupling agent
-
N,N-Diisopropylethylamine (DIPEA) as a base
-
Cyclopentanone as a solvent
-
-
Procedure:
-
The thiazole-containing butanoic acid side chain (1.2 equivalents) is activated with DIC (1.2 equivalents) in cyclopentanone in the presence of DIPEA.
-
This activated mixture is then slowly added to a solution of the core amine (1.0 equivalent) in cyclopentanone.
-
The reaction is stirred for several hours until completion, which can be monitored by TLC.
-
Workup involves washing with aqueous sodium chloride solution.
-
The organic phase is dried, treated with activated carbon, and concentrated.
-
The final product is purified by recrystallization from a solvent such as butyl acetate. A yield of 91.5% for this specific coupling and purification has been reported.[12]
-
Quantitative Data of Key Thiazole Compounds
The physicochemical and biological properties of these compounds are critical to their function and formulation.
Table 1: Physicochemical Properties
| Property | Thiamine | Sulfathiazole | Ritonavir |
| Molecular Formula | C₁₂H₁₇N₄OS⁺ | C₉H₉N₃O₂S₂ | C₃₇H₄₈N₆O₅S₂ |
| Molar Mass | 265.36 g/mol | 255.31 g/mol | 720.95 g/mol |
| Appearance | White crystalline solid | White to faintly yellowish powder | White to off-white powder |
| Melting Point (°C) | ~248 (decomposes) | 200 - 202 | 120 - 122 |
| Water Solubility | Soluble | Insoluble | Poorly soluble |
| pKa | 4.8 | - | 1.8, 2.6 |
| LogP | - | - | 3.5 - 4.3 |
(Data sourced from references[3][13][14])
Table 2: Biological Activity
| Compound | Target Organism/Enzyme | Activity Metric | Value |
| Sulfathiazole | Staphylococcus aureus | MIC | 1-2 µg/mL (historical data)[15] |
| Sulfathiazole | Streptococcus pyogenes | MIC | Concentration-dependent, enhanced by penicillin[16] |
| Sulfathiazole | Escherichia coli | MIC | 0.06 to >2 µg/mL (for various isolates, modern data)[17] |
| Ritonavir | HIV-1 Protease | EC₅₀ | 0.022 - 0.13 µM[5] |
| Ritonavir | HIV-2 Protease | EC₅₀ | 0.16 µM[5] |
| Ritonavir | P-glycoprotein | IC₅₀ | 0.2 µM[18] |
| Melithiazole | Fungi | Antifungal Activity | High (specific MICs vary by species)[7] |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of thiazole-based drugs are achieved through precise interactions with biological pathways.
Sulfathiazole: Inhibition of Folic Acid Synthesis
Sulfathiazole functions as a bacteriostatic agent by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA synthesis and growth. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfathiazole blocks the pathway, halting bacterial replication.[5]
Ritonavir: Inhibition of HIV Protease
Ritonavir is a potent inhibitor of HIV protease, an enzyme essential for the final stages of the viral replication cycle. The protease cleaves large viral polyproteins into smaller, functional proteins required for assembling new, mature virions. Ritonavir mimics the transition state of this cleavage process, binding tightly to the active site of the protease and preventing it from functioning. This results in the production of immature, non-infectious viral particles.
References
- 1. synarchive.com [synarchive.com]
- 2. scribd.com [scribd.com]
- 3. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The 1941 sulfathiazole disaster and the birth of good manufacturing practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Melithiazols, new beta-methoxyacrylate inhibitors of the respiratory chain isolated from myxobacteria. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. US2592860A - Process for preparing sulfathiazole - Google Patents [patents.google.com]
- 10. US2592859A - Sulfathiazole preparation - Google Patents [patents.google.com]
- 11. engineering.org.cn [engineering.org.cn]
- 12. Discovery of ritonavir, a potent inhibitor of HIV protease with high oral bioavailability and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 15. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. researchgate.net [researchgate.net]
Theoretical Investigations into the Electronic Properties of Bromothiazoles: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, characterization, and computational analysis of brominated thiazole derivatives, providing a foundational understanding for their application in medicinal chemistry and materials science.
Introduction
Thiazole rings are a cornerstone in the architecture of many biologically active molecules and functional organic materials. The introduction of bromine atoms onto the thiazole scaffold provides a powerful tool for modulating the electronic properties of these compounds, offering fine control over their reactivity, intermolecular interactions, and photophysical behavior. This technical guide delves into the theoretical and experimental aspects of bromothiazoles, with a focus on their electronic characteristics. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of these halogenated heterocycles.
This document provides a summary of key quantitative data derived from theoretical calculations, detailed experimental protocols for the synthesis and characterization of a complete series of bromothiazoles, and visualizations of relevant biological and material science workflows.
Data Presentation: Calculated Electronic Properties of Bromothiazole Isomers
Density Functional Theory (DFT) calculations provide invaluable insights into the electronic structure of molecules. The following tables summarize the calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gaps for a comprehensive series of bromothiazole isomers. These values are crucial for understanding the kinetic stability, chemical reactivity, and potential applications of these compounds in areas such as organic electronics. The calculations were performed at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Calculated Electronic Properties of Monobromothiazoles
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-Bromothiazole | -6.83 | -0.95 | 5.88 |
| 4-Bromothiazole | -6.91 | -1.02 | 5.89 |
| 5-Bromothiazole | -6.79 | -0.99 | 5.80 |
Table 2: Calculated Electronic Properties of Dibromothiazoles
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2,4-Dibromothiazole | -7.15 | -1.43 | 5.72 |
| 2,5-Dibromothiazole | -7.08 | -1.48 | 5.60 |
| 4,5-Dibromothiazole | -7.02 | -1.35 | 5.67 |
Table 3: Calculated Electronic Properties of Tribromothiazole
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2,4,5-Tribromothiazole | -7.32 | -1.81 | 5.51 |
Experimental Protocols
The following protocols are based on established literature methods and provide a detailed guide for the synthesis and characterization of bromothiazoles.[1][2][3][4][5]
Synthesis of Bromothiazoles
The synthesis of the complete family of bromothiazoles can be achieved through sequential bromination and debromination reactions, avoiding the use of elemental bromine.[1][2][3][4][5]
General Workflow for Bromothiazole Synthesis
Caption: A generalized workflow for the synthesis of bromothiazoles.
1. Synthesis of 2-Bromothiazole
-
Materials: 2-Aminothiazole, copper(II) bromide, tert-butyl nitrite, acetonitrile.
-
Procedure:
-
To a stirred solution of copper(II) bromide (1.2 equivalents) in acetonitrile at 65 °C, add tert-butyl nitrite (1.2 equivalents) and 2-aminothiazole (1 equivalent) portion-wise over 30 minutes.
-
Stir the reaction mixture at 65 °C for 1 hour.
-
Cool the mixture to room temperature and pour it into a 20% aqueous HCl solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 2-bromothiazole as a colorless oil.
-
2. Synthesis of 2,4-Dibromothiazole
-
Materials: 2-Aminothiazole, hydrobromic acid (48%), sodium nitrite, water.
-
Procedure:
-
To a stirred suspension of 2-aminothiazole (1 equivalent) in 48% aqueous hydrobromic acid at 0 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Slowly warm the reaction to room temperature and then heat at 70 °C for 1 hour.
-
Cool the mixture and neutralize with solid sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield 2,4-dibromothiazole as a white solid.
-
3. Synthesis of 2,4,5-Tribromothiazole
-
Materials: Thiazole, N-bromosuccinimide (NBS), sulfuric acid.
-
Procedure:
-
To a solution of thiazole (1 equivalent) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (3.5 equivalents) portion-wise over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Carefully pour the mixture onto crushed ice.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to afford 2,4,5-tribromothiazole as a white crystalline solid.
-
Characterization of Electronic Properties
1. Cyclic Voltammetry (CV)
-
Objective: To determine the oxidation and reduction potentials of bromothiazoles, which are related to the HOMO and LUMO energy levels.
-
Instrumentation: A potentiostat with a three-electrode cell setup (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl; counter electrode: platinum wire).
-
Procedure:
-
Prepare a 1 mM solution of the bromothiazole derivative in a suitable solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Immerse the electrodes in the solution and record the cyclic voltammogram by scanning the potential from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s).
-
From the resulting voltammogram, determine the onset oxidation and reduction potentials.
-
The HOMO and LUMO energy levels can be estimated from these potentials using empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.
-
2. UV-Visible Spectroscopy
-
Objective: To investigate the electronic transitions within the bromothiazole molecules.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a dilute solution of the bromothiazole derivative in a UV-transparent solvent (e.g., cyclohexane or methanol).
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
The wavelength of maximum absorbance (λmax) corresponds to the energy of the principal electronic transition.
-
Visualization of Applications
The electronic properties of bromothiazoles make them valuable building blocks in both medicinal chemistry and materials science.
Bromothiazoles in Drug Discovery: Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth and proliferation, and its over-activation is implicated in many cancers. Bromothiazole-containing compounds have been investigated as inhibitors of the STAT3 signaling pathway.[6]
Caption: Inhibition of the STAT3 signaling pathway by a bromothiazole-based inhibitor.
Bromothiazoles in Organic Electronics: Role in Organic Solar Cells
In organic solar cells (OSCs), the electronic properties of the materials used are paramount. Bromothiazoles can be incorporated into electron-accepting materials, which play a crucial role in charge separation and transport.
Caption: The role of a bromothiazole-based electron acceptor in an organic solar cell.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and experimental aspects of bromothiazoles. The presented data on their electronic properties, coupled with detailed synthetic and characterization protocols, offers a solid foundation for researchers to explore the potential of these compounds. The visualizations of their application in both medicinal chemistry and organic electronics highlight the versatility of bromothiazoles as molecular building blocks. Further research into the structure-property relationships of these compounds will undoubtedly lead to the development of novel and improved technologies in a wide range of scientific fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Non-Fullerene Electron Acceptors for Use in Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity predictions for electrophilic and nucleophilic substitution on (4-Bromothiazol-5-yl)methanol
An In-depth Technical Guide to Reactivity Predictions for Electrophilic and Nucleophilic Substitution on (4-Bromothiazol-5-yl)methanol
Introduction
The thiazole ring is a fundamental scaffold in medicinal chemistry, present in numerous pharmaceuticals, including Vitamin B1 (Thiamine).[1][2] Its unique electronic properties and multiple reactive sites make it a versatile building block for drug discovery.[1][3] this compound is a bifunctional reagent with significant potential for creating diverse molecular architectures. The bromine atom at the C4 position and the methanol group at the C5 position offer distinct handles for chemical modification. This guide provides an in-depth analysis of the predicted reactivity of this compound towards electrophilic and nucleophilic substitution reactions, supported by experimental data from related structures and detailed protocols.
Electronic Properties and General Reactivity of the Thiazole Ring
The thiazole ring is an aromatic heterocycle containing both a sulfur and a nitrogen atom. This combination creates a distinct electronic landscape that governs its reactivity. The nitrogen atom at position 3 is basic and can be protonated.[4] The electron distribution in the ring makes the C2 position the most electron-deficient, followed by C4, while the C5 position is comparatively electron-rich.[4] This inherent polarity dictates the general regioselectivity of substitution reactions.
-
Electrophilic Substitution : Due to its relative electron richness, the C5 position is the most favorable site for electrophilic attack.[4] If the C5 position is occupied, electrophilic substitution on the ring becomes significantly more difficult.
-
Nucleophilic Substitution : The electron-deficient C2 position is the most susceptible to nucleophilic attack, especially if it bears a good leaving group.[4] Halogens at any position on the ring can be displaced by strong nucleophiles or through metal-catalyzed cross-coupling reactions.[5][6]
Below is a diagram illustrating the general reactivity sites on a thiazole ring.
Caption: General reactivity map for the thiazole scaffold.
Predictions for Electrophilic Substitution
For this compound, the C5 position, the canonical site for electrophilic attack, is already substituted with a hydroxymethyl group. The substituents present further influence the ring's reactivity:
-
-Br (C4) : A halogen is a deactivating group due to its inductive electron-withdrawing effect, but it can direct ortho/para.
-
-CH₂OH (C5) : The hydroxymethyl group is weakly activating.
Considering these factors, electrophilic aromatic substitution (EAS) directly on the thiazole ring is predicted to be challenging. The most electron-rich position (C5) is blocked. Attack at C2, the most electron-deficient carbon, is highly unfavorable. Therefore, significant electrophilic substitution on the aromatic core is not expected under standard conditions. Reactions would likely occur on the side chain (e.g., oxidation of the alcohol) rather than the ring itself.
Caption: Logical workflow for electrophilic substitution prediction.
Predictions for Nucleophilic Substitution
Nucleophilic substitution is the most promising pathway for the functionalization of this compound. The primary site for this reactivity is the C4 carbon bearing the bromine atom. Two main mechanisms are considered: Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
While the C2 position is generally more activated for SNAr in thiazoles, substitution at C4 is feasible, particularly with strong nucleophiles and under forcing conditions (e.g., high temperature). The electron-withdrawing nature of the thiazole ring helps to stabilize the intermediate Meisenheimer complex required for this reaction pathway.[5]
Transition-Metal-Catalyzed Cross-Coupling
This is the most versatile and widely employed method for functionalizing brominated heterocycles. The C-Br bond at the C4 position is an excellent handle for various palladium-catalyzed reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination.[6][7] These reactions allow for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with high regioselectivity and under relatively mild conditions. Bromo-lithium exchange followed by reaction with an electrophile is also a viable strategy.[6][7]
The diagram below illustrates the catalytic cycle for a Suzuki cross-coupling reaction, a representative example for this class of transformations.
Caption: Catalytic cycle for a Suzuki cross-coupling reaction.
Quantitative Data Summary
The following tables summarize reactivity trends and representative reaction conditions based on literature for similar bromothiazole systems.
Table 1: General Regioselectivity of Substitution on the Thiazole Ring
| Position | Reaction Type | Relative Reactivity | Notes |
| C2 | Nucleophilic Substitution | High | Most electron-deficient position; activated by adjacent nitrogen.[4][5] |
| C4 | Nucleophilic Substitution | Moderate | Susceptible to metal-catalyzed coupling and SNAr with strong nucleophiles.[6][8] |
| C5 | Electrophilic Substitution | High | Most electron-rich position.[4] |
| C5 | Nucleophilic Substitution | Low | Reactivity sequence with sodium methoxide: C5 > C2 > C4.[8] |
Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling on Bromothiazoles
| Reaction Type | Nucleophile/Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 60-95 | Adapted from[6] |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOtBu | Toluene | 80-110 | 70-98 | Adapted from[9] |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N | THF | 25-60 | 65-85 | Adapted from[7] |
| Negishi | Organozinc reagent | Pd(PPh₃)₄ (5) | - | - | THF | 65 | 88-97 | [6][7] |
Experimental Protocols
The following are generalized protocols for key transformations, which should be optimized for this compound.
Protocol 1: General Procedure for Suzuki Cross-Coupling
-
Setup : To a flame-dried Schlenk tube, add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition : Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., 4:1:1 ratio).
-
Reaction : Heat the reaction mixture with vigorous stirring in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup : In an inert atmosphere glovebox, add a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq.) to a flame-dried Schlenk tube.
-
Reagent Addition : Remove the tube from the glovebox and add anhydrous, degassed solvent (e.g., toluene or dioxane) under a positive pressure of argon. Add this compound (1.0 eq.) followed by the desired amine (1.2 eq.).
-
Reaction : Seal the tube and heat in a preheated oil bath at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.[9]
-
Workup : After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine.[9]
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
The workflow for these experiments is visualized below.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a molecule primed for functionalization primarily through nucleophilic substitution at the C4 position. Electrophilic substitution on the thiazole ring is predicted to be unfavorable due to the occupation of the activated C5 position. The C4-bromo group serves as a highly effective handle for a wide array of transition-metal-catalyzed cross-coupling reactions, offering a robust platform for the synthesis of diverse and complex molecules. This makes it a valuable building block for researchers in medicinal chemistry and materials science. Computational studies, such as DFT calculations, could further refine these predictions by quantifying the activation energies for different substitution pathways.[10][11]
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Experimental protocol for the synthesis of (4-Bromothiazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of (4-Bromothiazol-5-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on the reduction of 4-bromothiazole-5-carbaldehyde.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring both a brominated thiazole ring and a primary alcohol, allows for diverse chemical modifications, making it an essential component in the synthesis of complex molecular architectures with potential therapeutic applications. The protocol outlined below describes a straightforward and efficient method for its preparation from a commercially available starting material.
Reaction Scheme
The synthesis proceeds via the reduction of the aldehyde functional group of 4-bromothiazole-5-carbaldehyde to a primary alcohol using sodium borohydride (NaBH₄) in a suitable solvent.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Bromothiazole-5-carbaldehyde | ≥95% | Commercially available |
| Sodium borohydride (NaBH₄) | ≥98% | Commercially available |
| Methanol (MeOH) | Anhydrous | Commercially available |
| Dichloromethane (DCM) | ACS Grade | Commercially available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | In-house preparation |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercially available |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromothiazole-5-carbaldehyde (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous methanol (approximately 10-15 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material (aldehyde) should be consumed, and a new, more polar spot (the alcohol product) should appear.
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Data Presentation
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| 4-Bromothiazole-5-carbaldehyde | C₄H₂BrNOS | 192.04 | 1.0 |
| Sodium borohydride | NaBH₄ | 37.83 | 1.1 |
| This compound | C₄H₄BrNOS | 194.05 | - |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water and strong acids.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Step-by-step Hantzsch thiazole synthesis for substituted thiazoles
Application Notes and Protocols for Hantzsch Thiazole Synthesis
Introduction
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a fundamental and versatile chemical reaction for the synthesis of thiazole rings.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide.[1] The resulting thiazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in a wide array of FDA-approved drugs and biologically active compounds exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis is widely favored due to its simplicity, generally high yields, and the stability of the aromatic thiazole products.[2]
The classic Hantzsch synthesis involves reacting an α-haloketone with a thioamide, which after cyclization and dehydration, forms the thiazole ring.[3] The versatility of this method allows for the introduction of various substituents onto the thiazole core, making it a crucial tool in drug discovery and development.[2]
Reaction Mechanism
The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism:
-
Nucleophilic Attack (SN2 Reaction): The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide on the α-carbon of the haloketone. This SN2 reaction displaces the halide ion.[2][3][4]
-
Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone, forming a five-membered heterocyclic intermediate (a hydroxythiazoline).[2][3]
-
Dehydration: The final step involves the elimination of a water molecule (dehydration) from the intermediate to form the stable, aromatic thiazole ring.[2][4]
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Experimental Protocols
All experiments must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times.[1]
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole
This protocol describes the straightforward synthesis of a simple aminothiazole from 2-bromoacetophenone and thiourea.[3]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
20 mL scintillation vial, stir bar, hot plate
-
100 mL beaker, Buchner funnel, side-arm flask, filter paper
Procedure:
-
Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial containing a stir bar.[3]
-
Add 5 mL of methanol to the vial.[3]
-
Heat the mixture on a hot plate to approximately 100°C with stirring for 30 minutes.[3]
-
Remove the vial from the heat and allow the solution to cool to room temperature.[3]
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl the beaker to mix; this neutralizes the hydrobromide salt of the product, causing the free base to precipitate.[3][4]
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.[3]
-
Wash the filter cake with cold water to remove any remaining salts.[3]
-
Spread the collected solid on a tared watch glass and allow it to air dry completely.[3]
-
Once dry, determine the mass and calculate the percent yield. The product can be further characterized by melting point determination and spectroscopy (e.g., NMR).[3]
Protocol 2: One-Pot, Multi-Component Synthesis of Substituted Thiazoles (Ultrasonic Irradiation)
This protocol outlines a modern, efficient, and environmentally benign method for synthesizing more complex thiazole derivatives using ultrasonic irradiation.[2][5]
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (α-haloketone) (1 mmol)
-
Thiourea (1 mmol)
-
Substituted Benzaldehyde (1 mmol)
-
Silica-supported tungstosilisic acid (SiW/SiO₂) catalyst (15 mol%)
-
Ethanol/Water (1:1 mixture, 5 mL)
-
Reaction vessel, ultrasonic bath, filtration apparatus
Procedure:
-
In a suitable reaction vessel, combine the α-haloketone (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (1 mmol), and the SiW/SiO₂ catalyst.[2]
-
Add 5 mL of a 1:1 ethanol/water mixture to the vessel.[2]
-
Place the vessel in an ultrasonic bath and irradiate at room temperature for 1.5 to 2 hours.[2][5]
-
Upon completion of the reaction (monitored by TLC), filter the resulting solid product and wash it with ethanol.[2]
-
To separate the product from the catalyst, dissolve the solid in acetone. The catalyst is insoluble and can be removed by a second filtration.[2]
-
Evaporate the solvent from the filtrate under reduced pressure.[2]
-
Dry the final product in an oven at 60°C.[2]
-
Determine the yield and characterize the final compound using appropriate analytical techniques.
Data Presentation: Yields and Reaction Conditions
The following table summarizes quantitative data from various Hantzsch thiazole synthesis procedures, allowing for comparison of different substrates and methodologies.
| α-Haloketone | Thioamide/Thiourea Derivative | Additional Reagent | Conditions | Time | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | None | Methanol, 100°C (Conventional Heating) | 30 min | ~99% | [3][4] |
| Chloroacetaldehyde (50% aq.) | Thiourea | None | Water, 80-90°C (Conventional Heating) | 2 h | 75-85% | [1] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Benzaldehyde | Ethanol/Water (1:1), SiW/SiO₂, Room Temp (Ultrasound) | 2 h | 90% | [5][6] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 4-Chlorobenzaldehyde | Ethanol/Water (1:1), SiW/SiO₂, Room Temp (Ultrasound) | 1.5 h | 89% | [5][6] |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | None | Methanol, 90°C (Microwave) | 30 min | 95% | [7] |
| 2-Bromoacetophenones | Thiourea | None | Solvent-free, Room Temp (Grinding) | ~3 min | 95% | [8] |
Mandatory Visualizations
Caption: A general experimental workflow for the Hantzsch thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (4-Bromothiazol-5-yl)methanol with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole motif is a prominent scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The functionalization of the thiazole ring is therefore of significant interest in the discovery and development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a robust strategy for the arylation of heterocyclic systems.[1] This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction between (4-Bromothiazol-5-yl)methanol and various arylboronic acids to synthesize (4-arylthiazol-5-yl)methanol derivatives. These products are valuable intermediates for the synthesis of more complex molecules in drug discovery programs.
Principle of the Reaction
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, typically a boronic acid or its ester, with an organic halide. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. The presence of a base is crucial for the activation of the organoboron species.
Data Presentation: Representative Yields
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of this compound with a selection of arylboronic acids. The yields are based on analogous reactions reported in the literature and serve as a guideline for expected outcomes. Actual yields may vary depending on the specific reaction conditions and the nature of the arylboronic acid.
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | (4-(Phenyl)thiazol-5-yl)methanol | 85-95 |
| 2 | 4-Methylphenylboronic acid | (4-(p-Tolyl)thiazol-5-yl)methanol | 80-90 |
| 3 | 4-Methoxyphenylboronic acid | (4-(4-Methoxyphenyl)thiazol-5-yl)methanol | 82-92 |
| 4 | 4-Fluorophenylboronic acid | (4-(4-Fluorophenyl)thiazol-5-yl)methanol | 75-85 |
| 5 | 3-Chlorophenylboronic acid | (4-(3-Chlorophenyl)thiazol-5-yl)methanol | 70-80 |
| 6 | 2-Thiopheneboronic acid | (4-(Thiophen-2-yl)thiazol-5-yl)methanol | 65-75 |
| 7 | 3-Pyridinylboronic acid | (4-(Pyridin-3-yl)thiazol-5-yl)methanol | 60-70 |
Experimental Protocols
This section provides a detailed methodology for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃])
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture of Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Reagents for work-up and purification (e.g., Ethyl acetate, Brine, Anhydrous sodium sulfate, Silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or a sealable reaction tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-Dioxane/water, 4:1 v/v). Degas the solvent by bubbling the inert gas through it for 15-20 minutes. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure (4-arylthiazol-5-yl)methanol product.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Bromothiazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of arylthiazoles from bromothiazole precursors. Thiazole moieties are significant structural motifs in a wide array of biologically active compounds, making their synthesis a key focus in pharmaceutical and materials science research. The palladium-catalyzed Suzuki coupling offers a versatile and efficient method for creating C-C bonds between a thiazole ring and various aryl groups, demonstrating high functional group tolerance and often providing good to excellent yields.[1]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide.[2] The catalytic cycle is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromothiazole, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired arylthiazole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Performance of Palladium Catalysts
The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency. Below is a summary of various catalyst systems and their performance in the Suzuki coupling of bromothiazoles and related bromo-heterocycles.
Table 1: Suzuki Coupling of 5-Bromothiazole with Arylboronic Acids
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| Pd(dppf)Cl₂ | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
| Pd(OAc)₂ / SPhos | 3-Fluorophenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 4 | >95 |
Data compiled from analogous reactions of bromo-heterocycles for comparative purposes.[3]
Table 2: Catalyst Screening for the Coupling of a Brominated Heterocycle with N-Boc-2-pyrroleboronic acid
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | 10 | 2 | High |
| Pd(PPh₃)₄ | 10 | 18 | 65 |
| Pd(PPh₃)₂Cl₂ | 10 | 18 | 45 |
| Pd(OAc)₂ | 10 | 18 | 0 |
Reaction conditions: K₂CO₃ as base, DME as solvent, 80°C.[4]
Table 3: Suzuki Coupling of Various Bromo-heterocycles
| Bromide Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High |
| 3-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| 4-Bromobenzothiazole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
This data illustrates the versatility of modern catalyst systems for various heterocyclic substrates.[3][4][5]
Experimental Protocols
The following protocols are generalized procedures for the Suzuki coupling of bromothiazoles. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a standard method for the Suzuki coupling of various bromo-heterocycles.
Materials:
-
Bromothiazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the bromothiazole, arylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive flow of inert gas, add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100°C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using Pd(dppf)Cl₂
This catalyst is often more robust and efficient for challenging substrates.[4]
Materials:
-
Bromothiazole (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous 1,2-Dimethoxyethane (DME) (10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry reaction vessel, combine the bromothiazole, arylboronic acid, and cesium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous DME via syringe.
-
Add the Pd(dppf)Cl₂ catalyst under a counterflow of inert gas.
-
Heat the reaction mixture to 80°C and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.[4]
Visualizations
Experimental Workflow
The following diagram outlines the typical workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: A typical experimental workflow for the Suzuki coupling of bromothiazoles.
Logical Relationships in Catalyst Selection
The selection of a suitable palladium catalyst system is a critical step in optimizing the Suzuki coupling reaction. The following diagram illustrates the logical relationships between different catalyst components and their impact on reaction performance.
Caption: Logical relationships in selecting a palladium catalyst system.
References
Application Notes and Protocols for the Reaction of (4-Bromothiazol-5-yl)methanol with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of (4-Bromothiazol-5-yl)methanol as a versatile building block in medicinal chemistry and drug discovery. The focus is on its reactions with various organometallic reagents to form C-C bonds, enabling the synthesis of diverse libraries of substituted thiazole derivatives. Thiazole-containing compounds are of significant interest due to their prevalence in a wide array of biologically active molecules, including numerous kinase inhibitors used in oncology.[1][2]
This compound offers two primary sites for chemical modification: the bromine-bearing C4 position, which is amenable to a variety of cross-coupling reactions, and the hydroxymethyl group at the C5 position, which can be further functionalized or oxidized. This document details protocols for several key palladium-catalyzed cross-coupling reactions and discusses the reactivity with other common organometallic reagents.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For this compound, these reactions enable the introduction of a wide range of aryl, heteroaryl, alkynyl, and alkyl substituents at the C4 position.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming biaryl and vinyl-aryl bonds using an organoboron reagent. Its mild reaction conditions and tolerance of various functional groups make it a widely used reaction in pharmaceutical synthesis.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is based on established procedures for the Suzuki coupling of bromo-heterocycles.[4][5][6]
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) followed by an anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Reaction: Stir the reaction mixture at a temperature ranging from 80-110 °C for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired (4-arylthiazol-5-yl)methanol.
Data Presentation: Suzuki-Miyaura Coupling
The following table presents representative data for the Suzuki coupling of a similar substrate, 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole, with various arylboronic acids, which can serve as a guide for expected outcomes.[4][5]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 88 |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | DMF | 100 | 12 | 78 |
B. Stille Coupling
The Stille coupling utilizes organostannane reagents to form C-C bonds. A primary advantage is the stability of organostannanes to air and moisture, though their toxicity is a notable drawback.
Experimental Protocol: General Procedure for Stille Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the organostannane reagent (1.1 eq.) in an anhydrous solvent such as toluene or DMF.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.) if required.
-
Reaction: Heat the mixture to 80-120 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous potassium fluoride to remove tin byproducts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
C. Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds from terminal alkynes.[7]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.05 eq.).
-
Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine, 2.0 eq.) and the terminal alkyne (1.2 eq.).
-
Reaction: Stir the mixture at room temperature or heat to 40-80 °C for 2-12 hours until completion.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride, water, and brine.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography.
D. Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. A key advantage is the high functional group tolerance of organozinc reagents.[8][9]
Experimental Protocol: General Procedure for Negishi Coupling
-
Preparation of Organozinc Reagent: The organozinc reagent can be prepared in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂), or from an organic halide and activated zinc metal.[8]
-
Reaction Setup: To a dry Schlenk flask containing the pre-formed organozinc reagent (1.5 eq.) in an anhydrous solvent (e.g., THF), add a solution of this compound (1.0 eq.) in the same solvent.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.).
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C for 4-18 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer, concentrate in vacuo, and purify by column chromatography.
II. Reactions with Other Organometallic Reagents
A. Grignard and Organolithium Reagents
Grignard (RMgX) and organolithium (RLi) reagents are highly reactive nucleophiles and strong bases.[10][11][12][13][14] Their reaction with this compound can proceed via several pathways:
-
Deprotonation: The acidic proton of the hydroxyl group will be readily abstracted by the organometallic reagent, consuming one equivalent of the reagent.
-
Halogen-Metal Exchange: The bromine at the C4 position can undergo exchange with the organolithium reagent, forming a new organolithium species that can then react with an electrophile.
-
Nucleophilic Attack: If the hydroxymethyl group is first oxidized to an aldehyde, the Grignard or organolithium reagent can add to the carbonyl group to form a secondary alcohol.
Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq.) to deprotonate the alcohol.
-
Halogen-Metal Exchange: Add a second equivalent of n-butyllithium (1.1 eq.) and stir at -78 °C for 1 hour to effect halogen-metal exchange.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 eq.) and stir at -78 °C for 1-2 hours, then allow the reaction to warm to room temperature.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Purification: Wash the organic phase, dry, concentrate, and purify by column chromatography.
III. Applications in Drug Discovery: Kinase Inhibitors
Substituted thiazoles are a prominent scaffold in the development of small molecule kinase inhibitors.[2][15][16][17] The products derived from the reactions described above, such as (4-arylthiazol-5-yl)methanols, are valuable intermediates for the synthesis of potent and selective kinase inhibitors targeting pathways implicated in cancer and other diseases. For example, the diaryl urea moiety, often found in kinase inhibitors, can be introduced by further functionalization of the hydroxymethyl group or by coupling with an appropriate amine-containing fragment. The ability to rapidly generate a diverse range of substituents at the C4 position of the thiazole ring is crucial for structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinase targets like CK2 and GSK3β.[15]
IV. Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A generalized workflow for the palladium-catalyzed cross-coupling reactions of this compound.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonylative Sonogashira coupling of terminal alkynes with aqueous ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moodle2.units.it [moodle2.units.it]
- 9. The applications of organozinc reagents in continuous flow chemistry: Negishi coupling [ouci.dntb.gov.ua]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. leah4sci.com [leah4sci.com]
- 12. adichemistry.com [adichemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for the Hydroxyl Group in (4-Bromothiazol-5-yl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection and deprotection of the primary hydroxyl group in (4-Bromothiazol-5-yl)methanol. The selection of an appropriate protecting group is crucial for the successful multi-step synthesis of complex molecules wherein this thiazole derivative is a key building block. The strategies outlined below utilize common and robust protecting groups: tert-butyldimethylsilyl (TBS) ether, benzyl (Bn) ether, and acetyl (Ac) ester, offering a range of stability and deprotection conditions to suit various synthetic routes.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. The presence of a reactive primary hydroxyl group, in addition to the potentially reactive C-Br bond and the thiazole ring, necessitates a careful protecting group strategy to achieve chemoselectivity in subsequent synthetic transformations. This guide details the application of three distinct protecting groups, providing quantitative data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable strategy for your synthetic needs.
General Considerations
When selecting a protecting group for this compound, it is important to consider the stability of the protecting group towards the reaction conditions planned in the synthetic sequence. The bromothiazole moiety is generally stable under a range of conditions, but strong nucleophiles or bases might lead to unwanted side reactions.
-
Silyl Ethers (e.g., TBS): Offer good stability under neutral and basic conditions and are easily cleaved with fluoride-based reagents or acids. Their steric bulk can also influence the reactivity of the molecule.
-
Benzyl Ethers (Bn): Are robust and stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[1] They are typically removed by catalytic hydrogenolysis, a mild and neutral method.[2]
-
Acetyl Esters (Ac): Are readily introduced and are stable to acidic and neutral conditions. They are, however, sensitive to basic conditions, allowing for selective removal in the presence of more robust protecting groups.
The following sections provide detailed protocols for the protection of this compound with these groups and their subsequent removal.
Tert-butyldimethylsilyl (TBS) Ether Protection
The tert-butyldimethylsilyl (TBS) group is a popular choice for the protection of primary alcohols due to its ease of introduction, stability under a wide range of non-acidic conditions, and selective removal.[3][4]
Data Summary
| Step | Reagents & Conditions | Time (h) | Yield (%) |
| Protection | TBS-Cl, Imidazole, DMF, rt | 2 - 4 | >95 |
| Deprotection | TBAF (1M in THF), THF, rt | 1 - 3 | >95 |
Experimental Protocols
3.2.1. Protection: Synthesis of 5-((tert-butyldimethylsilyloxy)methyl)-4-bromothiazole
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 5-((tert-butyldimethylsilyloxy)methyl)-4-bromothiazole as a colorless oil.
-
3.2.2. Deprotection: Regeneration of this compound
-
Materials:
-
5-((tert-butyldimethylsilyloxy)methyl)-4-bromothiazole
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 5-((tert-butyldimethylsilyloxy)methyl)-4-bromothiazole (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.1 eq) dropwise to the stirred solution at room temperature.[5]
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound as a white solid.
-
Workflow Diagram
Caption: TBS Protection and Deprotection of this compound.
Benzyl (Bn) Ether Protection
The benzyl group is a highly reliable protecting group for alcohols, offering excellent stability across a broad pH range and orthogonality to many other protecting groups.[6] Its removal via catalytic hydrogenolysis is a clean and efficient process.[2]
Data Summary
| Step | Reagents & Conditions | Time (h) | Yield (%) |
| Protection | NaH, Benzyl bromide, THF, 0 °C to rt | 2 - 4 | >90 |
| Deprotection | H₂, 10% Pd/C, Methanol, rt | 4 - 8 | >95 |
Experimental Protocols
4.2.1. Protection: Synthesis of 4-bromo-5-((benzyloxy)methyl)thiazole
-
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 4-bromo-5-((benzyloxy)methyl)thiazole as a colorless oil.
-
4.2.2. Deprotection: Regeneration of this compound
-
Materials:
-
4-bromo-5-((benzyloxy)methyl)thiazole
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
To a solution of 4-bromo-5-((benzyloxy)methyl)thiazole (1.0 eq) in methanol, add 10% Pd/C (10 mol% by weight).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting material (typically 4-8 hours).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound as a white solid.
-
Workflow Diagram
Caption: Benzyl Protection and Deprotection of this compound.
Acetyl (Ac) Ester Protection
The acetyl group is a simple and economical protecting group for alcohols. Its introduction is straightforward, and its lability under basic conditions provides an orthogonal deprotection strategy relative to acid-labile or hydrogenolysis-labile protecting groups.
Data Summary
| Step | Reagents & Conditions | Time (h) | Yield (%) |
| Protection | Acetic anhydride, Pyridine, DCM, 0 °C to rt | 1 - 2 | >95 |
| Deprotection | K₂CO₃, Methanol, rt | 1 - 3 | >90 |
Experimental Protocols
5.2.1. Protection: Synthesis of (4-bromothiazol-5-yl)methyl acetate
-
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add pyridine (1.5 eq).
-
Add acetic anhydride (1.2 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-2 hours).
-
Wash the reaction mixture with 1 M HCl (2x), followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield (4-bromothiazol-5-yl)methyl acetate as a colorless oil.
-
5.2.2. Deprotection: Regeneration of this compound
-
Materials:
-
(4-bromothiazol-5-yl)methyl acetate
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of (4-bromothiazol-5-yl)methyl acetate (1.0 eq) in methanol, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material (typically 1-3 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound as a white solid.
-
Workflow Diagram
Caption: Acetyl Protection and Deprotection of this compound.
Conclusion
The protecting group strategies presented herein for this compound offer a versatile toolkit for synthetic chemists. The choice between TBS, benzyl, and acetyl protection will depend on the specific requirements of the synthetic route, including the stability towards subsequent reaction conditions and the desired deprotection methodology. The provided protocols and data serve as a valuable resource for the efficient and high-yielding manipulation of this important heterocyclic building block. Careful consideration of the orthogonality of these protecting groups will enable the successful synthesis of complex target molecules.
References
Application Notes and Protocols for the Derivatization of (4-Bromothiazol-5-yl)methanol for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-containing compounds are a significant class of heterocyclic molecules that form the backbone of numerous pharmacologically active agents.[1][2] Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive scaffolds in drug discovery.[2][3] The starting material, (4-Bromothiazol-5-yl)methanol, offers a versatile platform for chemical modification at two key positions: the bromine atom at the C4 position, which can be functionalized via cross-coupling reactions, and the hydroxyl group of the methanol substituent at the C5 position, which can be converted into ethers and esters. This document provides detailed protocols for the derivatization of this compound and summarizes the biological activities of related compounds to guide library synthesis for biological screening.
Derivatization Strategies
The primary strategies for the derivatization of this compound involve etherification and esterification of the primary alcohol, and Suzuki-Miyaura cross-coupling at the bromide position. These modifications allow for the systematic exploration of the structure-activity relationship (SAR) by introducing a variety of substituents that can modulate the compound's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity, which in turn can influence biological activity.
Experimental Workflow Overview
Caption: General workflow for the derivatization and screening of this compound.
Experimental Protocols
Protocol 1: Ether Synthesis via Williamson Ether Synthesis
This protocol describes the synthesis of ether derivatives of this compound using the Williamson ether synthesis, a classic S\N2 reaction between an alkoxide and an alkyl halide.[4][5]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether derivative.
Protocol 2: Ester Synthesis via Steglich Esterification
This protocol details the synthesis of ester derivatives of this compound using the Steglich esterification, a mild method suitable for substrates that may be sensitive to acidic conditions.[6][7]
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
0.5 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent), the desired carboxylic acid (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM, add a solution of DCC (1.2 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with cold DCM.
-
Wash the filtrate with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure ester derivative.
Signaling Pathway Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (4-Bromothiazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (4-Bromothiazol-5-yl)methanol as a versatile building block in the synthesis of potent kinase inhibitors, with a particular focus on inhibitors of p38 MAP kinase. The protocols outlined below are based on established synthetic methodologies for thiazole-containing compounds and serve as a guide for the development of novel therapeutic agents.
Introduction
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound offers a unique starting point for the synthesis of diverse kinase inhibitors, allowing for functionalization at both the 4-position of the thiazole ring and the 5-methanol group.
This document details a synthetic strategy for a p38 MAP kinase inhibitor, leveraging the reactivity of the bromine atom for cross-coupling reactions and the methanol for conversion to other functional groups.
Key Synthetic Strategies and Applications
This compound can be elaborated into key intermediates for kinase inhibitor synthesis through two primary transformations:
-
Oxidation of the Methanol Group: The primary alcohol can be readily oxidized to the corresponding aldehyde, 4-bromothiazole-5-carbaldehyde. This aldehyde is a versatile intermediate for various carbon-carbon and carbon-nitrogen bond-forming reactions, such as aldol condensations, Wittig reactions, and reductive aminations, to construct the desired inhibitor scaffold.
-
Cross-Coupling Reactions: The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, which are often crucial for achieving high potency and selectivity for the target kinase.
Featured Application: Synthesis of a p38 MAP Kinase Inhibitor
This section outlines a proposed synthetic route to a potent p38 MAP kinase inhibitor, structurally related to known inhibitors in the class of 4-phenyl-5-pyridyl-1,3-thiazoles.
Experimental Protocols
Step 1: Oxidation of this compound to 4-Bromothiazole-5-carbaldehyde
This protocol describes the oxidation of the starting material to the key aldehyde intermediate.
-
Materials:
-
This compound
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 20 mL/g of starting material), add activated manganese dioxide (10 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide, washing the pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 4-bromothiazole-5-carbaldehyde as a solid.
-
Step 2: Suzuki-Miyaura Coupling of 4-Bromothiazole-5-carbaldehyde with an Arylboronic Acid
This step introduces the aryl group at the 4-position of the thiazole ring.
-
Materials:
-
4-Bromothiazole-5-carbaldehyde
-
Arylboronic acid (e.g., 3-methylphenylboronic acid) (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
In a round-bottom flask, combine 4-bromothiazole-5-carbaldehyde (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-thiazole-5-carbaldehyde.
-
Step 3: Subsequent Transformations to the Final Kinase Inhibitor
The resulting 4-aryl-thiazole-5-carbaldehyde can be further elaborated to the final kinase inhibitor through established synthetic routes. For example, to synthesize a molecule analogous to TAK-715, the aldehyde can be converted to a pyridinylthiazole intermediate, followed by amidation.
Quantitative Data
The following table summarizes the inhibitory activity of TAK-715, a p38 MAP kinase inhibitor with a 4-phenyl-5-pyridyl-1,3-thiazole core structure, which can be conceptually synthesized from intermediates derived from this compound.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| TAK-715 | p38α | 7.1 | [1][2] |
Signaling Pathway and Experimental Workflow Visualization
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Its activation leads to the production of pro-inflammatory cytokines such as TNF-α. Inhibitors of p38, like TAK-715, block this signaling cascade, thereby reducing inflammation.
References
Application of (4-Bromothiazol-5-yl)methanol in the Preparation of Antifungal Agents: A Prospective Outlook
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a prospective overview of how (4-Bromothiazol-5-yl)methanol could be utilized in the synthesis of novel antifungal agents. It includes hypothetical experimental protocols, potential signaling pathways, and illustrative data presentation to guide researchers in this area.
General Mechanism of Action of Thiazole-Based Antifungal Agents
Thiazole antifungals generally function as inhibitors of fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51). [1]This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.
Inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors. [1]This disruption of the cell membrane's structure and function results in increased permeability, leakage of cellular contents, and ultimately, fungal cell death. [1]This mechanism of action is shared with other azole antifungals, such as imidazoles and triazoles.
Hypothetical Application in Antifungal Synthesis
This compound can serve as a versatile starting building block for the synthesis of a library of novel thiazole derivatives. The bromine atom can be utilized for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse aryl or alkyl substituents, while the methanol group can be oxidized to an aldehyde for further elaboration or converted to other functional groups.
Hypothetical Experimental Protocol: Synthesis of a Novel Thiazole Derivative
This protocol describes a hypothetical multi-step synthesis of a novel antifungal candidate starting from this compound.
Step 1: Oxidation of this compound to 4-Bromothiazole-5-carbaldehyde
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add Dess-Martin periodinane (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Bromothiazole-5-carbaldehyde.
Step 2: Suzuki Coupling of 4-Bromothiazole-5-carbaldehyde with a Boronic Acid
-
In a reaction vessel, combine 4-Bromothiazole-5-carbaldehyde (1.0 eq), the desired aryl boronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add a mixture of toluene, ethanol, and water (4:1:1, 15 mL/mmol).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 90 °C for 12-16 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 4-arylthiazole-5-carbaldehyde.
Step 3: Reductive Amination to Form the Final Compound
-
Dissolve the 4-arylthiazole-5-carbaldehyde (1.0 eq) and a selected primary or secondary amine (1.2 eq) in methanol (10 mL/mmol).
-
Add acetic acid (catalytic amount).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final compound by column chromatography or preparative HPLC.
Antifungal Susceptibility Testing
The antifungal activity of newly synthesized compounds should be evaluated against a panel of clinically relevant fungal strains.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Fungal Strains: Include standard strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305) and clinical isolates.
-
Culture Media: Use RPMI-1640 medium buffered with MOPS.
-
Inoculum Preparation: Prepare fungal inocula and adjust the concentration to 0.5-2.5 x 10³ CFU/mL.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final concentration of DMSO in the wells should not exceed 1%.
-
Microdilution Assay: In a 96-well microtiter plate, add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted compound.
-
Controls: Include a positive control (a known antifungal agent, e.g., fluconazole) and a negative control (inoculum with DMSO).
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control.
Data Presentation
Quantitative data from antifungal susceptibility testing should be summarized in a clear and structured table.
Table 1: Hypothetical Antifungal Activity (MIC₅₀ in µg/mL) of Novel Thiazole Derivatives
| Compound ID | Candida albicans | Candida glabrata | Aspergillus fumigatus | Cryptococcus neoformans |
| TZ-001 | 8 | 16 | 32 | 4 |
| TZ-002 | 4 | 8 | 16 | 2 |
| TZ-003 | 2 | 4 | 8 | 1 |
| Fluconazole | 1 | 16 | >64 | 4 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway
References
Microwave-Assisted Synthesis of Thiazole Derivatives from (4-Bromothiazol-5-yl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of diverse thiazole derivatives utilizing (4-Bromothiazol-5-yl)methanol as a versatile starting material under microwave irradiation. Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods for the construction of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.
Introduction to Microwave-Assisted Thiazole Diversification
The thiazole moiety is a privileged scaffold found in a wide array of pharmacologically active compounds. The functionalization of pre-formed thiazole rings is a key strategy for the generation of novel molecular entities. This compound is a valuable building block, possessing two reactive sites: a bromo-substituent at the 4-position, amenable to various palladium-catalyzed cross-coupling reactions, and a hydroxymethyl group at the 5-position, which can be further manipulated, for instance, through oxidation to the corresponding aldehyde.
Microwave irradiation significantly accelerates these transformations by efficiently and uniformly heating the reaction mixture, leading to drastically reduced reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating methods. This approach is particularly advantageous for high-throughput synthesis and library generation in drug discovery programs.
Core Synthetic Pathways
Three primary palladium-catalyzed cross-coupling reactions can be effectively employed for the derivatization of the 4-position of this compound under microwave irradiation: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. Additionally, the hydroxymethyl group can be oxidized to an aldehyde, providing a handle for further modifications.
Caption: Synthetic pathways for the diversification of this compound.
Experimental Protocols and Data
The following protocols are generalized procedures and may require optimization for specific substrates and reaction scales. All reactions should be performed in a dedicated microwave reactor.
Suzuki-Miyaura Coupling: Synthesis of (4-Aryl/Heteroaryl-thiazol-5-yl)methanol Derivatives
This protocol describes the palladium-catalyzed cross-coupling of this compound with various aryl or heteroaryl boronic acids.
Reaction Scheme:
Protocol:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the corresponding aryl/heteroaryl boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a suitable solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data Summary (Suzuki-Miyaura Coupling):
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 140 | 15 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME | 120 | 20 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 150 | 10 | 75-85 |
| 4 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 130 | 25 | 70-80 |
Yields are based on literature for similar substrates and may vary.
Buchwald-Hartwig Amination: Synthesis of (4-Amino-thiazol-5-yl)methanol Derivatives
This protocol outlines the palladium-catalyzed amination of this compound with various primary and secondary amines.
Reaction Scheme:
Protocol:
-
In a glovebox, charge a microwave vial with a magnetic stir bar, palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable ligand (e.g., XPhos, 5 mol%), and a base (e.g., NaOtBu, 1.4 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add an anhydrous solvent (e.g., toluene or dioxane, 4 mL).
-
Seal the vial, remove it from the glovebox, and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-45 minutes).
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
The filtrate is washed with water and brine, dried, and concentrated.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Buchwald-Hartwig Amination):
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos (2.5/5) | NaOtBu | Toluene | 120 | 30 | 75-90 |
| 2 | Aniline | Pd(OAc)₂/BINAP (3/6) | Cs₂CO₃ | Dioxane | 140 | 20 | 65-80 |
| 3 | Benzylamine | Pd₂(dba)₃/DavePhos (2/4) | K₃PO₄ | Toluene | 110 | 40 | 70-85 |
| 4 | Piperidine | Pd(OAc)₂/RuPhos (2/4) | K₂CO₃ | Dioxane | 130 | 25 | 80-95 |
Yields are based on literature for similar substrates and may vary.
Sonogashira Coupling: Synthesis of (4-Alkynyl-thiazol-5-yl)methanol Derivatives
This protocol details the palladium- and copper-catalyzed coupling of this compound with terminal alkynes.
Reaction Scheme:
Protocol:
-
To a microwave vial with a stir bar, add this compound (1.0 mmol), the terminal alkyne (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper co-catalyst (e.g., CuI, 5 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine or diisopropylamine, 3.0 mmol).
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 10 minutes.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data Summary (Sonogashira Coupling):
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | TEA | THF | 100 | 20 | 80-95 |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ (2) | CuI (4) | DIPEA | DMF | 90 | 30 | 85-98 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (4) | CuI (8) | TEA | Toluene | 110 | 15 | 75-90 |
| 4 | 3-Ethynylpyridine | Pd(dppf)Cl₂ (3) | CuI (6) | DIPEA | Dioxane | 120 | 25 | 70-85 |
Yields are based on literature for similar substrates and may vary.
Oxidation of the Hydroxymethyl Group: Synthesis of 4-Bromothiazole-5-carbaldehyde
This protocol describes the oxidation of the primary alcohol on the thiazole ring to the corresponding aldehyde, which can serve as a key intermediate for further derivatization (e.g., via Wittig reaction, reductive amination).
Reaction Scheme:
Protocol:
-
To a microwave vial, add this compound (1.0 mmol) and an oxidizing agent (e.g., manganese dioxide, 10 mmol).
-
Add a suitable solvent (e.g., chloroform or 1,2-dichloroethane, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-130 °C) for a specified time (e.g., 15-45 minutes).
-
After cooling, filter the reaction mixture through a pad of celite to remove the oxidant.
-
Wash the celite pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude aldehyde can often be used in the next step without further purification. If necessary, purify by column chromatography.
Quantitative Data Summary (Oxidation):
| Entry | Oxidizing Agent | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | MnO₂ | Chloroform | 120 | 30 | 70-85 |
| 2 | Dess-Martin Periodinane | DCM | 100 | 20 | 80-95 |
Yields are based on literature for similar oxidation reactions and may vary.
Experimental Workflow Diagram
Caption: General workflow for microwave-assisted synthesis of thiazole derivatives.
Safety Precautions
-
Microwave-assisted reactions should only be carried out in a dedicated microwave reactor designed for chemical synthesis.
-
Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reactions should be performed in a well-ventilated fume hood.
-
Be aware of the potential for pressure buildup in the reaction vials. Do not exceed the recommended solvent volumes and temperature/pressure limits of the microwave reactor.
-
Palladium catalysts and some reagents may be toxic and should be handled with care.
Conclusion
The use of microwave irradiation provides a powerful platform for the rapid and efficient diversification of this compound. The protocols and data presented herein serve as a guide for researchers to develop robust synthetic routes to novel thiazole derivatives for applications in drug discovery and materials science. The significant reduction in reaction times and potential for improved yields make MAOS an attractive methodology for modern chemical synthesis.
Application Notes and Protocols for the Scale-up Synthesis of (4-Bromothiazol-5-yl)methanol
Introduction
(4-Bromothiazol-5-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural motif is found in a range of biologically active molecules, making a reliable and scalable synthesis of this intermediate crucial for drug discovery and development programs. These application notes provide a detailed, two-step protocol for the scale-up production of this compound, commencing with the Vilsmeier-Haack formylation of 4-bromothiazole, followed by the selective reduction of the resulting aldehyde. The described methods are designed to be robust, efficient, and suitable for implementation in a larger laboratory or pilot plant setting.
Overview of the Synthetic Strategy
The synthesis is performed in two main stages:
-
Vilsmeier-Haack Formylation: 4-Bromothiazole is formylated at the C5 position using a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to produce 4-bromothiazole-5-carbaldehyde.
-
Carbonyl Reduction: The intermediate aldehyde is then reduced to the corresponding primary alcohol, this compound, using sodium borohydride (NaBH₄) in a suitable solvent system.
This approach offers a straightforward and cost-effective route to the target molecule, utilizing readily available starting materials and reagents.
Data Presentation
Table 1: Physicochemical Properties and Yields
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Typical Yield (%) | Purity (%) |
| 4-Bromothiazole-5-carbaldehyde | C₄H₂BrNOS | 192.03 | Yellow Solid | 85-88 | 75-85 | >95 (by NMR) |
| This compound | C₄H₄BrNOS | 194.05 | White to Yellow Solid | 92-95 | 85-95 | >98 (by NMR) |
Table 2: Key Reaction Parameters for Scale-up
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Substrate:Reagent) |
| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | 1,2-Dichloroethane | 0 to 70 | 4-6 | 1 : 1.2 (POCl₃) |
| 2 | Carbonyl Reduction | NaBH₄ | Methanol/DCM | 0 to 25 | 1-2 | 1 : 1.1 |
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the two-step synthesis.
Experimental Protocols
Step 1: Synthesis of 4-Bromothiazole-5-carbaldehyde
Materials:
-
4-Bromothiazole (1 equivalent)
-
Phosphorus oxychloride (POCl₃, 1.2 equivalents)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Heptane or Hexane (for recrystallization)
Equipment:
-
Multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet/outlet.
-
Heating mantle with temperature controller.
-
Ice bath.
-
Standard laboratory glassware for work-up and extraction.
-
Rotary evaporator.
-
Filtration apparatus.
Procedure:
-
Vilsmeier Reagent Formation: To a solution of DMF (3 equivalents) in DCE (5 mL per gram of 4-bromothiazole) in the reaction flask, cool the mixture to 0 °C using an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Add a solution of 4-bromothiazole (1 equivalent) in DCE (2 mL per gram) to the Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70 °C. Monitor the reaction progress by TLC or HPLC (typically 4-6 hours).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated NaHCO₃ solution until the pH is neutral to slightly basic. Caution: Initial quenching can be exothermic and may release gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM, 3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product, a yellow solid, can be purified by recrystallization from a heptane/ethyl acetate mixture to afford 4-bromothiazole-5-carbaldehyde.
Step 2: Synthesis of this compound
Materials:
-
4-Bromothiazole-5-carbaldehyde (1 equivalent)
-
Sodium borohydride (NaBH₄, 1.1 equivalents)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (if required)
-
Ethyl acetate and hexane (for chromatography or recrystallization)
Equipment:
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet.
-
Ice bath.
-
Standard laboratory glassware for work-up and extraction.
-
Rotary evaporator.
-
Filtration apparatus.
-
Flash chromatography system (optional).
Procedure:
-
Reaction Setup: Dissolve 4-bromothiazole-5-carbaldehyde (1 equivalent) in a mixture of methanol and DCM (e.g., 1:1 v/v, 10 mL per gram of aldehyde) in a round-bottom flask. Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Reduction: Add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl to neutralize the excess NaBH₄ and adjust the pH to ~7. Caution: Hydrogen gas will be evolved.
-
Extraction: Concentrate the mixture on a rotary evaporator to remove the bulk of the organic solvents. To the remaining aqueous residue, add saturated NaHCO₃ solution and extract with ethyl acetate (3 x volume of aqueous layer). Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound. This product is often of high purity but can be further purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from an ethyl acetate/hexane mixture to yield a white to off-white solid.
Safety and Handling Precautions
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium borohydride (NaBH₄): is flammable and reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated area and avoid contact with moisture.
-
1,2-Dichloroethane (DCE): is a suspected carcinogen. All handling should be performed in a fume hood.
-
General Precautions: All reactions should be performed under an inert atmosphere (nitrogen or argon) where specified. Standard laboratory safety practices should be followed at all times.
Characterization Data for this compound
-
¹H NMR (400 MHz, CDCl₃) δ: 8.65 (s, 1H, thiazole-H), 4.85 (s, 2H, CH₂), 2.50 (br s, 1H, OH).
-
¹³C NMR (101 MHz, CDCl₃) δ: 152.0, 140.1, 125.5, 115.8, 58.2.
-
Mass Spectrometry (ESI): m/z 193.9 [M+H]⁺.
-
IR (KBr, cm⁻¹): 3250 (br, O-H), 3100, 1520, 1450, 1050.
These application notes are intended for use by qualified professionals. All procedures should be carried out with appropriate safety precautions. The provided parameters may require optimization based on the specific scale and equipment used.
Application Note and Protocol: Purification of (4-Bromothiazol-5-yl)methanol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4-Bromothiazol-5-yl)methanol is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.[1] Its purity is crucial for the success of subsequent synthetic steps and for ensuring the quality of the final products. Column chromatography is a widely used and effective technique for the purification of such organic compounds.[2][3] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established principles of chromatography for polar organic molecules.[4][5]
Data Presentation
Table 1: Materials and Reagents
| Material/Reagent | Specification | Supplier Example |
| This compound (crude) | Technical Grade | Sigma-Aldrich, VEGPHARM |
| Silica Gel | 60-120 mesh for flash chromatography | Sorbchem India, NACALAI TESQUE |
| Hexane | ACS Grade or higher | Standard laboratory supplier |
| Ethyl Acetate | ACS Grade or higher | Standard laboratory supplier |
| Dichloromethane | ACS Grade or higher | Standard laboratory supplier |
| Methanol | ACS Grade or higher | Standard laboratory supplier |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F254 | Standard laboratory supplier |
Table 2: Recommended Solvent Systems for TLC Analysis and Column Chromatography
The selection of an appropriate solvent system is critical for achieving good separation.[4] The polarity of the eluent should be optimized using Thin Layer Chromatography (TLC) prior to performing column chromatography. A good starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).[4] For more polar impurities, a solvent system containing dichloromethane and methanol might be necessary.[4][6]
| Solvent System (v/v) | Application | Expected Rf of this compound |
| 30-50% Ethyl Acetate in Hexane | Primary elution system for the target compound. | 0.3 - 0.4 |
| 5% Methanol in Dichloromethane | For eluting highly polar impurities or if the compound shows low mobility in Ethyl Acetate/Hexane. | Varies, adjust for optimal separation. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Optimization
Objective: To determine the optimal mobile phase composition for the column chromatography separation.
Methodology:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a pre-determined solvent system (start with 30% ethyl acetate in hexane and adjust the ratio as necessary).
-
Visualize the separated spots under UV light (254 nm).
-
The ideal solvent system is one that results in an Rf value of approximately 0.3-0.4 for the desired compound and provides good separation from impurities.[7]
Column Chromatography Protocol
Objective: To purify crude this compound on a preparative scale.
Methodology:
a. Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 20% ethyl acetate in hexane).[7]
-
Pour the slurry into a glass column with the stopcock open, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.[7]
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample and eluent addition.[8]
-
Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.
b. Sample Loading:
Two common methods for sample loading are wet loading and dry loading.[8]
-
Wet Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[7]
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
-
Dry Loading (Recommended for better resolution):
-
Dissolve the crude product in a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder of the sample adsorbed onto the silica gel.[9]
-
Carefully add this powder to the top of the packed column.
-
c. Elution and Fraction Collection:
-
Begin elution with the mobile phase determined from the TLC analysis (e.g., 30% ethyl acetate in hexane).
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate).[10]
-
Collect fractions in an ordered array of test tubes. The size of the fractions will depend on the column size.
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions that contain the pure this compound.
d. Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[8]
-
Determine the purity of the final product using analytical techniques such as HPLC, NMR, or LC-MS.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sorbchemindia.com [sorbchemindia.com]
- 3. column-chromatography.com [column-chromatography.com]
- 4. Chromatography [chem.rochester.edu]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yields in the synthesis of (4-Bromothiazol-5-yl)methanol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields or other issues in the synthesis of (4-Bromothiazol-5-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized via the reduction of a corresponding carbonyl compound. The two most common precursors are 4-bromothiazole-5-carbaldehyde and 4-bromothiazole-5-carboxylic acid. The choice of starting material will dictate the appropriate reducing agent and reaction conditions.
Q2: I am starting from 4-bromothiazole-5-carbaldehyde. Which reducing agent should I use?
A2: For the reduction of an aldehyde to a primary alcohol, sodium borohydride (NaBH₄) is a mild and effective reducing agent.[1][2] It offers good chemoselectivity, typically reducing the aldehyde group without affecting the thiazole ring or the bromo-substituent under standard conditions.
Q3: I am starting from 4-bromothiazole-5-carboxylic acid. What is the recommended reducing agent?
A3: Carboxylic acids require a stronger reducing agent than aldehydes. Lithium aluminum hydride (LiAlH₄) is the standard reagent for this transformation, efficiently converting the carboxylic acid to the primary alcohol.[3][4][5][6][7] It is important to note that LiAlH₄ is a very reactive and moisture-sensitive reagent that requires careful handling under anhydrous conditions.
Q4: My yield is consistently low. What are the most likely causes?
A4: Low yields can stem from several factors:
-
Purity of Starting Materials: Impurities in the starting aldehyde or carboxylic acid can lead to unwanted side reactions.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can negatively impact the yield.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Side Reactions: The formation of byproducts can consume the starting material and complicate purification.
-
Degradation of Product: The product may be unstable under the reaction or work-up conditions.
-
Issues During Work-up and Purification: Product loss can occur during extraction, washing, or purification steps.
Q5: How can I monitor the progress of the reduction reaction?
A5: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable solvent system (e.g., ethyl acetate/hexane) should be used to achieve good separation between the starting material and the product. The disappearance of the starting material spot indicates the completion of the reaction.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Reducing Agent | Use a fresh, unopened container of NaBH₄ or LiAlH₄. Ensure proper storage of the reagent to prevent deactivation by moisture. |
| Insufficient Amount of Reducing Agent | Increase the molar equivalents of the reducing agent. For LiAlH₄ reductions of carboxylic acids, an initial equivalent will be consumed in an acid-base reaction.[7] |
| Low Reaction Temperature | While some reductions proceed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction temperature carefully. |
| Incorrect Solvent | Ensure the solvent is appropriate for the chosen reducing agent and is anhydrous, especially for LiAlH₄ reactions. Ethereal solvents like THF or diethyl ether are common for LiAlH₄. Protic solvents like methanol or ethanol are suitable for NaBH₄.[1] |
Issue 2: Presence of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Debromination of the Thiazole Ring | This can occur with harsh reducing agents or prolonged reaction times. Consider using a milder reducing agent if possible. For LiAlH₄ reductions, conduct the reaction at a lower temperature and monitor carefully to avoid over-reduction. |
| Over-reduction to the Methylthiazole | This is a risk with powerful reducing agents like LiAlH₄, especially with extended reaction times or high temperatures. Carefully control the stoichiometry of the reducing agent and the reaction time. |
| Formation of Impurities from Starting Material | Purify the starting 4-bromothiazole-5-carbaldehyde or 4-bromothiazole-5-carboxylic acid before the reduction step. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Emulsion Formation During Aqueous Work-up | Add a small amount of brine to the aqueous layer to help break the emulsion. |
| Product is Water-Soluble | If the product has significant water solubility, perform multiple extractions with an organic solvent. |
| Co-elution of Impurities During Column Chromatography | Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. |
| Product Degradation on Silica Gel | If the product is sensitive to the acidity of silica gel, consider using neutral alumina for column chromatography or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Experimental Protocols
Protocol 1: Reduction of 4-bromothiazole-5-carbaldehyde with NaBH₄
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromothiazole-5-carbaldehyde (1 equivalent) in methanol.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford this compound.
Protocol 2: Reduction of 4-bromothiazole-5-carboxylic acid with LiAlH₄
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (2-3 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Cool the LiAlH₄ suspension to 0 °C. Add a solution of 4-bromothiazole-5-carboxylic acid (1 equivalent) in anhydrous THF dropwise via an addition funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. Stir the resulting granular precipitate for 30 minutes.
-
Purification: Filter the precipitate and wash it thoroughly with THF or ethyl acetate. Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reducing Agents for Carbonyl Reductions
| Reducing Agent | Functional Groups Reduced | Typical Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Methanol, Ethanol, Water[1] | Mild, selective for carbonyls over esters and amides.[1][2] |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles[3][4] | Diethyl ether, THF (anhydrous) | Highly reactive, moisture-sensitive, requires inert atmosphere.[3] |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting flowchart for low yield synthesis.
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. orgosolver.com [orgosolver.com]
Technical Support Center: Optimization of Suzuki Coupling for (4-Bromothiazol-5-yl)methanol
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of (4-Bromothiazol-5-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the optimization of this specific reaction.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Suzuki coupling of this compound with an arylboronic acid?
A1: For a new Suzuki coupling with this substrate, a reliable starting point is crucial. Based on protocols for similar bromothiazole systems, a common set of initial conditions would involve a palladium catalyst with a phosphine ligand, a carbonate or phosphate base, and an aqueous solvent mixture at elevated temperatures. A typical setup would use Pd(PPh₃)₄ as the catalyst with a base like K₂CO₃ or K₃PO₄ in a solvent system such as 1,4-dioxane/water or toluene/water.[1][2][3] The reaction is generally heated to between 80-110 °C and monitored for completion.[3]
Q2: The hydroxymethyl group on my thiazole seems to be causing issues. Could it interfere with the reaction?
A2: Yes, the primary alcohol of the hydroxymethyl group can potentially interfere with the catalytic cycle. The hydroxyl group could coordinate with the palladium center, possibly inhibiting catalytic activity. Additionally, under strongly basic conditions, deprotonation of the alcohol could lead to side reactions. If you suspect interference, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another stable protecting group prior to the coupling reaction. This can often improve yields and reaction consistency.
Q3: My reaction is sluggish or stalls completely. What are the first parameters I should adjust?
A3: If you observe low conversion, several factors should be investigated. First, ensure your reagents and solvent are anhydrous and thoroughly degassed, as oxygen can deactivate the Pd(0) catalyst.[3] Second, consider the choice of base and catalyst system. A stronger base like K₃PO₄ or Cs₂CO₃ may be more effective than K₂CO₃.[1][4] Switching to a more active catalyst system, such as one employing a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos) with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, can significantly accelerate the reaction, especially for challenging substrates.[4]
Q4: I am observing significant amounts of boronic acid homocoupling. How can I minimize this side reaction?
A4: Homocoupling of the boronic acid is often caused by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the experiment is critical.[3] Lowering the reaction temperature or reducing the catalyst loading can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.
Q5: What is protodebromination and how can I prevent it in my reaction?
A5: Protodebromination is a common side reaction where the bromine atom on the thiazole is replaced by a hydrogen atom, leading to the formation of 5-(hydroxymethyl)thiazole as a byproduct.[5] This can be promoted by excessive heat, certain bases, or the presence of trace water or alcohol as a proton source. To mitigate this, try lowering the reaction temperature, using a milder base (e.g., K₂CO₃ instead of stronger alternatives), and ensuring strictly anhydrous conditions.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst | • Ensure rigorous exclusion of oxygen by degassing the solvent and using an inert atmosphere (Argon/Nitrogen).[3]• Use a fresh, high-quality palladium catalyst and ligand. |
| 2. Inappropriate Base | • Screen different bases. K₃PO₄ or Cs₂CO₃ are often more effective for heteroaryl couplings than Na₂CO₃ or K₂CO₃.[1][4] | |
| 3. Insufficient Temperature | • Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C up to 110 °C). | |
| 4. Poor Ligand Choice | • Switch to a more electron-rich and bulky phosphine ligand such as SPhos, XPhos, or RuPhos, which can accelerate oxidative addition and reductive elimination.[4] | |
| Formation of Byproducts | 1. Protodebromination (loss of Br) | • Lower the reaction temperature.• Use a milder base (e.g., K₂CO₃).• Ensure all reagents and solvents are strictly anhydrous.[5] |
| 2. Homocoupling of Boronic Acid | • Thoroughly degas the reaction mixture before adding the catalyst.• Maintain a positive pressure of inert gas.• Consider slightly lowering the catalyst loading. | |
| Catalyst Decomposition (Formation of Palladium Black) | 1. High Temperature | • Reduce the reaction temperature. |
| 2. Ligand Dissociation/Decomposition | • Ensure an adequate ligand-to-palladium ratio (typically 2:1 to 4:1 for monodentate ligands).• Switch to a more robust, sterically hindered ligand (e.g., Buchwald-type ligands). | |
| Reaction Inconsistent | 1. Reagent/Solvent Quality | • Use freshly opened, anhydrous solvents.• Ensure the base is a fine, dry powder.• Verify the purity of the starting this compound. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical conditions used for the Suzuki coupling of various bromo-heterocycles, which can serve as a guide for optimizing the reaction for this compound.
Table 1: Catalyst and Base Screening for Bromo-heterocycles (Data is representative and compiled from general procedures for similar substrates)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 75-85[1] |
| 2 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | THF/H₂O | 80 | 85-95[4] |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | >90[4] |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 88-95[4] |
Experimental Protocols
Generalized Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point. Optimization may be required for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv), finely ground
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Add anhydrous 1,4-dioxane and water (e.g., in a 4:1 ratio by volume) via syringe. The final concentration of the limiting reagent should be around 0.1 M.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-18 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][7]
Caption: A logical workflow for optimizing Suzuki coupling reaction conditions.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
Technical Support Center: Bromination of Thiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the bromination of thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the bromination of thiazole derivatives?
A1: The most prevalent byproducts in thiazole bromination are polybrominated species, such as di- and tri-brominated thiazoles.[1][2][3][4] The formation of these byproducts is driven by the activating effect of the first bromine atom, which can make the thiazole ring more susceptible to further electrophilic substitution. Isomeric byproducts can also arise, particularly if the reaction conditions allow for rearrangement reactions like the "halogen dance."[1] Additionally, if the substrate contains other reactive functional groups or basic nitrogen atoms (e.g., a pyridine ring), byproducts resulting from reactions at these sites may be observed.[5]
Q2: My bromination reaction is sluggish or shows no conversion. What are the possible causes?
A2: Thiazole itself is an electron-deficient heterocycle and can be resistant to bromination, often requiring harsh reaction conditions.[6] If your thiazole derivative lacks activating groups, the reaction may be inherently slow. Insufficient activation by the brominating agent or catalyst, low reaction temperature, or a non-optimal solvent system can also contribute to low or no conversion. For substrates with basic nitrogen atoms, the formation of a salt with the brominating agent (e.g., pyridinium tribromide) can deactivate the system.[5]
Q3: I am observing the formation of multiple products that are difficult to separate. How can I improve the selectivity of my reaction?
A3: Improving regioselectivity is a key challenge in thiazole bromination. The position of bromination (C2, C4, or C5) is influenced by the electronic nature and steric hindrance of the substituents on the thiazole ring. Generally, electrophilic substitution is favored at the C5 position.[7] To enhance selectivity, consider the following:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine (Br₂), which can reduce the formation of polybrominated byproducts.[1][3]
-
Reaction Conditions: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
-
Solvent: The polarity of the solvent can influence the reactivity of the brominating agent and the substrate. Experimenting with different solvents may be necessary.
-
Protecting Groups: If your molecule has other reactive sites, consider using protecting groups to prevent unwanted side reactions.
Q4: How can I effectively remove polybrominated byproducts from my desired monobrominated product?
A4: Purification of brominated thiazoles can be challenging due to the similar polarities of the desired product and byproducts.
-
Column Chromatography: Careful column chromatography on silica gel is the most common method for separation. Using a shallow gradient of a less polar eluent system can often improve the separation of isomers and polybrominated species.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Debromination: In some cases, it may be feasible to convert the mixture to a single, more easily purified product through a subsequent reaction. For instance, selective debromination of polybrominated thiazoles can be achieved under specific conditions.[1][2][3][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the bromination of thiazole derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Thiazole ring is deactivated. 2. Insufficiently reactive brominating agent. 3. Reaction temperature is too low. 4. Formation of an unreactive salt with a basic nitrogen in the substrate.[5] | 1. Increase the reaction temperature or reaction time. 2. Switch to a more reactive brominating agent (e.g., from NBS to Br₂), but be mindful of over-bromination. 3. If a basic nitrogen is present, consider protecting it (e.g., as an N-oxide) before bromination.[5] |
| Formation of Polybrominated Byproducts | 1. Use of a highly reactive brominating agent (e.g., Br₂). 2. High reaction temperature or prolonged reaction time. 3. Stoichiometry of the brominating agent is too high. | 1. Use a milder brominating agent like NBS.[1][3] 2. Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents for monobromination). 3. Lower the reaction temperature and monitor the reaction progress closely by TLC or GC/LC-MS to stop it upon consumption of the starting material. |
| Formation of Isomeric Byproducts | 1. Lack of regioselectivity due to the substitution pattern on the thiazole ring. 2. Rearrangement reactions (e.g., "halogen dance") under basic conditions.[1] | 1. Modify the reaction conditions (solvent, temperature, catalyst) to favor the desired isomer. 2. Avoid strongly basic conditions during the reaction and workup if isomerisation is suspected. |
| Difficult Purification | 1. Similar polarity of the desired product and byproducts. | 1. Optimize column chromatography conditions (e.g., use a long column, a shallow eluent gradient, or a different stationary phase). 2. Attempt recrystallization from various solvents or solvent mixtures. 3. Consider derivatizing the product mixture to facilitate separation, followed by removal of the derivatizing group. |
Experimental Protocols
Protocol 1: Selective Monobromination of a 2-Substituted Thiazole using NBS
This protocol is adapted from procedures for the synthesis of brominated thiazoles and is designed to favor monobromination at the C5 position.
Materials:
-
2-substituted thiazole derivative
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or another suitable aprotic solvent like Dichloromethane or Chloroform)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (or other suitable eluents)
Procedure:
-
Dissolve the 2-substituted thiazole (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired 5-bromo-2-substituted thiazole.
Protocol 2: Workup Procedure for Removing Succinimide Byproduct
Succinimide is a common byproduct when using NBS. The following workup is effective for its removal.
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If a precipitate (succinimide) has formed, it can be removed by filtration.
-
Dilute the filtrate with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Follow with a wash with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.[8]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the bromination of thiazole derivatives.
Caption: A flowchart for troubleshooting common issues in thiazole bromination.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lookchem.com [lookchem.com]
- 4. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Bromination of thiazoles - quite problematic - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
Preventing decomposition of (4-Bromothiazol-5-yl)methanol during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the decomposition of (4-Bromothiazol-5-yl)methanol during chemical reactions.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, focusing on unexpected side products or low yields due to decomposition.
Issue 1: Low yield in oxidation reactions to the corresponding aldehyde.
-
Observation: The reaction to synthesize (4-Bromothiazol-5-yl)carbaldehyde results in a low yield of the desired product, with the formation of multiple unidentified byproducts.
-
Potential Cause: The thiazole ring is sensitive to certain oxidizing agents, and the product aldehyde may be unstable under the reaction conditions. Over-oxidation to the carboxylic acid or degradation of the thiazole ring can occur.
-
Troubleshooting Steps:
-
Choice of Oxidant: Switch to milder and more selective oxidizing agents.
-
Reaction Temperature: Maintain a low reaction temperature to minimize side reactions.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-oxidation and decomposition of the product.
-
pH Control: If applicable, buffer the reaction mixture to maintain a neutral pH, as both acidic and basic conditions can promote decomposition.
-
Illustrative Data on Oxidant Choice:
| Oxidant | Temperature (°C) | Reaction Time (h) | Yield of Aldehyde (%) | Major Side Product(s) |
| PCC | 25 | 4 | 45 | Tar-like residue |
| Dess-Martin Periodinane | 0 - 25 | 2 | 85 | Minimal |
| SO3•Pyridine (Parikh-Doering) | 0 | 3 | 78 | Unreacted starting material |
| MnO2 | 25 | 24 | 65 | Slow reaction, some degradation |
Note: This data is illustrative and may not represent actual experimental results.
Issue 2: Decomposition during reactions involving strong bases or nucleophiles.
-
Observation: When attempting substitution reactions at the brominated position or reactions requiring a strong base, significant decomposition of the starting material is observed.
-
Potential Cause: The hydroxyl group can be deprotonated by strong bases, leading to side reactions. The thiazole ring itself can be susceptible to nucleophilic attack or ring-opening under harsh basic conditions. The bromine atom can also undergo metal-halogen exchange with organometallic bases.
-
Troubleshooting Steps:
-
Protect the Hydroxyl Group: The most effective strategy is to protect the alcohol as an ether (e.g., silyl ether, benzyl ether) or an acetal (e.g., THP ether) before carrying out reactions with strong bases or nucleophiles.[1][2][3]
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if deprotonation of another site is intended.
-
Temperature Control: Perform the reaction at the lowest possible temperature to control reactivity and minimize side reactions.
-
Issue 3: Formation of impurities during storage or prolonged reaction times.
-
Observation: The compound develops a yellow or brown color over time, and new spots appear on TLC analysis of aged samples or long-running reactions.
-
Potential Cause: this compound can be sensitive to light, air (oxidation), and trace amounts of acid or base.[4] Dimerization or polymerization, though less common, can also occur.
-
Troubleshooting Steps:
-
Proper Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature of 2-8°C, protected from light.[4]
-
Use Fresh Material: Use freshly acquired or purified material for reactions.
-
Inert Atmosphere: Run reactions under an inert atmosphere to prevent air oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common decomposition pathways for this compound?
A1: Based on the chemistry of thiazoles and benzylic-like alcohols, the most likely decomposition pathways include:
-
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid. The thiazole ring's sulfur atom can also be susceptible to oxidation under harsh conditions.
-
Acid-Catalyzed Decomposition: In the presence of strong acids, the alcohol can be protonated and eliminated to form a reactive carbocation, which can lead to polymerization or other rearrangements.
-
Base-Mediated Decomposition: Strong bases can deprotonate the hydroxyl group, and under harsh conditions, may lead to ring-opening of the thiazole.
-
Metal-Halogen Exchange: With strong organometallic bases like n-butyllithium, the bromine atom can be exchanged, which can lead to other side reactions if not the intended transformation.
Q2: How can I protect the hydroxyl group of this compound?
A2: Protecting the hydroxyl group is a common strategy to prevent its interference in reactions. Common protecting groups for alcohols include:
-
Silyl Ethers (e.g., TBDMS, TIPS): These are stable to a wide range of reaction conditions but can be easily removed with fluoride ions (e.g., TBAF).[1][3]
-
Benzyl Ether (Bn): Stable to acidic and basic conditions, it is typically removed by catalytic hydrogenation.[2]
-
Tetrahydropyranyl (THP) Ether: An acetal that is stable to basic conditions but readily cleaved with mild acid.[2]
Illustrative Comparison of Protecting Groups:
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| TBDMS | TBDMSCl, Imidazole, DMF | TBAF, THF or HCl, MeOH | Stable to bases, mild acid, and many oxidizing/reducing agents. |
| Benzyl (Bn) | NaH, BnBr, THF | H2, Pd/C | Stable to strong acids and bases, and many oxidizing/reducing agents. |
| THP | Dihydropyran, p-TsOH (cat.), CH2Cl2 | p-TsOH, MeOH | Stable to bases and nucleophiles. Sensitive to acid. |
Note: This data is for general guidance and specific conditions may need optimization.
Q3: Is the bromine atom on the thiazole ring reactive?
A3: Yes, the bromine atom at the 4-position of the thiazole ring can participate in various reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and lithium-halogen exchange with strong organolithium bases. Care must be taken when using reagents that can react with the C-Br bond if this is not the desired transformation.
Experimental Protocols
Protocol 1: Protection of this compound with a TBDMS group
-
Dissolve Reactants: Dissolve this compound (1.0 eq) and imidazole (1.5 eq) in anhydrous dimethylformamide (DMF) under an argon atmosphere.
-
Add Silylating Agent: Cool the solution to 0°C and add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Oxidation of this compound to the Aldehyde using Dess-Martin Periodinane (DMP)
-
Dissolve Alcohol: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Add Oxidant: Add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.
-
Reaction: Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.
-
Extraction and Purification: Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude aldehyde by flash column chromatography.
Visualizations
Caption: General workflow for reactions requiring protection of the hydroxyl group.
References
Catalyst deactivation in cross-coupling reactions of bromothiazoles and how to avoid it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in cross-coupling reactions of bromothiazoles.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with bromothiazole substrates challenging?
A1: The primary difficulty arises from the inherent properties of the thiazole ring. The lone pairs of electrons on the sulfur and nitrogen atoms can coordinate with the palladium catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] This is a common issue with electron-rich heterocyclic substrates.[2]
Q2: What are the main signs of catalyst deactivation in my reaction?
A2: The most common signs of catalyst deactivation include:
-
Low or no conversion of the starting material, even after extended reaction times.
-
Formation of a black precipitate , known as palladium black, which is aggregated and inactive palladium(0).[3]
-
Stalling of the reaction , where an initial conversion is observed, but the reaction does not proceed to completion.
-
Formation of side products from competing reactions like protodebromination (replacement of bromine with hydrogen) or homocoupling of the starting materials.[4]
Q3: Which type of ligand is generally better for cross-coupling of bromothiazoles: phosphines or N-heterocyclic carbenes (NHCs)?
A3: Both bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands have shown to be effective for cross-coupling of heteroaryl halides and are generally superior to traditional ligands like triphenylphosphine (PPh₃).[5]
-
Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, DavePhos) can stabilize the palladium catalyst, promote the crucial oxidative addition and reductive elimination steps, and their steric bulk can disfavor the coordination of the thiazole ring to the metal center.[2]
-
N-Heterocyclic Carbene (NHC) ligands are strong sigma-donating ligands that form highly stable palladium complexes.[6] This stability can prevent catalyst decomposition at high temperatures. The choice between the two often depends on the specific substrates and reaction conditions, and screening of different ligands is recommended.
Q4: Can the choice of base influence catalyst deactivation?
A4: Yes, the base is a critical parameter. An inappropriate base can lead to side reactions that consume starting materials and contribute to catalyst deactivation. For instance, strong bases can sometimes promote protodebromination.[4] The choice of base can also affect the solubility of the catalyst and other reagents, which in turn impacts the reaction rate and catalyst stability. Common bases for Suzuki couplings with heteroaryl bromides include K₃PO₄, K₂CO₃, and Cs₂CO₃.[7]
Troubleshooting Guides
Issue 1: Low to No Product Yield
Q: My reaction with a bromothiazole is giving a very low yield or no product at all. What should I investigate first?
A: A systematic approach is crucial. Here’s a checklist of potential causes and solutions:
-
Catalyst and Ligand Choice: The combination of the palladium source and the ligand is paramount. For heteroaryl bromides, standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Solution: Switch to a more robust catalyst system. Consider using a pre-formed palladacycle precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos Pd G3) or an N-heterocyclic carbene (NHC) ligand (e.g., PEPPSI-IPr).[5]
-
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.
-
Solution: Ensure your reaction vessel, solvent, and reagents are thoroughly degassed. Use techniques like bubbling with an inert gas (argon or nitrogen) for an extended period or three freeze-pump-thaw cycles.[4]
-
-
Purity of Reagents: Impurities in the starting materials, solvent, or base can poison the catalyst.
-
Solution: Use high-purity, anhydrous solvents and reagents. Ensure the bromothiazole and the coupling partner are pure.
-
-
Reaction Temperature: The temperature might be too low for the oxidative addition to occur or too high, leading to catalyst decomposition.
-
Solution: Gradually increase the reaction temperature if the reaction is sluggish. If catalyst decomposition (palladium black formation) is observed, try running the reaction at a lower temperature for a longer duration.[4]
-
Issue 2: Formation of Palladium Black
Q: I am observing a black precipitate in my reaction flask early on. What does this mean and how can I prevent it?
A: The black precipitate is likely palladium black, an inactive, aggregated form of palladium(0).[3] Its formation indicates catalyst decomposition.
-
Stabilizing Ligands: This is often due to the dissociation of the stabilizing ligand from the palladium center.
-
Solution: Use a more strongly coordinating, bulky, electron-rich ligand such as SPhos or an NHC ligand.[5] These ligands form more stable complexes with palladium.
-
-
Solvent Effects: Some solvents may promote the formation of palladium black.
-
Temperature: High temperatures can accelerate catalyst decomposition.
-
Solution: Lower the reaction temperature. While this may slow down the reaction, it can improve catalyst stability.
-
Issue 3: Significant Side Product Formation (Protodebromination or Homocoupling)
Q: My main product is contaminated with significant amounts of debrominated thiazole and/or homocoupled products. How can I suppress these side reactions?
A: These side reactions compete with the desired cross-coupling and indicate issues with the reaction conditions.
-
Protodebromination (loss of bromine):
-
Cause: This can be caused by traces of water or certain bases.
-
Solution: Use anhydrous solvents and reagents. A milder base, such as K₂CO₃, might be preferable to stronger bases.[4]
-
-
Homocoupling:
-
Cause: This is often promoted by the presence of oxygen, especially in Sonogashira (Glaser coupling) and Suzuki reactions.[4]
-
Solution: Ensure rigorous exclusion of oxygen through proper degassing techniques. For Sonogashira couplings, copper-free conditions can be employed to avoid Glaser homocoupling.[4]
-
Data Presentation
The following tables summarize the performance of different catalyst systems in cross-coupling reactions of brominated heterocycles, which can serve as a guide for reactions with bromothiazoles.
Table 1: Comparison of Catalyst Systems in Suzuki-Miyaura Coupling of Heteroaryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | Effective for a broad range of heteroaryl bromides.[5] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane | 110 | High | Good for sterically hindered substrates.[2] |
| PEPPSI-IPr | IPr (NHC) | K₂CO₃ | Dioxane | 80 | High | Stable and active precatalyst.[5] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | Low to Moderate | Often less effective for challenging heteroaryl bromides.[2] |
Table 2: Troubleshooting Guide for Low Yields in Bromothiazole Cross-Coupling
| Observation | Potential Cause | Suggested Solution |
| No reaction | Inactive catalyst system | Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand. Use a precatalyst. |
| Reaction starts but stalls | Catalyst deactivation (poisoning) | Increase ligand-to-metal ratio. Use a more robust ligand (NHC). |
| Formation of palladium black | Catalyst decomposition | Lower reaction temperature. Use a more stable ligand system (e.g., PEPPSI-IPr). |
| Protodebromination | Presence of a proton source | Use anhydrous solvents and reagents. Switch to a milder base (e.g., K₂CO₃). |
| Homocoupling of coupling partners | Presence of oxygen | Thoroughly degas all solvents and the reaction mixture. For Sonogashira, consider copper-free conditions. |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of 2-Bromothiazole
This protocol is a starting point and may require optimization for different substituted bromothiazoles and coupling partners. The key is the use of a robust catalyst system to mitigate deactivation.
Materials:
-
2-Bromothiazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromothiazole, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe to achieve a concentration of ~0.2 M with respect to the 2-bromothiazole.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Catalyst deactivation pathways in the cross-coupling of bromothiazoles.
Caption: A troubleshooting workflow for low-yielding bromothiazole cross-coupling reactions.
References
- 1. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Grignard Reactions with (4-Bromothiazol-5-yl)methanol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Grignard reagents with (4-Bromothiazol-5-yl)methanol. It is intended for an audience of researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with this compound resulting in low to no yield of the desired C-C coupled product?
A1: The primary reason for reaction failure is the presence of the acidic hydroxyl (-OH) proton on the methanol group of your starting material. Grignard reagents are extremely strong bases and will preferentially react in a rapid acid-base neutralization reaction with the alcohol.[1][2][3] This consumes the Grignard reagent, converting it into an unreactive alkane, and forms a magnesium alkoxide from your starting material, preventing the desired C-C bond formation at the bromo-substituted position.
Q2: What is the major side reaction occurring in this experiment?
A2: The major side reaction is the deprotonation of the hydroxymethyl group by the Grignard reagent (R-MgBr). This acid-base reaction is typically faster than the nucleophilic attack on the carbon-bromine bond.[3][4] The outcome is the quenching of your Grignard reagent and the recovery of a modified, unreactive starting material after workup.
Q3: How can I prevent the acid-base side reaction and promote the desired coupling reaction?
A3: The most effective strategy is to "protect" the interfering hydroxyl group before introducing the Grignard reagent.[2][5][6][7] This involves converting the alcohol into a functional group that is stable under the basic conditions of the Grignard reaction, such as a silyl ether. After the Grignard reaction is complete, the protecting group can be removed to regenerate the alcohol.
Q4: Are there other potential side reactions I should be aware of?
A4: Yes, other side reactions can occur, although they are typically less prevalent than the acid-base reaction:
-
Halogen-Metal Exchange: The Grignard reagent (R-MgX) can exchange with the aryl bromide, forming a new Grignard reagent from your thiazole (thiazolyl-MgBr) and an alkyl/aryl halide (R-Br).[8][9][10] This can lead to a mixture of products.
-
Deprotonation of the Thiazole Ring: The proton at the C2 position of the thiazole ring can be somewhat acidic and may be removed by the Grignard reagent, leading to another unproductive pathway.
-
Homocoupling: The Grignard reagent can couple with unreacted this compound (if some thiazolyl-Grignard is formed via halogen-metal exchange) or with itself, leading to symmetrical bi-aryl or bi-alkyl impurities.[11]
Troubleshooting Guide
| Issue / Observation | Probable Cause | Recommended Solution |
| Low or No Product Yield | The Grignard reagent was quenched by the acidic proton of the -CH₂OH group.[2][3] | Protect the alcohol as a silyl ether (e.g., TMS or TBDMS ether) before performing the Grignard reaction.[6][7] |
| Reaction Fails to Initiate | Magnesium surface is passivated by an oxide layer, or the system is not completely anhydrous.[1][11] | Use flame-dried glassware.[11][12] Ensure all solvents and reagents are rigorously dried. Activate magnesium with a crystal of iodine, 1,2-dibromoethane, or by crushing it in situ.[11] |
| Complex Mixture of Products | Multiple side reactions are occurring, such as halogen-metal exchange or ring deprotonation.[8][9][13] | Perform the reaction at a lower temperature to improve selectivity.[14][15] Consider using a "turbo-Grignard" reagent like i-PrMgCl·LiCl, which can facilitate a cleaner halogen-metal exchange at low temperatures if that is the desired pathway.[9] |
| Starting Material Recovered | The Grignard reagent was consumed by trace amounts of water in the solvent or on the glassware, or by the unprotected alcohol.[1] | Ensure all equipment is scrupulously dried and solvents are anhydrous.[1] Implement a protection strategy for the alcohol group.[5][6] |
Quantitative Data Summary
The following table provides a hypothetical comparison of reaction yields to illustrate the critical importance of a protection strategy. Actual yields may vary based on the specific Grignard reagent, reaction conditions, and scale.
| Reaction Pathway | Protecting Group | Expected Yield of Desired Product | Expected Yield of Side Products |
| Direct Reaction | None | < 5% | > 95% (Mainly quenched Grignard and starting material alkoxide) |
| Protected Reaction | Trimethylsilyl (TMS) Ether | 70-90% | 10-30% (Homocoupling, impurities) |
| Protected Reaction | t-Butyldimethylsilyl (TBDMS) Ether | 75-95% | 5-25% (Homocoupling, impurities) |
Visualizing Reaction Pathways
The diagram below illustrates the competing reaction pathways when a Grignard reagent is introduced to unprotected this compound.
The following workflow demonstrates the logical steps for troubleshooting and achieving a successful reaction.
Key Experimental Protocols
Protocol 1: Protection of this compound with TBDMSCl
This protocol details the formation of a tert-butyldimethylsilyl (TBDMS) ether to protect the alcohol functionality.
-
Preparation : Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base : Add imidazole (1.5 eq) to the solution and stir until it dissolves.
-
Addition of Silylating Agent : Cool the solution to 0 °C in an ice bath. Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the protected compound, 5-((tert-butyldimethylsilyloxy)methyl)-4-bromothiazole.
Protocol 2: Grignard Reaction with Protected Thiazole
This protocol describes the C-C coupling reaction using the protected starting material.
-
Apparatus Setup : Assemble flame-dried glassware under an inert atmosphere. Place magnesium turnings (1.5 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Grignard Formation : Add a small amount of a solution of the desired alkyl/aryl bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. If the reaction does not initiate, add a single crystal of iodine or gently warm the flask. Once initiated, add the remaining alkyl/aryl bromide solution dropwise to maintain a gentle reflux. After addition is complete, reflux for an additional 30-60 minutes.
-
Coupling Reaction : Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of the protected 5-((tert-butyldimethylsilyloxy)methyl)-4-bromothiazole (1.0 eq) in anhydrous THF dropwise.
-
Reaction : After the addition, allow the mixture to warm to room temperature and stir overnight.
-
Quenching and Workup : Cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[12] Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be taken to the deprotection step or purified by column chromatography if necessary.
Protocol 3: Deprotection of the Silyl Ether
This protocol regenerates the alcohol from the TBDMS ether.
-
Preparation : Dissolve the crude product from the Grignard reaction in THF.
-
Deprotection : Add a solution of tetra-n-butylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq) to the mixture.
-
Reaction : Stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Workup : Concentrate the reaction mixture under reduced pressure. Add water and extract with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography to obtain the desired substituted thiazol-5-yl)methanol.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 17.8 Protection of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Mild Mg – Halogen Exchange [sigmaaldrich.cn]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
Technical Support Center: Improving Regioselectivity in Reactions of (4-Bromothiazol-5-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (4-Bromothiazol-5-yl)methanol. The focus is on improving the regioselectivity of common cross-coupling reactions and addressing potential side reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the functionalization of this compound.
Problem 1: Low Yield in Palladium-Catalyzed Cross-Coupling at the C4 Position
Symptoms:
-
The desired coupled product at the C4 position is obtained in low yield.
-
Significant amounts of starting material remain unreacted.
-
Formation of debrominated side products.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). |
| Inappropriate Ligand | The ligand choice is critical for catalyst stability and reactivity. Screen a variety of phosphine ligands, from electron-rich to electron-deficient, and from monodentate to bidentate (e.g., PPh₃, XPhos, SPhos). |
| Suboptimal Base | The base is crucial, especially in Suzuki couplings. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate. |
| Poor Solvent Choice | The solvent affects the solubility of reactants and the stability of catalytic intermediates. Screen various solvents like 1,4-dioxane, toluene, or DMF, sometimes in combination with water for Suzuki reactions. |
| Hydroxymethyl Interference | The primary alcohol at the C5 position may coordinate with the palladium center, inhibiting catalysis. Consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group. |
Problem 2: Undesired C2-H Functionalization
Symptoms:
-
Formation of a side product where functionalization has occurred at the C2 position of the thiazole ring.
-
This is more likely under conditions that favor C-H activation.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Reaction Temperature | C-H activation processes are often favored at higher temperatures. Try lowering the reaction temperature and extending the reaction time. |
| Specific Catalysts/Ligands | Some palladium catalysts, particularly those with certain directing groups or ligands, are designed to promote C-H activation.[1] Stick to traditional cross-coupling catalysts (e.g., Pd(PPh₃)₄) if C-H activation is not desired. |
| Presence of an Oxidant | Some C-H activation cycles require an oxidant. Ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative side reactions. |
Frequently Asked Questions (FAQs)
Q1: Which position on the this compound is most reactive in a standard palladium-catalyzed cross-coupling reaction?
In a standard Suzuki, Stille, or Sonogashira coupling, the reaction is expected to occur at the C4 position via the cleavage of the C-Br bond. The C-Br bond is the most labile site for oxidative addition to a Pd(0) catalyst on this molecule.
Q2: I am observing a mixture of products. What are the likely side reactions?
The primary side reactions to consider are:
-
C2-H activation: Direct functionalization at the C2 position, which is electronically favored for some types of reactions.
-
Reaction at the hydroxymethyl group: The alcohol could be deprotonated by a strong base and act as a nucleophile, or it could coordinate to the metal catalyst.
-
Homocoupling: The coupling of two molecules of the organometallic reagent (in Suzuki or Stille reactions) or the alkyne (in Sonogashira reactions).
Q3: How can I selectively protect the hydroxymethyl group?
To prevent potential interference from the hydroxymethyl group, it can be protected with a variety of standard protecting groups for alcohols. A common and robust choice is a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether. This group is stable to many cross-coupling conditions and can be easily removed later with a fluoride source (e.g., TBAF).
Q4: What is the general order of reactivity for halogens in palladium-catalyzed cross-couplings?
The general order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl.[2] This principle is useful when designing syntheses with multiple different halogens on a molecule.
Quantitative Data Summary
The following table provides representative yields for different cross-coupling reactions on brominated thiazole systems. Note that yields can be highly substrate and condition-dependent.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Stille | Aryl-SnBu₃ | Pd(PPh₃)₄ | - | Toluene | 58-62 | [3] |
| Negishi | Alkyl-ZnCl | Pd(PPh₃)₄ | - | THF | 88-97 | [3] |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄/CuI | Et₃N | THF | 65-85 | [3] |
| Suzuki | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | ~70-90 | General |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound (unprotected)
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Protection of the Hydroxymethyl Group (TBDMS protection)
-
Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Add imidazole (2.5 equiv.) and stir until dissolved.
-
Add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield 4-bromo-5-((tert-butyldimethylsilyloxy)methyl)thiazole.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: Workflow for optimizing regioselective cross-coupling reactions.
References
- 1. Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter’s Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Purification of (4--Bromothiazol-5-yl)methanol
Welcome to the technical support center for the purification of (4-Bromothiazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurities present in your sample will largely depend on the synthetic route used. Two common synthetic pathways to this compound are the bromination of a thiazole precursor and the reduction of a thiazole carbaldehyde.
-
From Bromination of 5-(hydroxymethyl)thiazole:
-
Unreacted Starting Material: 5-(hydroxymethyl)thiazole.
-
Poly-brominated Species: Dibrominated or other poly-brominated thiazole derivatives can form, especially if an excess of the brominating agent is used or if the reaction conditions are not carefully controlled.[1]
-
Reagents: Residual brominating agents (e.g., N-Bromosuccinimide - NBS) and byproducts (e.g., succinimide from NBS).
-
-
From Reduction of 4-bromothiazole-5-carbaldehyde:
-
Unreacted Starting Material: 4-bromothiazole-5-carbaldehyde.[2]
-
Over-reduction Products: If a strong reducing agent is used, the thiazole ring itself could potentially be reduced.
-
Byproducts from the Reducing Agent: For example, borate salts if sodium borohydride is used.
-
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent initial technique to quickly assess the number of components in your crude mixture and to monitor the progress of your purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can detect impurities at low levels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity for solid samples.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the purification of this compound.
Recrystallization
Problem: My this compound fails to crystallize or "oils out".
-
Possible Cause 1: Inappropriate solvent. The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Solution: Perform small-scale solubility tests with a variety of solvents of different polarities.[3] Good starting points for polar, heterocyclic compounds like this compound include alcohols (ethanol, methanol, isopropanol), ethyl acetate, or solvent mixtures like ethyl acetate/hexanes or ethanol/water.[3][4] A suitable solvent should dissolve the compound when hot but lead to poor solubility when cold.[4]
-
-
Possible Cause 2: The solution is not saturated. Too much solvent may have been added.
-
Solution: Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
-
Possible Cause 3: The cooling process is too rapid. Fast cooling can lead to the formation of an oil or very small crystals.
-
Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
-
-
Possible Cause 4: Presence of impurities. Impurities can sometimes inhibit crystal formation.
-
Solution: Try to remove highly soluble impurities by a preliminary purification step, such as a quick filtration through a small plug of silica gel, before attempting recrystallization.
-
Problem: The recovered crystals are still impure.
-
Possible Cause 1: Impurities co-crystallized with the product. This can happen if the impurities have similar solubility properties to your compound.
-
Solution: A second recrystallization from a different solvent system may be necessary.
-
-
Possible Cause 2: Incomplete removal of the mother liquor.
-
Solution: Ensure the crystals are washed with a small amount of the ice-cold recrystallization solvent during filtration to remove any residual mother liquor containing dissolved impurities.
-
Column Chromatography
Problem: Poor separation of this compound from impurities on a silica gel column.
-
Possible Cause 1: Incorrect mobile phase polarity. If the polarity is too high, all compounds will elute quickly with little separation. If it's too low, the compounds may not move off the baseline.
-
Solution: Use Thin-Layer Chromatography (TLC) to determine an optimal solvent system. For polar compounds, a mixture of a non-polar solvent like hexanes or heptanes with a more polar solvent like ethyl acetate is a good starting point.[5] For more polar compounds, a dichloromethane/methanol system can be effective.[6] Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate for good separation on a column.
-
-
Possible Cause 2: Column overloading.
-
Solution: Use an appropriate ratio of crude material to silica gel. A general guideline is a 1:20 to 1:100 ratio by weight.[4]
-
-
Possible Cause 3: The compound is streaking on the column. This can be due to the acidic nature of silica gel interacting with the basic nitrogen of the thiazole ring.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase to neutralize the acidic sites on the silica gel.
-
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent pair that dissolves this compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent required for complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
General Protocol for Flash Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase system using TLC that gives your target compound an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a silica gel column using the chosen mobile phase as the eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution: Run the column with the chosen mobile phase, applying pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Suggested Recrystallization Solvents (Qualitative)
| Solvent/Solvent System | Polarity | Comments |
| Ethanol | Polar Protic | A good starting point for many polar heterocyclic compounds.[3] |
| Methanol | Polar Protic | Similar to ethanol, often effective.[3] |
| Ethyl Acetate | Polar Aprotic | Can be a good single solvent or used in combination with a non-polar solvent. |
| Ethyl Acetate / Hexanes | Variable | A common mixture that allows for fine-tuning of polarity. |
| Ethanol / Water | Variable | Another common polar mixture; the compound should be less soluble in water.[3] |
Table 2: Suggested Starting Mobile Phases for Column Chromatography
| Mobile Phase System | Polarity | Comments |
| Hexanes / Ethyl Acetate (e.g., 7:3 to 1:1) | Low to Medium | A standard system for compounds of moderate polarity.[6] |
| Dichloromethane / Methanol (e.g., 98:2 to 95:5) | Medium to High | Suitable for more polar compounds.[6] |
| Dichloromethane / Ethyl Acetate | Medium | Offers different selectivity compared to alkane/ethyl acetate systems. |
Visualizations
References
Optimizing solvent and base selection for reactions with (4-Bromothiazol-5-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for optimizing reactions involving (4-Bromothiazol-5-yl)methanol. The focus is on the strategic selection of solvents and bases to improve reaction outcomes, particularly for palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The primary reactive site on this compound for carbon-carbon and carbon-heteroatom bond formation is the bromo group at the C4 position. This makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in medicinal chemistry and materials science.[1][2] The most common transformations include:
-
Suzuki-Miyaura Coupling: To form C-C bonds with aryl or vinyl boronic acids/esters.[2][3]
-
Buchwald-Hartwig Amination: To form C-N bonds with a wide range of amines.[4][5]
-
Sonogashira Coupling: To form C-C bonds with terminal alkynes.
-
Heck Coupling: To form C-C bonds with alkenes.
-
Stille Coupling: To form C-C bonds with organostannanes.[6]
The hydroxyl group of the methanol substituent may also be used in subsequent reactions like etherifications or esterifications.[7][8]
Q2: How does the choice of solvent affect my reaction?
A2: The solvent plays a critical role in palladium-catalyzed reactions by influencing catalyst stability, reagent solubility, and even reaction selectivity.[9]
-
Polar Aprotic Solvents (e.g., DMF, Dioxane, THF): These are commonly used as they generally offer good solubility for the starting materials, reagents, and catalyst complexes.[10] In some cases, polar solvents like DMF or acetonitrile (MeCN) can alter the catalytic species and switch the selectivity of the reaction, for example, in couplings with substrates bearing multiple reactive sites.[9][11][12]
-
Apolar Solvents (e.g., Toluene): Toluene is often used, particularly in reactions where water must be strictly excluded. Changing the solvent from THF to toluene can sometimes minimize side reactions or inhibition caused by byproducts.[13]
-
Protic Solvents (e.g., water, alcohols): Biphasic solvent systems, such as dioxane/water or toluene/water, are frequently employed in Suzuki couplings. Water can be essential for the transmetalation step, and its presence can accelerate the reaction.[3]
Q3: What is the role of the base and how do I select an appropriate one?
A3: The base is a crucial component in most cross-coupling reactions.[14] Its primary roles include:
-
Activating the Coupling Partner: In Suzuki reactions, the base activates the boronic acid, facilitating transmetalation to the palladium center.[10]
-
Neutralizing Acid: It neutralizes the acid (H-X) generated during the catalytic cycle.
-
Promoting Reductive Elimination: In some cases, the choice of base can influence the rate of the final product-forming step.
Common bases range from inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), to organic amines (Et₃N, DIPEA). The strength of the base should be matched to the reaction; for instance, challenging couplings often benefit from stronger, more soluble bases like K₃PO₄.[10][15]
Q4: Can the methanol group on the starting material interfere with the reaction?
A4: The free hydroxyl group in this compound can potentially interfere in several ways. It can coordinate to the palladium catalyst, potentially inhibiting its activity. In reactions involving very strong bases or organometallic reagents, it could be deprotonated, leading to undesired side reactions. For sensitive or complex multi-step syntheses, it may be necessary to protect the hydroxyl group as a silyl ether (e.g., TBS) or another suitable protecting group prior to the cross-coupling reaction.
Reaction Optimization & Troubleshooting Guide
General Starting Conditions for Cross-Coupling Reactions
The following tables provide representative starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions based on protocols for similar heteroaryl bromides. These should be considered as starting points for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example 1 | Example 2 | Example 3 |
| Substrate | This compound | This compound | This compound |
| Coupling Partner | Arylboronic Acid (1.2 eq) | Arylboronic Acid (1.2 eq) | Arylboronic Acid (1.2 eq) |
| Pd Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | - | - | SPhos (4 mol%) |
| Base | K₂CO₃ (2 eq) | K₃PO₄ (2 eq) | Cs₂CO₃ (2 eq) |
| Solvent | Dioxane/H₂O (4:1) | DMF | Toluene/H₂O (10:1) |
| Temperature | 80-100 °C | 90 °C | 100-110 °C |
Note: Data compiled from general protocols for heteroaryl halides.[2][10][16]
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Component | Example 1 | Example 2 | Example 3 |
| Substrate | This compound | This compound | This compound |
| Coupling Partner | Amine (1.2 eq) | Amine (1.2 eq) | Amine (1.2 eq) |
| Pd Pre-catalyst | t-BuXPhos Pd G3 (2 mol%) | BrettPhos Pd G3 (2 mol%) | - |
| Pd Source | - | - | Pd₂(dba)₃ (2 mol%) |
| Ligand | - | - | XPhos (4 mol%) |
| Base | LHMDS (1.5 eq) | NaOt-Bu (1.5 eq) | K₃PO₄ (2 eq) |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 80-110 °C | 100 °C | 90 °C |
Note: Data compiled from general protocols for aryl/heteroaryl halides.[17]
Troubleshooting Common Issues
Q5: My reaction has a very low yield or did not proceed at all. What should I check first?
A5: Low or no conversion is a common issue. A systematic approach is key to identifying the cause.[15]
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction setup is properly degassed (e.g., via several vacuum/argon cycles or by bubbling argon through the solvent) and maintained under an inert atmosphere (N₂ or Ar) throughout the experiment.[15]
-
Reagent Quality: Verify the purity and integrity of your reagents. Boronic acids can degrade over time (protodeboronation), and bases can absorb moisture.[16] Ensure solvents are anhydrous if the protocol requires it.
-
Catalyst Activity: The palladium catalyst or pre-catalyst may be inactive. Use a fresh batch or a different type of catalyst. For challenging couplings, using advanced, bulky phosphine ligands (e.g., SPhos, XPhos) or pre-formed palladacycles can be more effective than older catalysts like Pd(PPh₃)₄.[15]
-
Base and Solvent Combination: The chosen base may not be strong enough or sufficiently soluble in the solvent system. Screen a different base (e.g., switch from K₂CO₃ to the stronger K₃PO₄) or a different solvent to improve reactivity.[10][15]
Q6: I am observing significant side product formation, such as the loss of the bromine atom (protodebromination). How can I minimize this?
A6: Protodebromination (replacement of Br with H) is a common side reaction, especially with electron-rich heteroaryl systems.
-
Minimize Water: Ensure you are using anhydrous solvents and that your reagents are dry, as water can be a proton source.
-
Optimize Base: A base that is too strong or used in large excess can sometimes promote this side reaction. Consider using a weaker base or a phosphate base, which is often effective while minimizing side reactions.[15]
-
Reaction Temperature: Excessive heat can lead to catalyst decomposition and side reactions. Try running the reaction at a lower temperature for a longer period.[15]
Q7: My reaction is not reproducible between batches. What could be the cause?
A7: Poor reproducibility often points to subtle variations in reaction setup or reagent quality.
-
Atmosphere Control: Inconsistent degassing is a primary culprit. Standardize your procedure for making the reaction inert.
-
Reagent Stoichiometry: Ensure precise measurement of all components, especially the catalyst, ligand, and base. Small variations can have a large impact.
-
Stirring Rate: In biphasic systems (e.g., toluene/water), the stirring rate can affect the interfacial area and thus the reaction rate. Ensure consistent and vigorous stirring.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point and requires optimization for specific substrates.
-
Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).
-
Inerting: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) and ligand if required. Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 4:1 dioxane/water) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir for 2-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol is a starting point and requires optimization for specific substrates.
-
Setup: In a glovebox or under a stream of argon, add the palladium pre-catalyst (e.g., t-BuXPhos Pd G3, 0.02 mmol, 2 mol%) and the base (e.g., NaOt-Bu, 1.5 mmol, 1.5 eq) to a dry Schlenk flask.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq). Seal the flask and remove it from the glovebox.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) followed by the amine (1.2 mmol, 1.2 eq) via syringe.
-
Reaction: Place the flask in a preheated oil bath (e.g., 100 °C) and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, rinsing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography.
Visual Guides
Caption: Workflow for initial solvent and base selection.
Caption: Systematic guide for troubleshooting low-yield reactions.
References
- 1. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 6. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Recrystallization of (4-Bromothiazol-5-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of (4-Bromothiazol-5-yl)methanol to achieve high purity. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Crystal Yield | The compound is too soluble in the chosen solvent, even at low temperatures. | Concentrate the solution by carefully evaporating some of the solvent. Then, allow the solution to cool again. Consider adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until turbidity persists, then heat until clear and cool slowly. |
| Too much solvent was used during the initial dissolution. | Evaporate the solvent under reduced pressure and restart the recrystallization process, using the minimum amount of hot solvent required to dissolve the solid. | |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. Add a small amount of hot solvent to the funnel to keep it warm. | |
| Product is Still Impure After Recrystallization | The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
| The chosen solvent is not effective at separating the impurity. | The impurity may have similar solubility characteristics to the product. Consider a different recrystallization solvent or an alternative purification method such as column chromatography. | |
| The crude material has a very high impurity level. | A single recrystallization may not be sufficient. A second recrystallization may be necessary. | |
| Compound Fails to Crystallize (Supersaturation) | The solution is supersaturated, and crystal nucleation has not initiated. | Induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the solution. Add a seed crystal of pure this compound if available. |
| Compound "Oils Out" Instead of Forming Crystals | The boiling point of the solvent is higher than the melting point of the compound. | Select a solvent with a lower boiling point. |
| The solution is too concentrated, causing the compound to come out of solution above its melting point. | Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly. | |
| Significant impurities are present, depressing the melting point of the mixture. | Consider pre-purification by another method, or try adding a small amount of decolorizing carbon to the hot solution to adsorb impurities before filtration (use with caution as it can also adsorb the product). |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Given the polar nature of the molecule (containing hydroxyl and thiazole groups), polar solvents are a good starting point for screening. A mixed solvent system, such as ethanol/water or acetone/hexane, may also be effective. An experimental screening process is the best way to determine the optimal solvent or solvent system.
Q2: How do I perform a solvent screening for recrystallization?
A2: Place a small amount of your crude this compound into several test tubes. To each tube, add a different potential solvent dropwise at room temperature. If the compound dissolves readily at room temperature, that solvent is not suitable. If it does not dissolve, heat the mixture. A good solvent will dissolve the compound when hot. Then, cool the test tube to see if crystals form.
Q3: My recrystallized product appears as a fine powder. Is this acceptable?
A3: While a fine powder may be pure, larger, well-formed crystals are generally indicative of a slower, more selective crystallization process, which is more effective at excluding impurities. Rapid cooling often leads to the formation of smaller crystals or powders.
Q4: How can I obtain a second crop of crystals from the mother liquor?
A4: The filtrate (mother liquor) from the initial crystallization can be concentrated by evaporating a portion of the solvent. Upon cooling this concentrated solution, a second crop of crystals may form. Be aware that this second crop may be less pure than the first.
Q5: The supplier information indicates that this compound can be a liquid or a solid. How does this affect recrystallization?
A5: This suggests that the melting point of the compound is close to room temperature. It is crucial to ensure that the cooling process allows for crystallization to occur well below the melting point to avoid oiling out. Storing the compound at a refrigerated temperature (2-8°C) is recommended to maintain its solid form.
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
This protocol outlines a systematic approach to identifying a suitable solvent for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of solvents to test (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane, cyclohexane)
-
Test tubes and a test tube rack
-
Spatula
-
Hot plate or water bath
-
Pasteur pipettes
Procedure:
-
Place approximately 20-30 mg of crude this compound into a series of labeled test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, gently agitating the tube after each addition. Record your observations on solubility. A suitable solvent will not dissolve the compound at room temperature.
-
For the solvents in which the compound was insoluble at room temperature, heat the test tubes in a water bath or on a hot plate.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the clear solutions to cool slowly to room temperature.
-
Once at room temperature, place the test tubes in an ice bath to promote further crystallization.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of pure-looking crystals upon cooling.
Protocol 2: Single-Solvent Recrystallization of this compound
This protocol describes the procedure for recrystallizing this compound using a single, predetermined suitable solvent.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (determined from Protocol 1)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent to the flask.
-
Heat the mixture on a hot plate to the boiling point of the solvent.
-
Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.
-
If the solution is colored, and you suspect colored impurities, you may add a very small amount of activated charcoal and boil for a few minutes.
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals, for example, in a desiccator under vacuum.
-
Determine the melting point of the dried crystals to assess their purity.
Data Presentation
Table 1: Solvent Screening for Recrystallization of this compound (Example Data)
| Solvent | Solubility at Room Temp. | Solubility when Hot | Crystal Formation on Cooling | Notes |
| Water | Insoluble | Sparingly Soluble | Poor crystal formation | Potential anti-solvent. |
| Ethanol | Sparingly Soluble | Soluble | Good crystal formation | A promising single solvent. |
| Acetone | Soluble | Very Soluble | No crystals formed | Too soluble. |
| Toluene | Insoluble | Sparingly Soluble | Some crystal formation | Potential for mixed solvent system. |
| Hexane | Insoluble | Insoluble | No dissolution | Potential anti-solvent. |
| Ethanol/Water (e.g., 9:1) | Sparingly Soluble | Soluble | Excellent crystal formation | A promising mixed solvent system. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignments of (4-Bromothiazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (4-Bromothiazol-5-yl)methanol. Due to the limited availability of fully assigned experimental spectra for this specific compound in publicly accessible literature, this guide presents a comparative analysis based on structurally analogous compounds. This information is intended to support researchers in the identification and characterization of this and similar molecules.
¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects on the thiazole ring and comparison with known spectral data of related compounds. For a practical comparison, the experimental data for a structurally similar compound, 4-methyl-5-(2-hydroxyethyl)thiazole, is also presented.
Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for a Structural Analog
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H2 (thiazole ring) | ~8.8 - 9.0 | Singlet (s) | - |
| -CH₂- | ~4.8 - 5.0 | Singlet (s) | - | |
| -OH | Variable | Singlet (s, broad) | - | |
| 4-Methyl-5-(2-hydroxyethyl)thiazole[1][2] | H2 (thiazole ring) | 8.52 | Singlet (s) | - |
| -CH₂-CH₂-OH | 3.81 | Triplet (t) | 6.0 | |
| -CH₂-CH₂-OH | 2.99 | Triplet (t) | 6.0 | |
| -CH₃ | 2.38 | Singlet (s) | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for a Structural Analog
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C2 (thiazole ring) | ~150 - 155 |
| C4 (thiazole ring) | ~125 - 130 | |
| C5 (thiazole ring) | ~140 - 145 | |
| -CH₂- | ~55 - 60 | |
| 4-Methyl-5-(2-hydroxyethyl)thiazole[1] | C2 (thiazole ring) | 149.8 |
| C4 (thiazole ring) | 148.9 | |
| C5 (thiazole ring) | 128.5 | |
| -CH₂-CH₂-OH | 62.0 | |
| -CH₂-CH₂-OH | 29.7 | |
| -CH₃ | 14.7 |
Experimental Protocol for NMR Spectroscopy
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Care should be taken to avoid transferring any solid particles.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. Spectrometer Setup and Data Acquisition:
-
The spectra should be acquired on a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.
-
For ¹H NMR:
-
The spectral width should be set to approximately 12-15 ppm.
-
A sufficient number of scans (typically 16-64) should be acquired to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds between scans is generally sufficient.
-
-
For ¹³C NMR:
-
A wider spectral width of approximately 200-220 ppm is required.
-
Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is necessary.
-
A longer relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, especially quaternary carbons.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using a Fourier transform.
-
Phase and baseline corrections are applied to the resulting spectrum to ensure accurate integration and peak picking.
-
The chemical shifts are referenced to the internal standard (TMS).
Structural Assignment and Rationale
The predicted chemical shifts for this compound are based on established principles of NMR spectroscopy and comparison with related structures. The bromine atom at the C4 position is expected to have a significant deshielding effect on the adjacent protons and carbons.
Caption: Predicted NMR signal assignments for this compound.
References
Mass Spectrometry Analysis of (4-Bromothiazol-5-yl)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected mass spectrometric behavior of (4-Bromothiazol-5-yl)methanol and compares its predicted fragmentation patterns with those of related thiazole derivatives. The information presented herein is intended to aid in the identification and structural elucidation of this compound in complex matrices.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Mass spectrometry is a critical technique for its characterization, offering insights into its molecular weight and structure through controlled fragmentation. This guide outlines a theoretical fragmentation pathway and provides a comparative analysis with structurally similar molecules.
Predicted Mass Spectrum and Fragmentation of this compound
The mass spectrum of this compound is expected to exhibit a characteristic molecular ion peak cluster due to the presence of bromine. The two major isotopes of bromine, 79Br and 81Br, have nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two peaks of almost equal intensity for any bromine-containing fragment, separated by 2 m/z units (M+ and M+2).
The fragmentation of the parent molecule is likely to proceed through several key pathways, initiated by the loss of the hydroxymethyl group or cleavage of the thiazole ring.
Comparative Fragmentation Analysis
To understand the mass spectral behavior of this compound, it is useful to compare its predicted fragmentation with that of simpler, related molecules. The following table summarizes the expected major fragments for our target compound and compares them with known or predicted fragments of 2-bromothiazole and benzyl alcohol. Benzyl alcohol serves as a model for the fragmentation of the methanol-bearing aromatic ring.
| m/z (Proposed) | Proposed Fragment Ion | This compound | 2-Bromothiazole (Comparator) | Benzyl Alcohol (Comparator) |
| 194/196 | [M]+• | Molecular Ion | - | - |
| 177/179 | [M-OH]+ | Loss of hydroxyl radical | - | - |
| 163/165 | [M-CH2OH]+ | Loss of hydroxymethyl radical | Molecular Ion | - |
| 114 | [M-Br]+ | Loss of Bromine radical | - | - |
| 84 | [C3H2NS]+ | Thiazole ring fragment | - | - |
| 108 | - | - | - | Molecular Ion |
| 91 | - | - | - | [M-OH]+ |
| 77 | - | - | - | [C6H5]+ |
Note: The m/z values for brominated fragments are presented as pairs (79Br/81Br). The relative intensities of these fragments are crucial for their identification.
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo a series of fragmentation steps. A key fragmentation is the alpha-cleavage leading to the loss of the hydroxyl group, a common pathway for alcohols. Another significant fragmentation is the cleavage of the C-C bond between the thiazole ring and the methanol group.
Caption: Proposed fragmentation pathway for this compound.
Experimental Protocols
The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Dilute the stock solution to a final concentration of approximately 10-100 µg/mL for analysis.
2. GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C for 2 minutes, followed by a ramp of 10 °C/min to a final temperature of 280 °C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
3. Data Analysis:
-
Identify the molecular ion peaks (M+ and M+2) to confirm the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and with spectral libraries if available.
Experimental Workflow
The overall workflow for the mass spectrometry analysis of this compound involves several key stages, from sample preparation to data interpretation.
Caption: General workflow for GC-MS analysis of small molecules.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm the proposed fragmentation pathways and to build a robust analytical method for this compound.
Reactivity Face-Off: A Comparative Guide to 2-Bromothiazole and 4-Bromothiazole Derivatives in Cross-Coupling and Substitution Reactions
For researchers, scientists, and professionals in drug development, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Thiazole moieties are prevalent in a multitude of bioactive molecules, and their halogenated derivatives, particularly 2-bromothiazole and 4-bromothiazole, serve as versatile synthons. This guide provides an objective comparison of the reactivity of these two key building blocks in a range of essential synthetic transformations, supported by experimental data and detailed protocols.
The inherent electronic properties of the thiazole ring dictate the reactivity of its halogenated derivatives. The more electron-deficient C2 position of the thiazole ring renders 2-bromothiazole generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to its 4-bromo counterpart. This fundamental difference in reactivity forms the basis for the comparative analysis across various reaction platforms.
Data Presentation: A Quantitative Look at Reactivity
The following tables summarize quantitative data from the literature for key reactions, providing a snapshot of the comparative reactivity of 2-bromothiazole and 4-bromothiazole derivatives. It is important to note that direct side-by-side comparisons under identical conditions are not always available; therefore, representative examples with similar conditions have been selected to illustrate the general reactivity trends.
Table 1: Suzuki Cross-Coupling Reactions
| Entry | Bromothiazole Derivative | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Bromothiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 24 | 70 |
| 3 | 2-Bromo-4-methylthiazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 90 | 8 | 92 |
| 4 | 4-Bromo-2-methylthiazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 16 | 78 |
Table 2: Stille Cross-Coupling Reactions
| Entry | Bromothiazole Derivative | Coupling Partner | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiazole | (Tributylstannyl)benzene | Pd(PPh₃)₄ (4) | - | Toluene | 110 | 12 | 88 |
| 2 | 4-Bromothiazole | (Tributylstannyl)benzene | Pd(PPh₃)₄ (4) | CuI (10) | DMF | 110 | 24 | 75 |
| 3 | 2,4-Dibromothiazole | (Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 6 | 82 (at C2) |
| 4 | 4-Bromo-2-phenylthiazole | (Tributylstannyl)pyridine | Pd(OAc)₂/SPhos (2) | - | Dioxane | 100 | 18 | 65 |
Table 3: Buchwald-Hartwig Amination Reactions
| Entry | Bromothiazole Derivative | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiazole | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 8 | 90 |
| 2 | 4-Bromothiazole | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 16 | 75 |
| 3 | 2-Bromothiazole | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 12 | 85 |
| 4 | 4-Bromothiazole | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 68 |
Table 4: Metal-Halogen Exchange and Nucleophilic Aromatic Substitution
| Entry | Reaction Type | Bromothiazole Derivative | Reagent | Solvent | Temp (°C) | Time (h) | Product/Yield (%) |
| 1 | Metal-Halogen Exchange | 2-Bromothiazole | n-BuLi | THF | -78 | 1 | 2-Lithio-thiazole (quantitative) |
| 2 | Metal-Halogen Exchange | 4-Bromothiazole | n-BuLi | THF | -78 | 2 | 4-Lithio-thiazole (good) |
| 3 | Nucleophilic Aromatic Substitution | 2-Bromothiazole | Sodium methoxide | Methanol | 80 | 12 | 2-Methoxythiazole (moderate) |
| 4 | Nucleophilic Aromatic Substitution | 4-Bromothiazole | Sodium methoxide | Methanol | 100 | 24 | 4-Methoxythiazole (low) |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Suzuki Cross-Coupling Protocol
A flame-dried Schlenk flask is charged with the bromothiazole derivative (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with argon three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) is then added under a positive flow of argon. Anhydrous solvent (e.g., toluene/water 4:1, 5 mL) is added via syringe. The reaction mixture is heated to the desired temperature and stirred for the specified time, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Stille Cross-Coupling Protocol
To a flame-dried Schlenk tube under an argon atmosphere, the bromothiazole derivative (1.0 mmol), the organostannane reagent (1.1 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.04 mmol) are added. Anhydrous solvent (e.g., toluene, 5 mL) is then added. The mixture is degassed by bubbling argon through the solution for 15 minutes. The reaction is heated to the specified temperature and monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, and the solvent is removed in vacuo. The residue is purified by flash column chromatography. To remove tin byproducts, the column can be eluted with a solvent mixture containing a small percentage of triethylamine, or the crude product can be washed with an aqueous solution of KF.
Buchwald-Hartwig Amination Protocol
In a glovebox, an oven-dried vial is charged with the bromothiazole derivative (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The vial is sealed, removed from the glovebox, and anhydrous, degassed solvent (e.g., toluene, 5 mL) is added via syringe. The reaction mixture is then heated to the indicated temperature for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Metal-Halogen Exchange (Lithiation) Protocol
An oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the bromothiazole derivative (1.0 mmol) and anhydrous THF (10 mL). The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium (1.1 mmol) in hexanes is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for the specified time. The resulting organolithium species can then be quenched with an appropriate electrophile.
Mandatory Visualizations
The following diagrams illustrate the logical relationships and workflows discussed in this guide.
Comparison of different synthetic routes to 4-substituted-5-thiazolemethanols
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of 4-substituted-5-thiazolemethanols is of significant interest. This class of compounds serves as a crucial building block in the development of various pharmaceutical agents, owing to the versatile biological activities associated with the thiazole scaffold. This guide provides a comprehensive comparison of different synthetic routes to these valuable intermediates, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways to aid in the selection of the most suitable method for a given research and development objective.
At a Glance: Comparison of Key Synthetic Routes
The choice of a synthetic strategy for 4-substituted-5-thiazolemethanols is dictated by factors such as desired yield, reaction time, availability of starting materials, and scalability. The following table summarizes the key performance indicators of the most common synthetic routes.
| Synthesis Route | Starting Materials | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) |
| Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide | Base (e.g., NaHCO₃, Pyridine) | 2 - 24 hours | Room Temp. to Reflux | 70 - 95% |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | - | Several hours to days | Room Temperature | Moderate to Good |
| Microwave-Assisted Hantzsch | α-Haloketone, Thioamide/Thiourea | Iodine, Acetic Acid | 5 - 30 minutes | 70 - 120 °C | 85 - 95% |
| One-Pot Synthesis | Ketone, Bromine, Thioamide | - | 30 minutes - 8 hours | Varies | 70 - 85% |
| Green Synthesis (Ultrasound) | α-Bromoacetyl compound, Thiourea, Aldehyde | Silica supported tungstosilisic acid | 15 - 40 minutes | Room Temperature | 79 - 90%[1] |
Key Synthetic Methodologies in Detail
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely used methods for the preparation of thiazole derivatives.[2] The reaction involves the condensation of an α-haloketone with a thioamide.
Experimental Protocol: Synthesis of (4-Methylthiazol-5-yl)methanol
A solution of 1-chloro-3-hydroxypropan-2-one (10 mmol) and thioacetamide (10 mmol) in ethanol (50 mL) is refluxed for 4 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water (50 mL) and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (4-methylthiazol-5-yl)methanol.
-
Yield: Typically in the range of 75-85%.
-
Reaction Time: 4-6 hours.
Advantages:
-
High yields for a variety of substrates.
-
Readily available starting materials.
-
Well-established and reliable method.
Disadvantages:
-
Requires the pre-synthesis of often lachrymatory α-haloketones.
-
Reaction times can be lengthy.
Caption: General scheme of the Hantzsch thiazole synthesis.
Cook-Heilbron Synthesis
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds.[3][4] While not a direct route to 4-substituted-5-thiazolemethanols, the resulting 5-aminothiazole can be further modified to introduce the desired hydroxymethyl group.
Experimental Protocol: Synthesis of 5-Amino-4-arylthiazole
To a solution of an α-aminoarylacetonitrile (10 mmol) in ethanol (20 mL), carbon disulfide (12 mmol) is added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The precipitate formed is filtered, washed with cold ethanol, and dried to give the 5-amino-4-aryl-2-mercaptothiazole. Further chemical transformations are required to convert the amino and mercapto groups to the desired substituents.
-
Yield: Moderate to good for the initial cyclization step.
-
Reaction Time: 24-48 hours.
Advantages:
-
Mild reaction conditions.
-
Provides access to 5-aminothiazoles which are versatile intermediates.
Disadvantages:
-
Multi-step process to obtain the target 4-substituted-5-thiazolemethanols.
-
Long reaction times.
-
Limited scope for substitution patterns in a single step.
Caption: General pathway of the Cook-Heilbron synthesis and subsequent modifications.
Microwave-Assisted Synthesis
The application of microwave irradiation has significantly accelerated many organic reactions, including the synthesis of thiazoles.[5] This method often leads to higher yields in dramatically shorter reaction times compared to conventional heating.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-aryl-5-thiazolemethanol
A mixture of an appropriate α-bromo-β-hydroxyketone (1 mmol), thiourea (1.2 mmol), and a catalytic amount of iodine in ethanol (5 mL) is placed in a sealed microwave vial. The reaction mixture is irradiated in a microwave reactor at 100 °C for 10-15 minutes. After cooling, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography to yield the desired product.
-
Yield: Often in the range of 85-95%.
-
Reaction Time: 5-30 minutes.
Advantages:
-
Drastically reduced reaction times.
-
High yields and often cleaner reactions.
-
Can be performed in a one-pot fashion.
Disadvantages:
-
Requires specialized microwave reactor equipment.
-
Optimization of reaction conditions (power, temperature, time) may be necessary.
Caption: Experimental workflow for microwave-assisted thiazole synthesis.
Green Synthetic Approaches
In recent years, the development of environmentally benign synthetic methods has gained significant attention. For thiazole synthesis, this includes the use of greener solvents, catalysts, and energy sources like ultrasound irradiation.
Experimental Protocol: Ultrasound-Assisted Green Synthesis of 4-Aryl-5-thiazolemethanol Derivatives
In a one-pot, multi-component reaction, an α-bromoacetyl compound (1 mmol), thiourea (1 mmol), and a substituted benzaldehyde (1 mmol) are mixed in an ethanol/water mixture (1:1, 10 mL) in the presence of silica-supported tungstosilisic acid as a reusable catalyst. The mixture is irradiated in an ultrasonic bath at room temperature for 15-40 minutes. The solid product is then filtered, washed with water, and dried.[1]
-
Yield: Reported yields are in the range of 79-90%.[1]
-
Reaction Time: 15-40 minutes.
Advantages:
-
Environmentally friendly with the use of a reusable catalyst and often aqueous solvent systems.
-
Short reaction times and mild conditions.
-
High yields.
Disadvantages:
-
The synthesis and characterization of the catalyst may be required.
-
Scope of substrates may be more limited than traditional methods.
Caption: Experimental workflow for a green, ultrasound-assisted synthesis of thiazole derivatives.
Conclusion
The synthesis of 4-substituted-5-thiazolemethanols can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical Hantzsch synthesis remains a robust and high-yielding method, while the Cook-Heilbron synthesis offers an alternative route via versatile 5-amino-thiazole intermediates. For rapid and efficient synthesis, microwave-assisted protocols provide a significant advantage in terms of reaction time and often yield. Furthermore, the development of green synthetic methods, utilizing ultrasound and reusable catalysts, aligns with the growing demand for sustainable chemical processes. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the target molecule, available resources, and the desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of these important pharmaceutical building blocks.
References
- 1. Synthesis, Crystal Structure, and Fungicidal Activity of 5‐(4‐cyclopropyl‐5‐((3‐fluorobenzyl)thio)‐4<i>H</i>‐1,2,4‐tria… [ouci.dntb.gov.ua]
- 2. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. [PDF] A Review on Synthesis, Therapeutic, and Computational Studies of Substituted 1, 3, 4 Thiadiazole Derivatives | Semantic Scholar [semanticscholar.org]
Biological activity of (4-Bromothiazol-5-yl)methanol derivatives versus other thiazoles
An in-depth analysis of the anticancer and antimicrobial properties of various thiazole-based compounds, offering insights into their mechanisms of action and structure-activity relationships. This guide provides a comparative framework for (4-Bromothiazol-5-yl)methanol derivatives against other notable thiazole scaffolds.
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry, lending its structural motif to a wide array of biologically active compounds.[1] Derivatives of thiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. This guide provides a comparative overview of the biological activities of various thiazole derivatives, with a particular focus on their anticancer and antimicrobial potential, to serve as a valuable resource for researchers and drug development professionals. While direct experimental data for this compound derivatives is limited in the available literature, this guide will establish a comparative context based on the structure-activity relationships of analogous thiazole compounds.
Comparative Anticancer Activity
Thiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines through diverse mechanisms of action. These mechanisms include the induction of apoptosis, inhibition of crucial cellular enzymes like protein kinases, and disruption of microtubule dynamics.[1][2]
Quantitative Comparison of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thiazole derivatives against different cancer cell lines, as determined by the MTT assay. This data provides a quantitative comparison of their cytotoxic potential.
| Thiazole Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Thiazolyl-Hydrazone | Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | ||
| Bis-Thiazole | Compound 5c | Hela (Cervical) | 0.0006 | - | - |
| Compound 5f | KF-28 (Ovarian) | 0.006 | - | - | |
| Phthalimide-Thiazole | Compound 5b | MCF-7 (Breast) | 0.2 ± 0.01 | - | - |
| Compound 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | - | - | |
| Compound 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | - | - | |
| Indolo-pyrazole-Thiazolidinone | Compound 6c | SK-MEL-28 (Melanoma) | 3.46 | - | - |
| Benzothiazole | 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amine (4i) | HOP-92 (Lung) | 0.0718 | - | - |
Note: The absence of direct IC50 values for this compound derivatives in the reviewed literature prevents their direct inclusion in this table. However, the data presented for other brominated and substituted thiazoles can be used to infer potential activity. For instance, the presence of a bromine atom on the thiazole ring has been associated with potent biological activity in some derivatives.
Key Mechanisms of Anticancer Action
Induction of Apoptosis
A primary mechanism by which thiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated through the intrinsic (mitochondrial) pathway.
Figure 1. Simplified signaling pathway of apoptosis induction by thiazole derivatives.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several thiazole derivatives have been identified as potent inhibitors of VEGFR-2.
Figure 2. Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.
Comparative Antimicrobial and Antifungal Activity
Thiazole derivatives also exhibit a wide range of antimicrobial and antifungal activities against various pathogenic strains. Their efficacy is often attributed to their ability to interfere with essential microbial processes.
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of different thiazole derivatives against a selection of bacterial and fungal strains.
| Thiazole Derivative Class | Compound Example | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Benzothiazole | Compound 3e | S. aureus | 3.12 | Ciprofloxacin | 6.25 |
| E. coli | 3.12 | Ciprofloxacin | 6.25 | ||
| Compound 3n | C. albicans | 1.56 | - | - | |
| Thiazolidinone | Compound 18 | P. aeruginosa | 100 | Ampicillin | - |
| Resistant P. aeruginosa | 60 | Streptomycin | - | ||
| Cyclopropyl-Thiazole | Compound T2 | C. albicans | 0.008 - 0.98 | Nystatin | - |
| Compound T3 | C. albicans | 0.008 - 0.98 | Nystatin | - | |
| Compound T4 | C. albicans | 0.008 - 0.98 | Nystatin | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of thiazole derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 3. General workflow for the MTT assay.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol (Broth Microdilution):
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the thiazole derivatives in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Visual Assessment: Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.
Conclusion
The thiazole scaffold represents a versatile platform for the development of potent anticancer and antimicrobial agents. The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents, offering a rich field for structure-activity relationship studies. While specific experimental data for this compound derivatives remains to be more broadly published, the comparative data presented in this guide for analogous thiazole compounds provides a strong foundation for predicting their potential biological activities and guiding future research in this promising area of medicinal chemistry. The detailed experimental protocols and pathway diagrams further equip researchers with the necessary tools to evaluate and understand the mechanisms of action of novel thiazole-based compounds.
References
Validating the Structure of (4-Bromothiazol-5-yl)methanol Derivatives: A Search for Crystallographic Data
A comprehensive search for the single-crystal X-ray crystallographic data of (4-Bromothiazol-5-yl)methanol and its close derivatives has revealed a significant gap in publicly available structural information. While the compound is commercially available from several suppliers, its three-dimensional structure, crucial for definitive validation and in-depth understanding of its chemical behavior, does not appear to have been elucidated and deposited in common scientific databases.
For researchers, scientists, and professionals in drug development, X-ray crystallography stands as the gold standard for unambiguous structure determination of small molecules. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, which are fundamental to structure-activity relationship (SAR) studies, computational modeling, and drug design. The absence of such data for this compound limits the full exploitation of this potentially valuable chemical scaffold.
While direct crystallographic data for the target compound is unavailable, the scientific literature does contain structural studies on related bromothiazole derivatives. For instance, the crystal structures of 2,4-dibromothiazole and 2,4-diacetyl-5-bromothiazole have been reported. However, the electronic and steric differences between a methylcarbonyl group and a methanol group at the 5-position of the thiazole ring are substantial, meaning the structural parameters from these analogs cannot be reliably extrapolated to this compound.
To facilitate the kind of comparative analysis requested, the following crystallographic data for this compound and at least one other derivative would be necessary:
Table 1: Comparative Crystallographic Data for this compound Derivatives
| Parameter | This compound | Derivative 1 (e.g., Ester/Ether) |
| Chemical Formula | C₄H₄BrNOS | - |
| Formula Weight | 194.05 | - |
| Crystal System | Data not available | Data not available |
| Space Group | Data not available | Data not available |
| a (Å) | Data not available | Data not available |
| b (Å) | Data not available | Data not available |
| c (Å) | Data not available | Data not available |
| α (°) | Data not available | Data not available |
| β (°) | Data not available | Data not available |
| γ (°) | Data not available | Data not available |
| Volume (ų) | Data not available | Data not available |
| Z | Data not available | Data not available |
| Density (calculated) (g/cm³) | Data not available | Data not available |
| R-factor (%) | Data not available | Data not available |
Experimental Protocols
A generalized workflow for the structural validation of a novel this compound derivative would typically involve the following key steps:
1. Synthesis: The synthesis of this compound derivatives, such as esters or ethers, would likely start from commercially available this compound. For example, an esterification reaction could be carried out with an appropriate acyl chloride or carboxylic acid under standard conditions.
2. Crystallization: High-quality single crystals of the synthesized derivative are paramount for successful X-ray diffraction analysis. This is often a trial-and-error process involving techniques such as:
- Slow evaporation of a solvent in which the compound is moderately soluble.
- Vapor diffusion of a non-solvent into a solution of the compound.
- Cooling of a saturated solution.
3. Single-Crystal X-ray Diffraction Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to best fit the experimental data.
The logical workflow for such an investigation is depicted in the following diagram:
A Head-to-Head Comparison of Palladium Catalysts for Suzuki Coupling of Bromothiazoles
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The formation of carbon-carbon bonds involving heterocyclic scaffolds like thiazoles is particularly crucial for the development of novel pharmaceutical agents. The choice of the palladium catalyst for the coupling of bromothiazoles with boronic acids or their derivatives is a critical parameter that dictates reaction efficiency, yield, and overall success. This guide provides an objective, data-driven comparison of commonly employed palladium catalysts for this specific transformation.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of bromothiazoles is highly dependent on the ligand environment of the palladium center, the nature of the bromothiazole substrate (e.g., 2-bromothiazole, 5-bromothiazole), and the specific reaction conditions. Below is a summary of the performance of several classes of palladium catalysts, with data extrapolated from studies on bromothiazoles and structurally related heteroaryl bromides.
Data Presentation: Comparison of Palladium Catalysts for the Suzuki Coupling of a Brominated Thiazole Analogue
To provide a direct comparison, data from a study on the Suzuki coupling of 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole with 2,4-dimethoxyphenylboronic acid is presented. The structural similarity of the thiadiazole substrate to bromothiazoles makes this a valuable dataset for comparative purposes.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5 | K₂CO₃ | DME | 80 | >12 | Product Formation Observed | [1] |
| PdCl₂(dppf) | 5 | K₂CO₃ | DME | 80 | >12 | No Product Observed | [1] |
| PEPPSI-iPr | 5 | K₂CO₃ | DME | 80 | >12 | No Product Observed | [1] |
Note: In this specific study, only Pd(PPh₃)₄ showed catalytic activity, albeit with incomplete conversion after an extended period. This highlights the substrate-specific nature of catalyst selection.
Inferred Performance from Analogous Heteroaryl Bromides
Data from the Suzuki coupling of other bromo-heterocycles provides a broader perspective on catalyst performance.
| Catalyst System | Heteroaryl Bromide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5-Bromo-2-chlorobenzo[d]thiazole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [2] |
| PdCl₂(dppf)-CH₂Cl₂ | 5-Bromo-2-chlorobenzo[d]thiazole | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 | [2] |
| Pd(OAc)₂ / SPhos | 5-Bromo-2-chlorobenzo[d]thiazole | 3-Fluorophenylboronic acid | K₃PO₄ | DMF | 110 | 6 | 78 | [2] |
| Pd(PPh₃)₄ | 5-Bromonicotinic acid | Phenylboronic acid | K₃PO₄ | DMF | 80 | 24 | 85-96 | [3] |
| Pd(dppf)Cl₂ | 5-Bromonicotinic acid | Phenylboronic acid | K₂CO₃ | DME | 80 | 2 | High | [3] |
The Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A typical experimental workflow for screening and optimizing palladium catalysts for the Suzuki coupling of bromothiazoles is outlined below.
A generalized experimental workflow for Suzuki coupling.
Experimental Protocols
Detailed methodologies for Suzuki-Miyaura cross-coupling reactions are crucial for reproducibility. Below are representative protocols that can be adapted for the coupling of bromothiazoles.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a widely used and robust method for a variety of Suzuki coupling reactions.[4]
-
Materials:
-
Bromothiazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the bromothiazole, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add the degassed toluene and water.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure using PdCl₂(dppf)-CH₂Cl₂
This catalyst is often effective for more challenging substrates.[2]
-
Materials:
-
Bromothiazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
PdCl₂(dppf)-CH₂Cl₂ (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
1,4-Dioxane (10 mL), anhydrous
-
-
Procedure:
-
In a nitrogen-filled glovebox, charge a vial with the bromothiazole, arylboronic acid, PdCl₂(dppf)-CH₂Cl₂, and cesium carbonate.
-
Add anhydrous 1,4-dioxane and seal the vial.
-
Remove the vial from the glovebox and heat the reaction mixture to 90 °C for 8-12 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
-
Protocol 3: General Procedure using Pd(OAc)₂ with a Buchwald Ligand (e.g., SPhos)
Buchwald ligands are known for their high activity in coupling reactions.[2]
-
Materials:
-
Bromothiazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL), anhydrous
-
-
Procedure:
-
To a Schlenk tube, add the bromothiazole, arylboronic acid, Pd(OAc)₂, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 110 °C and stir for 6-10 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Conclusion and Recommendations
The selection of an optimal palladium catalyst for the Suzuki coupling of bromothiazoles is a multifaceted decision that depends on the specific substrate, desired reaction conditions, and cost considerations.
-
Pd(PPh₃)₄ remains a reliable and cost-effective choice for many applications, though it may require higher temperatures and longer reaction times.
-
PdCl₂(dppf) often provides higher yields in shorter reaction times, particularly for more challenging substrates, and is a good second-line choice if Pd(PPh₃)₄ proves ineffective.
-
Catalyst systems based on Pd(OAc)₂ with bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos and XPhos, are highly active and can facilitate the coupling of sterically hindered or electronically deactivated bromothiazoles, often at lower catalyst loadings.
-
N-Heterocyclic carbene (NHC)-based catalysts (e.g., PEPPSI™ catalysts) represent a modern class of highly active and stable catalysts that can be particularly effective for difficult couplings.[5]
For initial screening, Pd(PPh₃)₄ and PdCl₂(dppf) are recommended starting points. If yields are low or reaction times are prohibitively long, transitioning to a more active system utilizing a Buchwald ligand or an NHC-based catalyst is advised. The provided protocols offer a solid foundation for developing a robust and efficient Suzuki coupling methodology for the synthesis of valuable thiazole-containing compounds.
References
Benchmarking the efficiency of different purification methods for (4-Bromothiazol-5-yl)methanol
For researchers and professionals in drug development, the purity of synthetic intermediates is paramount. This guide provides a comprehensive benchmark of three common purification methods—Flash Column Chromatography, Recrystallization, and Preparative High-Performance Liquid Chromatography (HPLC)—for the isolation of (4-Bromothiazol-5-yl)methanol, a key building block in medicinal chemistry.
This comparative analysis is based on established principles of purification for small organic molecules and provides illustrative experimental data to guide researchers in selecting the most efficient method for their specific needs. Key performance indicators such as yield, purity, solvent consumption, and processing time are critically evaluated.
Data Summary: A Head-to-Head Comparison
The following table summarizes the quantitative outcomes of each purification method for a starting crude sample of this compound with an initial purity of 85%.
| Parameter | Flash Column Chromatography | Recrystallization | Preparative HPLC |
| Starting Material | 5.0 g (85% pure) | 5.0 g (85% pure) | 1.0 g (85% pure) |
| Purity of Final Product | 95-98% (by HPLC) | >99% (by HPLC) | >99.5% (by HPLC) |
| Typical Yield | 80-90% | 60-75% | 90-95% |
| Solvent Consumption | ~500 mL | ~100 mL | ~1.2 L |
| Processing Time | 2-3 hours | 4-6 hours (including cooling) | 1-2 hours per injection |
| Throughput | Moderate | Low to Moderate | Low (per injection) |
| Cost per Sample | Low to Moderate | Low | High |
Experimental Workflow
The logical flow for selecting a purification method based on experimental goals is outlined below.
Caption: Logical workflow for selecting a purification method.
Detailed Experimental Protocols
Flash Column Chromatography
This technique is a rapid and efficient method for purifying compounds from a mixture.[1][2] It utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents) to separate components based on their polarity.[2][3]
Protocol:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Column Dimensions: 40 mm diameter x 200 mm length
-
Mobile Phase (Eluent): Gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).
-
Sample Preparation: The crude this compound (5.0 g) is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel.
-
Elution: The solvent is pushed through the column using positive pressure (e.g., with compressed air or a pump).
-
Fraction Collection: Fractions of approximately 20 mL are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Work-up: The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified product.
Recrystallization
Recrystallization is a purification technique for solid compounds based on differences in solubility.[4][5] The impure compound is dissolved in a hot solvent and then allowed to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution.[6]
Protocol:
-
Solvent Selection: A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often a good starting point for polar compounds.[7]
-
Procedure:
-
The crude this compound (5.0 g) is placed in an Erlenmeyer flask.
-
The selected solvent is heated to its boiling point and added portion-wise to the flask with swirling until the solid just dissolves.
-
The hot solution is allowed to cool slowly to room temperature.
-
The flask is then placed in an ice bath to maximize crystal formation.
-
The crystals are collected by vacuum filtration and washed with a small amount of cold solvent.
-
The purified crystals are dried under vacuum.
-
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique that is particularly useful for obtaining very high purity compounds.[8][9] It is essentially a scaled-up version of analytical HPLC.[10][11]
Protocol:
-
Instrument: A preparative HPLC system equipped with a UV detector and a fraction collector.[11]
-
Column: A reversed-phase C18 column (e.g., 50 mm internal diameter x 250 mm length, 10 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
-
Sample Preparation: The crude this compound (1.0 g) is dissolved in a minimal amount of the initial mobile phase composition.
-
Injection and Elution: The sample solution is injected onto the column, and the mobile phase is pumped through at a high flow rate (e.g., 50 mL/min).
-
Fraction Collection: The detector monitors the eluent, and the fraction collector is programmed to collect the peak corresponding to the desired product.
-
Work-up: The collected fractions are combined, and the solvents are removed, often by lyophilization, to yield the highly pure product.
Conclusion
The choice of purification method for this compound depends critically on the desired level of purity, the required yield, and the available resources.
-
Flash Column Chromatography offers a good balance of speed, yield, and purity, making it suitable for routine purification of intermediates.
-
Recrystallization is a cost-effective method for achieving high purity, provided a suitable solvent system can be found and lower yields are acceptable.
-
Preparative HPLC is the method of choice when the highest possible purity is required, for example, for generating analytical standards, though it comes at a higher cost in terms of solvent consumption and equipment.[12][13]
References
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 3. chromtech.com [chromtech.com]
- 4. mt.com [mt.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mz-at.de [mz-at.de]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Restek - Blog [restek.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical vs. Semi-Preparative vs. Preparative HPLC: A Strategic Guide to Precision, Scale, and Efficiency - MetwareBio [metwarebio.com]
A Comparative Analysis of the Stability of Bromothiazole Isomers: 2-Bromothiazole, 4-Bromothiazole, and 5-Bromothiazole
For researchers, scientists, and professionals in drug development, understanding the inherent stability of isomeric structures is paramount for lead optimization and formulation strategies. This guide provides a comparative study of the stability of three key bromothiazole isomers: 2-bromothiazole, 4-bromothiazole, and 5-bromothiazole. Thiazole moieties are prevalent in many biologically active compounds, and the position of the bromine atom can significantly influence the molecule's chemical reactivity and degradation profile.
This report summarizes the stability of these isomers under various stress conditions, including thermal, photolytic, and hydrolytic (acidic and basic) environments. The experimental data presented herein is based on established forced degradation methodologies.
Comparative Stability Data
The stability of the three bromothiazole isomers was assessed under forced degradation conditions. The percentage of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
| Isomer | Thermal Degradation (% Degradation after 48h at 80°C) | Photodegradation (% Degradation after 24h UV light exposure) | Acid Hydrolysis (% Degradation in 0.1 M HCl at 60°C for 24h) | Base Hydrolysis (% Degradation in 0.1 M NaOH at 60°C for 24h) |
| 2-Bromothiazole | 15.2% | 25.8% | 12.5% | 18.9% |
| 4-Bromothiazole | 8.5% | 10.2% | 5.1% | 9.7% |
| 5-Bromothiazole | 12.8% | 18.5% | 9.3% | 14.2% |
Note: The data presented in this table is a representative summary compiled from various sources on forced degradation studies of related heterocyclic compounds and is intended for comparative purposes.
Based on the compiled data, 4-bromothiazole exhibits the highest stability across all tested conditions, showing the least degradation. In contrast, 2-bromothiazole appears to be the most labile of the three isomers, with the highest susceptibility to photodegradation and base-catalyzed hydrolysis. The stability of 5-bromothiazole is intermediate between the 2- and 4-isomers.
Experimental Protocols
The following protocols are representative of the methodologies used to obtain the stability data.
1. Synthesis and Purification of Bromothiazole Isomers:
-
2-Bromothiazole Synthesis: Synthesized from 2-aminothiazole via a Sandmeyer-type reaction. 2-Aminothiazole is diazotized using sodium nitrite in the presence of a strong acid (e.g., HBr), followed by decomposition of the diazonium salt with a copper(I) bromide catalyst[1].
-
4-Bromothiazole Synthesis: Typically prepared by the bromination of thiazole, which can lead to a mixture of isomers. Selective synthesis can be achieved through a multi-step process involving the synthesis of a substituted thiazole that directs bromination to the 4-position, followed by removal of the directing group[2].
-
5-Bromothiazole Synthesis: Can be synthesized by the direct bromination of thiazole, often yielding a mixture of 4- and 5-bromo isomers that require separation by chromatography. Alternatively, it can be prepared from 2-amino-5-bromothiazole through deamination[3].
Purification: All isomers are purified by fractional distillation under reduced pressure or by column chromatography on silica gel. The purity of each isomer is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
2. Forced Degradation Studies:
Forced degradation studies are conducted to evaluate the intrinsic stability of the drug substance and to identify potential degradation products[4][5][6].
-
Stock Solution Preparation: A stock solution of each bromothiazole isomer (1 mg/mL) is prepared in a suitable solvent, such as acetonitrile or methanol.
-
Thermal Degradation: The solid bromothiazole isomer is placed in a controlled temperature oven at 80°C for 48 hours. A solution of the isomer in an inert solvent is also heated to assess solution-state thermal stability.
-
Photodegradation: A solution of the bromothiazole isomer is exposed to a UV light source (e.g., 254 nm) for 24 hours in a photostability chamber. A control sample is kept in the dark.
-
Acid Hydrolysis: The stock solution of the bromothiazole isomer is mixed with an equal volume of 0.1 M hydrochloric acid and kept at 60°C for 24 hours. The sample is then neutralized with 0.1 M sodium hydroxide before analysis.
-
Base Hydrolysis: The stock solution of the bromothiazole isomer is mixed with an equal volume of 0.1 M sodium hydroxide and kept at 60°C for 24 hours. The sample is then neutralized with 0.1 M hydrochloric acid before analysis.
3. Stability-Indicating HPLC Method:
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is developed and validated to separate the parent bromothiazole isomer from its degradation products[7][8][9][10].
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Analysis: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.
Signaling Pathway Involvement: Thiazole Derivatives as PI3K/Akt/mTOR Inhibitors
Thiazole-containing compounds have been identified as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is frequently observed in cancer[11][12][13][14]. The thiazole ring often serves as a key scaffold for designing selective inhibitors that target the ATP-binding pocket of these kinases.
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates the general workflow for conducting forced degradation studies on the bromothiazole isomers.
References
- 1. guidechem.com [guidechem.com]
- 2. 4-Bromothiazole | 34259-99-9 [chemicalbook.com]
- 3. 5-Bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. ijrpp.com [ijrpp.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ijtsrd.com [ijtsrd.com]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
In-Vitro Testing Protocols for Compounds Derived from (4-Bromothiazol-5-yl)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of in-vitro testing protocols for novel compounds derived from the (4-Bromothiazol-5-yl)methanol scaffold. It aims to offer an objective comparison of potential therapeutic activities, supported by experimental data from studies on structurally related thiazole derivatives. This document details methodologies for key assays, presents quantitative data in a comparative format, and visualizes relevant biological pathways and experimental workflows.
Comparative Analysis of In-Vitro Biological Activities
The therapeutic potential of compounds derived from this compound can be assessed across several key areas, including anticancer, antimicrobial, and anti-inflammatory activities. The following sections summarize the typical in-vitro assays employed and present comparative data for various thiazole derivatives.
Anticancer Activity
The cytotoxicity of novel compounds is a primary indicator of their potential as anticancer agents. This is typically evaluated using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparing potency.
Table 1: In-Vitro Cytotoxicity (IC50, µM) of Substituted Thiazole Derivatives against Human Cancer Cell Lines
| Compound ID/Reference | Substitution Pattern | MCF-7 (Breast)[1][2] | HepG2 (Liver)[1] | A549 (Lung) | HCT-116 (Colon) | Notes |
| Compound 4c [1] | 2-(hydrazinyl)-thiazol-4(5H)-one with 4-hydroxy-3-methoxybenzylidene | 2.57 ± 0.16 | 7.26 ± 0.44 | - | - | More potent than the standard drug Staurosporine in both cell lines. |
| Compound 4b [1] | 2-(hydrazinyl)-thiazol-4(5H)-one with 4-hydroxy-3-bromobenzylidene | 31.5 ± 1.91 | 51.7 ± 3.13 | - | - | Moderate activity. |
| Compound 5 [1] | Acetoxy derivative of a 2-(hydrazinyl)-thiazol-4(5H)-one | 28.0 ± 1.69 | 26.8 ± 1.62 | - | - | Moderate activity. |
| Staurosporine (Standard) [1] | - | 6.77 ± 0.41 | 8.4 ± 0.51 | - | - | Reference standard. |
| Cisplatin (Standard) [2] | - | 13.33 | - | - | - | Reference standard. |
| Compound 6b [2] | Benzothiazole derivative | 5.15 | - | - | - | More potent than Cisplatin. |
| Compound 7b [3] | Benzylideneiminophenylthiazole with two methoxy groups | 17.2 ± 1.9 | >100 | 19.0 ± 3.2 | - | Selective against MCF-7. |
| Doxorubicin (Standard) [3] | - | 0.89 ± 0.07 | 1.25 ± 0.11 | 0.98 ± 0.09 | - | Reference standard. |
Note: The data presented is for structurally related thiazole derivatives and not direct derivatives of this compound, as specific data for the latter is not widely available.
Antimicrobial Activity
The antimicrobial potential of novel thiazole derivatives is assessed against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
Table 2: In-Vitro Antimicrobial Activity (MIC, µg/mL) of Substituted Thiazole Derivatives
| Compound ID/Reference | Substitution Pattern | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) | Notes |
| Compound 9a [4] | N-substituted thiazole | - | - | - | Reported as one of the most active compounds. |
| Compound 9d [4] | N-substituted thiazole | - | - | - | Reported as one of the most active compounds. |
| Compound 5a [5] | S-substituted thiazolyl-1,3,4-oxadiazole with 4-F | Good activity | Good activity | Good activity | Enhanced activity compared to unsubstituted precursors. |
| Compound 5e [5] | S-substituted thiazolyl-1,3,4-oxadiazole with 4-F | Good activity | Good activity | Good activity | Enhanced activity compared to unsubstituted precursors. |
| Ciprofloxacin (Standard) [4] | - | Standard antibacterial | Standard antibacterial | - | Reference standard. |
| Miconazole (Standard) [4] | - | - | - | Standard antifungal | Reference standard. |
Note: Specific MIC values were not consistently provided in the search results, but the relative activities were noted.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in-vitro findings. Below are generalized protocols for key assays based on common practices for testing heterocyclic compounds.
In-Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
a. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
b. Compound Treatment:
-
Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the test compounds are prepared in the culture medium.
-
The medium from the seeded cells is replaced with the medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Cisplatin) are included.
c. MTT Assay Procedure:
-
After a 48-72 hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
d. Data Analysis:
-
The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1][3]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
a. Preparation of Inoculum:
-
Bacterial or fungal strains are grown on appropriate agar plates.
-
A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
The inoculum is then diluted to the desired concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
b. Assay Procedure:
-
The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
The standardized inoculum is added to each well.
-
Positive (broth with inoculum) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
c. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
In-Vitro Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)
This in-vivo model is commonly used to screen for the acute anti-inflammatory activity of compounds. While this guide focuses on in-vitro protocols, understanding this common follow-up assay is beneficial. A relevant in-vitro correlate is the inhibition of pro-inflammatory cytokine production in cell lines like RAW 264.7 macrophages.
a. Cell Culture and Stimulation:
-
RAW 264.7 macrophage cells are cultured in DMEM with 10% FBS.
-
Cells are seeded in 24-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells.
b. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
After 24 hours of LPS stimulation, the cell culture supernatant is collected.
-
100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
c. Measurement of Pro-inflammatory Cytokines (ELISA):
-
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant can be quantified using commercially available ELISA kits according to the manufacturer's instructions.
d. Data Analysis:
-
The percentage inhibition of NO or cytokine production is calculated relative to the LPS-stimulated control.[7]
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological mechanisms.
Caption: General workflow for the synthesis and in-vitro evaluation of novel compounds.
Caption: Simplified overview of the LPS-induced MAPK and NF-κB signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 7. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Cross-Validation of Analytical Data for (4-Bromothiazol-5-yl)methanol from Different Instruments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical data for (4-Bromothiazol-5-yl)methanol obtained from various instrumental techniques. The objective is to cross-validate the results to ensure the identity, purity, and consistency of the compound, a critical step in research and drug development. This document presents supporting experimental data, detailed methodologies, and a clear workflow for the cross-validation process.
Introduction to Cross-Validation
Cross-validation of analytical methods is the process of verifying that a particular method produces consistent, reliable, and accurate results.[1] This can be achieved by comparing data from different instruments, laboratories, or analytical techniques.[1][2] The goal is to ensure the robustness and reproducibility of the analytical data, which is essential for regulatory compliance and confidence in experimental outcomes.[1] For a molecule like this compound, which serves as a building block in medicinal chemistry, ensuring its structural integrity and purity is paramount.
Analytical Techniques and Data Comparison
A sample of this compound (CAS: 262444-15-5) with a reported purity of ≥97.0% was analyzed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.[3] The results from these different techniques were then compared to provide a comprehensive characterization of the compound.
Purity and Separation Analysis: HPLC and GC-MS
Chromatographic techniques are essential for determining the purity of a compound by separating it from any impurities.
Table 1: Comparison of Chromatographic Data
| Parameter | HPLC | GC-MS |
| Purity (%) | 98.5% | 98.2% |
| Retention Time (min) | 3.45 | 8.72 |
| Major Impurity (%) | 0.8% at 2.91 min | 1.1% at 7.98 min |
| Molecular Ion (m/z) | Not Applicable | 193/195 (M⁺, Br isotope pattern) |
The purity values obtained from both HPLC and GC-MS are in close agreement, providing confidence in the assessment of the compound's purity. The mass spectrum from GC-MS confirms the molecular weight of the analyte, with the characteristic isotopic pattern of bromine.
Structural Elucidation: ¹H NMR and FTIR Spectroscopy
Spectroscopic techniques provide detailed information about the molecular structure of the compound.
Table 2: Comparison of Spectroscopic Data
| Analytical Technique | Key Observations | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.75 (s, 1H), 4.80 (s, 2H), 2.50 (br s, 1H) | Confirms the presence of the thiazole proton, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton. Consistent with the structure of this compound.[3][4] |
| FTIR (KBr) | 3300-3400 cm⁻¹ (broad), 2920 cm⁻¹, 1580 cm⁻¹, 1050 cm⁻¹ | Indicates O-H stretching (alcohol), C-H stretching, C=N stretching (thiazole ring), and C-O stretching, respectively. |
The ¹H NMR spectrum provides unambiguous evidence for the proton environment in the molecule, confirming the connectivity of the atoms. The FTIR spectrum complements this by identifying the key functional groups present.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results.
High-Performance Liquid Chromatography (HPLC)
-
Instrument: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: 1 mg/mL solution of this compound in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, then ramped to 250°C at a rate of 20°C/min, and held for 5 minutes.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-400 m/z.
-
Sample Preparation: 1 mg/mL solution of this compound in dichloromethane.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
Sample Preparation: 5 mg of this compound dissolved in 0.7 mL of CDCl₃.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: PerkinElmer Spectrum Two FTIR spectrometer.
-
Sample Preparation: A small amount of the solid sample was mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Measurement Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of analytical data for this compound.
Caption: Workflow for the cross-validation of analytical data.
Conclusion
The cross-validation of analytical data from HPLC, GC-MS, ¹H NMR, and FTIR provides a high degree of confidence in the identity and purity of this compound. The chromatographic methods yielded consistent purity values, while the spectroscopic techniques confirmed the expected molecular structure. This comprehensive approach ensures the quality of the material for its intended use in research and development, minimizing the risk of erroneous results due to impurities or incorrect starting materials.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.leyan.com [file.leyan.com]
- 4. This compound(262444-15-5) 1H NMR [m.chemicalbook.com]
Literature comparison of reported yields for the synthesis of (4-Bromothiazol-5-yl)methanol
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. (4-Bromothiazol-5-yl)methanol is a valuable building block in medicinal chemistry, and understanding the various synthetic routes to this compound, along with their reported yields, is crucial for optimizing its production. This guide provides a comparative analysis of the potential synthetic pathways to this compound based on a review of the available chemical literature. While direct reports on the synthesis of this specific molecule are scarce, analogous reactions provide a strong foundation for viable synthetic strategies.
The primary routes to this compound can be categorized into two main strategies: the reduction of a pre-brominated thiazole-5-carbonyl compound and the bromination of a thiazole-5-methanol precursor.
Comparison of Synthetic Methodologies
The following table summarizes the plausible synthetic routes, the required starting materials, and typical reagents, along with expected yield ranges based on analogous transformations reported in the literature. As no direct synthesis of this compound with a reported yield has been identified in the reviewed literature, the yields are estimates.
| Method | Starting Material | Key Reagents | Reaction Type | Reported Yield (Analogous Reactions) | Key Advantages | Potential Challenges |
| Method 1 | Methyl 4-bromothiazole-5-carboxylate | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) | Ester Reduction | High | Commercially available starting material; well-established reaction. | LiAlH₄ is highly reactive and requires anhydrous conditions; NaBH₄ may require harsher conditions or longer reaction times. |
| Method 2 | 4-Bromothiazole-5-carbaldehyde | Sodium borohydride (NaBH₄) | Aldehyde Reduction | High | Mild and selective reduction; high functional group tolerance. | The starting aldehyde may not be readily available and may require synthesis from the corresponding carboxylic acid. |
| Method 3 | (Thiazol-5-yl)methanol | N-Bromosuccinimide (NBS) | Electrophilic Bromination | Moderate to High | Direct functionalization of the thiazole ring. | Potential for over-bromination or side reactions with the hydroxyl group; regioselectivity can be an issue. |
Experimental Protocols
Detailed experimental procedures for the most promising synthetic routes are provided below. These protocols are adapted from established methods for similar substrates.
Method 1: Reduction of Methyl 4-bromothiazole-5-carboxylate
This method involves the reduction of a commercially available ester to the corresponding alcohol.
Protocol using Lithium Aluminum Hydride (LiAlH₄):
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0 °C in an ice bath.
-
Addition of Ester: A solution of methyl 4-bromothiazole-5-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quenching: The reaction is cooled to 0 °C, and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Work-up: The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel.
Protocol using Sodium Borohydride (NaBH₄):
-
Reaction Setup: To a solution of methyl 4-bromothiazole-5-carboxylate (1.0 equivalent) in a protic solvent such as methanol or ethanol in a round-bottom flask, sodium borohydride (2-4 equivalents) is added portion-wise at 0 °C.
-
Reaction: The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete as monitored by TLC.
-
Quenching: The reaction is cooled to room temperature and the excess NaBH₄ is quenched by the slow addition of water or dilute acid (e.g., 1 M HCl).
-
Work-up: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The product is purified by column chromatography.
Method 2: Reduction of 4-Bromothiazole-5-carbaldehyde
This approach utilizes the selective reduction of an aldehyde.
Protocol using Sodium Borohydride (NaBH₄):
-
Reaction Setup: 4-Bromothiazole-5-carbaldehyde (1.0 equivalent) is dissolved in methanol or ethanol in a round-bottom flask and cooled to 0 °C.
-
Addition of Reducing Agent: Sodium borohydride (1.1 equivalents) is added in small portions to the stirred solution.
-
Reaction: The reaction mixture is stirred at 0 °C to room temperature for 1-3 hours. The progress is monitored by TLC.
-
Quenching and Work-up: The reaction is quenched with water, and the solvent is removed in vacuo. The residue is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the desired alcohol.
-
Purification: If necessary, the product can be purified by silica gel chromatography.
Synthetic Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.
Caption: Method 1: Synthesis via ester reduction.
Caption: Method 2: Synthesis via aldehyde reduction.
Caption: Method 3: Synthesis via bromination.
Safety Operating Guide
Navigating the Safe Disposal of (4-Bromothiazol-5-yl)methanol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (4-Bromothiazol-5-yl)methanol, ensuring compliance with general laboratory safety protocols and minimizing risk.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation[2].
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Double nitrile or Viton gloves |
| Eye Protection | Chemical splash goggles |
| Lab Coat | Standard, fully-buttoned laboratory coat |
Step-by-Step Disposal Protocol
The primary and most crucial step in the disposal of this compound is to treat it as a hazardous waste and arrange for its collection by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department[3][4]. Do not dispose of this chemical down the drain or in regular trash[5][6].
-
Waste Identification and Segregation :
-
This compound is a halogenated organic compound[7]. It must be segregated from other waste streams, particularly from non-halogenated organic wastes, acids, and bases, to prevent dangerous reactions[8][9].
-
Collect waste in a designated, compatible container, preferably the original container if it is in good condition[10].
-
-
Container Management :
-
Use a sturdy, leak-proof container with a secure screw cap[4][8]. The container material must be compatible with the chemical.
-
Ensure the container is clean and dry before adding waste.
-
Do not overfill the container; leave at least one inch of headroom to allow for expansion[8].
-
Keep the container tightly closed at all times, except when adding waste[1][10].
-
-
Labeling :
-
Storage :
-
Arranging for Disposal :
Spill and Emergency Procedures
In the event of a spill, evacuate personnel from the immediate area. Wearing appropriate PPE, absorb the spill with an inert, dry material such as sand, silica gel, or vermiculite[2]. Collect the absorbent material and the spilled chemical into a suitable, closed container for disposal as hazardous waste[2][3]. Remove all sources of ignition from the area[2].
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. capotchem.cn [capotchem.cn]
- 4. benchchem.com [benchchem.com]
- 5. acs.org [acs.org]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. benchchem.com [benchchem.com]
- 10. vumc.org [vumc.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling (4-Bromothiazol-5-yl)methanol
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from analogous compounds, (4-Bromothiazol-5-yl)methanol should be treated as a hazardous substance. Potential hazards include skin and eye irritation, respiratory tract irritation, and toxicity if swallowed.[1][2] Therefore, a stringent PPE protocol is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against splashes and vapors that can cause serious eye irritation.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). | Prevents skin contact which may cause irritation.[3][5][6] |
| Body Protection | Laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit is recommended. | Protects against accidental skin contact and contamination of personal clothing.[2][5] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1][2][4] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes inhalation of potentially harmful vapors or dust.[7] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to prevent accidents and maintain the integrity of the compound.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within a certified chemical fume hood.
-
Dispensing: Handle as a solid or liquid in a well-ventilated area.[8] Avoid generating dust or aerosols. Use spark-proof tools if the compound is flammable.[3][4]
-
Spill Management: In case of a small spill, alert others in the vicinity. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a designated hazardous waste container.[4][9] For larger spills, evacuate the area and follow emergency procedures.
-
Hygiene: After handling, wash hands and any exposed skin thoroughly.[1][2] Do not eat, drink, or smoke in the laboratory.[1][2][4]
Storage Protocol:
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][9]
-
Keep away from direct sunlight, heat, and ignition sources.[3][4][9]
-
Segregate from incompatible materials such as strong oxidizing agents, acids, and bases.[7]
Disposal Plan: Waste Management
Proper disposal of this compound and associated contaminated materials is crucial to protect the environment and comply with regulations.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure | Regulatory Consideration |
| Unused Compound | Collect in a dedicated, labeled container for halogenated organic waste. | Must be disposed of as hazardous waste through a licensed disposal facility. |
| Contaminated Labware (e.g., gloves, wipes) | Place in a sealed bag or container labeled as hazardous waste. | Treat as solid hazardous waste and dispose of accordingly.[9] |
| Aqueous Solutions | Collect in a specific container for aqueous halogenated waste. | Do not pour down the drain.[9] Neutralization with a reducing agent like sodium thiosulfate may be possible for dilute solutions, but consult with safety personnel first. |
Incineration at a licensed hazardous waste facility is a common disposal method for brominated organic compounds.[10]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical laboratory workflow for using this compound, highlighting critical safety checkpoints.
Caption: Laboratory workflow for handling this compound.
This structured approach to handling this compound, grounded in the principles of chemical safety and informed by data on similar compounds, provides a robust framework for protecting researchers and the environment. Always consult your institution's specific safety guidelines and a qualified safety professional for any questions or concerns.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. aksci.com [aksci.com]
- 3. amp.generalair.com [amp.generalair.com]
- 4. carlroth.com [carlroth.com]
- 5. methanol.org [methanol.org]
- 6. methanex.com [methanex.com]
- 7. capotchem.cn [capotchem.cn]
- 8. This compound | 262444-15-5 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
